Ginkgolide A
Beschreibung
ginkgolide-A has been reported in Machilus wangchiana and Ginkgo biloba with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXKXIZEIDQKW-VKMVSBOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3(C2)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873222 | |
| Record name | Ginkgolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-75-5 | |
| Record name | Ginkgolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015291755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginkgolide A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ginkgolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINKGOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ2DPR77B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: The Discovery, Isolation, and Characterization of Ginkgolide A from Ginkgo biloba
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Ginkgo biloba tree is a unique living fossil, renowned for its resilience and medicinal properties mentioned in the Chinese Materia Medica for thousands of years. Scientific inquiry into its unique chemical constituents has led to the discovery of a family of structurally complex diterpenoid lactones known as ginkgolides. These molecules, particularly Ginkgolide A, B, C, and J, alongside the sesquiterpene bilobalide (B1667068), are exclusive to Ginkgo biloba[1][2].
The ginkgolides possess a rigid cage structure featuring a tert-butyl group—a rarity in natural products—and multiple lactone and tetrahydrofuran (B95107) rings[3]. Their discovery and structural elucidation, pioneered by Koji Nakanishi, were landmark achievements in natural product chemistry[2]. This compound is of significant interest due to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor, implicating it in a wide range of inflammatory and immunological disorders[4].
This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and its primary mechanism of action for professionals in the field of drug discovery and development.
Physicochemical and Quantitative Data
This compound's complex structure dictates its physical properties and presents significant challenges for its isolation and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₉ | [4] |
| Molecular Weight | 408.4 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | BN-52020 | [4] |
| General Description | A highly active PAF antagonist cage molecule isolated from the leaves of the Ginkgo biloba tree[4]. |
Table 2: Typical Yields from Ginkgo biloba Leaves
| Product | Yield/Content | Notes |
| Total Terpene Trilactones (in dried leaves) | ~0.2% | Content can vary based on season and tree age. |
| Total Terpene Trilactones (in EGb 761) | 5-7% | EGb 761 is a standardized leaf extract. |
| Enriched Terpene Trilactone Powder | 60-70% | From the rapid extraction protocol developed by Nakanishi et al.[5] |
Isolation and Purification Methodology
The isolation of individual ginkgolides is notoriously difficult due to their similar chemical properties and low natural abundance[2]. Conventional procedures are often tedious and lengthy. A highly efficient protocol developed by the Nakanishi group leverages the extraordinary chemical stability of the ginkgolide structure to oxidative treatments, which degrade interfering plant constituents[5].
Experimental Workflow for Ginkgolide Isolation
The following diagram outlines the key stages in the efficient extraction and purification of a ginkgolide-enriched fraction from Ginkgo biloba leaves.
Detailed Experimental Protocol
This protocol is adapted from the methods reported by Koji Nakanishi's laboratory[5].
-
Aqueous Extraction:
-
Dried and powdered Ginkgo biloba leaves are boiled in water. The resulting aqueous extract is filtered to remove solid plant material.
-
-
Oxidative Treatment:
-
The aqueous extract is treated with dilute hydrogen peroxide (H₂O₂) and boiled. This step is critical as it degrades many undesired leaf constituents, such as flavonoids and tannins, that are prone to causing intense emulsification during subsequent solvent extraction[5]. The ginkgolide cage structure is uniquely stable under these oxidative conditions.
-
-
Solvent Partitioning:
-
After cooling, the oxidized aqueous solution is extracted multiple times with ethyl acetate (B1210297) (EtOAc).
-
The combined organic layers are then washed sequentially with a basic solution (e.g., saturated sodium bicarbonate, NaHCO₃) and brine. The basic wash is crucial for removing acidic impurities.
-
-
Initial Purification:
-
The washed ethyl acetate layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting yellow powder, containing 50-60% terpene trilactones, is further purified by dissolving it in ethyl acetate and passing it through an activated charcoal column. This yields an off-white amorphous powder with a 60-70% total terpene trilactone content.
-
-
Chromatographic Separation of this compound:
-
Removal of Ginkgolic Acids: The enriched extract is subjected to reversed-phase chromatography using polymeric resins or C18 silica with a step gradient of methanol (B129727) in water. This step effectively removes residual ginkgolic acids to levels below 5-10 ppm[5].
-
Separation of Individual Ginkgolides: Separating the individual ginkgolides (A, B, C, J) from each other is challenging. Methods include repeated column chromatography on silica gel, sometimes impregnated with sodium acetate (NaOAc), which improves separation[1]. More advanced techniques like high-speed counter-current chromatography (HSCCC) have also been successfully employed[1].
-
Structural Elucidation and Analytical Data
The definitive structure of this compound was established through extensive spectroscopic analysis and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its identification and characterization.
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for this compound
Spectra recorded in DMSO-d₆. Data compiled from Napolitano et al., 2012[6][7].
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.86 | 82.1 |
| 2 | 5.34 | 70.9 |
| 3 | 2.89 | 47.9 |
| 5 | 2.05, 2.21 | 39.8 |
| 6 | 4.97 | 81.3 |
| 7 | 6.13 (OH) | 78.4 |
| 8 | 2.00 | 52.6 |
| 10 | 6.05 | 109.1 |
| 12 | 1.89 | 43.1 |
| 14 | 4.41 | 71.3 |
| 15 | 1.13 (s, 9H) | 27.9 (x3), 39.1 (quat.) |
| 16 | 1.13 (d) | 12.8 |
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its primary biological effects by acting as a potent and selective competitive antagonist of the Platelet-Activating Factor Receptor (PAFR)[3][8][9]. PAF is a powerful phospholipid mediator involved in a host of pathological processes, including inflammation, thrombosis, and anaphylaxis[8].
The PAFR is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates intracellular signaling cascades, primarily through the Gαq protein subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), leading to a cellular inflammatory response[8].
This compound binds to the PAFR, locking it in an inactive state and preventing PAF from binding and initiating this downstream cascade[8].
Signaling Pathway Diagram
The following diagram illustrates the PAF receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound stands as a testament to the chemical complexity and therapeutic potential of natural products. Its discovery and the development of efficient isolation protocols from Ginkgo biloba have been crucial for enabling detailed pharmacological studies. The methodologies outlined, particularly those leveraging the molecule's inherent stability, provide a robust framework for obtaining this valuable compound for research and development. As a potent PAF receptor antagonist, this compound continues to be a subject of intense investigation, holding promise for the development of new treatments for a variety of inflammatory and neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Discovery, Isolation, and Characterization of Ginkgolide A from Ginkgo biloba
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Ginkgo biloba tree is a unique living fossil, renowned for its resilience and medicinal properties mentioned in the Chinese Materia Medica for thousands of years. Scientific inquiry into its unique chemical constituents has led to the discovery of a family of structurally complex diterpenoid lactones known as ginkgolides. These molecules, particularly Ginkgolide A, B, C, and J, alongside the sesquiterpene bilobalide, are exclusive to Ginkgo biloba[1][2].
The ginkgolides possess a rigid cage structure featuring a tert-butyl group—a rarity in natural products—and multiple lactone and tetrahydrofuran rings[3]. Their discovery and structural elucidation, pioneered by Koji Nakanishi, were landmark achievements in natural product chemistry[2]. This compound is of significant interest due to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor, implicating it in a wide range of inflammatory and immunological disorders[4].
This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and its primary mechanism of action for professionals in the field of drug discovery and development.
Physicochemical and Quantitative Data
This compound's complex structure dictates its physical properties and presents significant challenges for its isolation and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₉ | [4] |
| Molecular Weight | 408.4 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | BN-52020 | [4] |
| General Description | A highly active PAF antagonist cage molecule isolated from the leaves of the Ginkgo biloba tree[4]. |
Table 2: Typical Yields from Ginkgo biloba Leaves
| Product | Yield/Content | Notes |
| Total Terpene Trilactones (in dried leaves) | ~0.2% | Content can vary based on season and tree age. |
| Total Terpene Trilactones (in EGb 761) | 5-7% | EGb 761 is a standardized leaf extract. |
| Enriched Terpene Trilactone Powder | 60-70% | From the rapid extraction protocol developed by Nakanishi et al.[5] |
Isolation and Purification Methodology
The isolation of individual ginkgolides is notoriously difficult due to their similar chemical properties and low natural abundance[2]. Conventional procedures are often tedious and lengthy. A highly efficient protocol developed by the Nakanishi group leverages the extraordinary chemical stability of the ginkgolide structure to oxidative treatments, which degrade interfering plant constituents[5].
Experimental Workflow for Ginkgolide Isolation
The following diagram outlines the key stages in the efficient extraction and purification of a ginkgolide-enriched fraction from Ginkgo biloba leaves.
Detailed Experimental Protocol
This protocol is adapted from the methods reported by Koji Nakanishi's laboratory[5].
-
Aqueous Extraction:
-
Dried and powdered Ginkgo biloba leaves are boiled in water. The resulting aqueous extract is filtered to remove solid plant material.
-
-
Oxidative Treatment:
-
The aqueous extract is treated with dilute hydrogen peroxide (H₂O₂) and boiled. This step is critical as it degrades many undesired leaf constituents, such as flavonoids and tannins, that are prone to causing intense emulsification during subsequent solvent extraction[5]. The ginkgolide cage structure is uniquely stable under these oxidative conditions.
-
-
Solvent Partitioning:
-
After cooling, the oxidized aqueous solution is extracted multiple times with ethyl acetate (EtOAc).
-
The combined organic layers are then washed sequentially with a basic solution (e.g., saturated sodium bicarbonate, NaHCO₃) and brine. The basic wash is crucial for removing acidic impurities.
-
-
Initial Purification:
-
The washed ethyl acetate layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting yellow powder, containing 50-60% terpene trilactones, is further purified by dissolving it in ethyl acetate and passing it through an activated charcoal column. This yields an off-white amorphous powder with a 60-70% total terpene trilactone content.
-
-
Chromatographic Separation of this compound:
-
Removal of Ginkgolic Acids: The enriched extract is subjected to reversed-phase chromatography using polymeric resins or C18 silica with a step gradient of methanol in water. This step effectively removes residual ginkgolic acids to levels below 5-10 ppm[5].
-
Separation of Individual Ginkgolides: Separating the individual ginkgolides (A, B, C, J) from each other is challenging. Methods include repeated column chromatography on silica gel, sometimes impregnated with sodium acetate (NaOAc), which improves separation[1]. More advanced techniques like high-speed counter-current chromatography (HSCCC) have also been successfully employed[1].
-
Structural Elucidation and Analytical Data
The definitive structure of this compound was established through extensive spectroscopic analysis and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its identification and characterization.
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for this compound
Spectra recorded in DMSO-d₆. Data compiled from Napolitano et al., 2012[6][7].
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.86 | 82.1 |
| 2 | 5.34 | 70.9 |
| 3 | 2.89 | 47.9 |
| 5 | 2.05, 2.21 | 39.8 |
| 6 | 4.97 | 81.3 |
| 7 | 6.13 (OH) | 78.4 |
| 8 | 2.00 | 52.6 |
| 10 | 6.05 | 109.1 |
| 12 | 1.89 | 43.1 |
| 14 | 4.41 | 71.3 |
| 15 | 1.13 (s, 9H) | 27.9 (x3), 39.1 (quat.) |
| 16 | 1.13 (d) | 12.8 |
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its primary biological effects by acting as a potent and selective competitive antagonist of the Platelet-Activating Factor Receptor (PAFR)[3][8][9]. PAF is a powerful phospholipid mediator involved in a host of pathological processes, including inflammation, thrombosis, and anaphylaxis[8].
The PAFR is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates intracellular signaling cascades, primarily through the Gαq protein subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), leading to a cellular inflammatory response[8].
This compound binds to the PAFR, locking it in an inactive state and preventing PAF from binding and initiating this downstream cascade[8].
Signaling Pathway Diagram
The following diagram illustrates the PAF receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound stands as a testament to the chemical complexity and therapeutic potential of natural products. Its discovery and the development of efficient isolation protocols from Ginkgo biloba have been crucial for enabling detailed pharmacological studies. The methodologies outlined, particularly those leveraging the molecule's inherent stability, provide a robust framework for obtaining this valuable compound for research and development. As a potent PAF receptor antagonist, this compound continues to be a subject of intense investigation, holding promise for the development of new treatments for a variety of inflammatory and neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Ginkgolide A in Ginkgo biloba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolides, particularly Ginkgolide A, are complex diterpene trilactones unique to Ginkgo biloba. They are of significant interest to the pharmaceutical industry due to their potent antagonism of the platelet-activating factor receptor and their therapeutic potential in cardiovascular and cerebrovascular diseases. The biosynthesis of these molecules is a complex, multi-step process primarily occurring in the roots of the plant. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, its intricate regulation by signaling molecules and transcription factors, quantitative data on metabolite accumulation, and detailed protocols for key experimental procedures relevant to its study.
The this compound Biosynthetic Pathway
Ginkgolides are C20-diterpenoids. Their carbon skeleton is assembled in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is distinct from the classic mevalonate (B85504) (MVA) pathway responsible for sesquiterpenoid synthesis.[1][2] The overall process can be divided into three major stages:
-
Formation of C5 Precursors: The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1]
-
Formation of the Diterpene Skeleton: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of IPP and DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][3] The first committed step in ginkgolide biosynthesis is the cyclization of GGPP into the tricyclic diterpene olefin, levopimaradiene (B1200008), a reaction catalyzed by levopimaradiene synthase (LPS).[1][3]
-
Late-Stage Tailoring Reactions: The conversion of levopimaradiene to the final ginkgolide structures is the least understood part of the pathway. It involves a complex series of oxidative modifications, including hydroxylations, C-C bond cleavage, and rearrangements, which are primarily catalyzed by various cytochrome P450 (CYP) monooxygenases.[3][4] This intricate process forms the characteristic tert-butyl group and the multiple lactone rings of the ginkgolide core.[4]
Key Enzymes and Genes
The following table summarizes the key enzymes and their corresponding genes that have been identified in the early stages of the this compound biosynthesis pathway.
| Enzyme Name | Gene Name | Abbreviation | Substrate(s) | Product |
| 1-Deoxy-D-xylulose-5-phosphate synthase | GbDXS | DXS | Pyruvate, Glyceraldehyde-3-P | 1-Deoxy-D-xylulose-5-P (DXP) |
| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | GbDXR | DXR | DXP, NADPH | 2-C-methyl-D-erythritol-4-P (MEP) |
| Isopentenyl diphosphate isomerase | GbIDI | IDI | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |
| Geranylgeranyl diphosphate synthase | GbGGPPS | GGPPS | DMAPP, IPP | Geranylgeranyl diphosphate (GGPP) |
| Levopimaradiene synthase | GbLPS | LPS | Geranylgeranyl diphosphate (GGPP) | Levopimaradiene |
| Cytochrome P450 7005C1 | GbCYP7005C1 | CYP450 | Levopimaradiene | Oxidized intermediates (e.g., Ginkgosinoic Acid A) |
| Cytochrome P450 7005C3 | GbCYP7005C3 | CYP450 | Levopimaradiene | Oxidized intermediates (e.g., Ginkgosinoic Acid A) |
Pathway Visualization
The following diagram illustrates the major steps in the biosynthesis of this compound, from central metabolism to the formation of the core diterpenoid structure.
Regulation of Ginkgolide Biosynthesis
The production of ginkgolides is tightly regulated by a sophisticated network that integrates environmental cues and endogenous hormonal signals. The primary sites of synthesis are the roots, where the expression of key biosynthetic genes is highest.[2] Light and the phytohormone jasmonic acid (JA) are two major factors that coordinately enhance ginkgolide production.[1]
A central regulatory hub involves three key transcription factors:
-
GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS): A critical positive regulator that directly binds to the promoters of biosynthetic genes like GbIDI and GbCYP7005C3 to activate their transcription.[4]
-
GbHY5 (ELONGATED HYPOCOTYL 5): A key protein in the light signaling pathway. Under light conditions, GbHY5 is stabilized and binds to the promoter of GbEAG, enhancing its expression.[4]
-
GbJAZ3 (JASMONATE ZIM-DOMAIN PROTEIN 3): A repressor protein in the JA signaling pathway. In the absence of JA, GbJAZ3 binds to and inhibits GbEAG. When JA levels rise, GbJAZ3 is targeted for degradation, releasing its repression of GbEAG and allowing it to activate downstream genes.[4]
Regulatory Pathway Visualization
The interplay between these factors creates a signaling cascade that fine-tunes ginkgolide biosynthesis in response to environmental stimuli.
Quantitative Data on Ginkgolide Accumulation
Quantitative analysis reveals significant variations in ginkgolide content across different plant organs and in response to elicitor treatments. The roots are the primary site of both gene expression and metabolite accumulation.
| Condition / Tissue | This compound (GA) | Ginkgolide B (GB) | Ginkgolide C (GC) | Notes |
| Root vs. Leaf | > 4-fold higher in roots | > 4-fold higher in roots | ~1.5-fold higher in roots | Demonstrates roots as the primary site of accumulation.[1] |
| Root vs. Stem | ~2.7-fold higher in roots | ~2.7-fold higher in roots | ~3.8-fold higher in roots | Further confirms roots as the main accumulation organ.[1] |
| MeJA Treatment (Roots) | ~20-40% increase | ~20-40% increase | ~20-40% increase | 400 µM MeJA treatment for 3 hours induces a significant but transient increase in ginkgolide levels.[1] |
| GbEAG Overexpression (Roots) | Significantly Increased | Significantly Increased | Significantly Increased | Overexpression of the central regulator GbEAG leads to enhanced ginkgolide accumulation.[1] |
Note: Values are derived from relative comparisons reported in the literature. Absolute concentrations can vary significantly based on plant age, genotype, and environmental conditions.
Experimental Protocols
Protocol for Quantification of this compound by HPLC
This protocol provides a general method for the extraction and quantification of ginkgolides from Ginkgo biloba tissues.
Materials and Reagents:
-
Freeze-dried and powdered Ginkgo biloba root or leaf tissue
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound standard
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
0.45 µm syringe filters
Procedure:
-
Extraction: Accurately weigh ~500 mg of powdered tissue into a centrifuge tube. Add 10 mL of 80% methanol. Vortex thoroughly and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Quantification: Prepare a standard curve using a serial dilution of the this compound standard. Calculate the concentration in the samples by comparing peak areas to the standard curve.
Protocol for Transgenic Root Generation via "Cut-Dip-Regeneration"
This method, adapted from protocols for other woody species and studies in Ginkgo, allows for the generation of transgenic roots to study gene function (e.g., overexpression of GbEAG).[1][6][7]
Materials and Reagents:
-
Agrobacterium tumefaciens (e.g., strain EHA105) carrying a binary vector with the gene of interest.
-
Young, healthy Ginkgo biloba seedlings.
-
Plant growth regulators: Indole-3-butyric acid (IBA), Kinetin (Kin), Indole-3-acetic acid (IAA).[8]
-
Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., cefotaxime).
-
Sterile vermiculite (B1170534) or soil.
Procedure:
-
Agrobacterium Culture: Grow Agrobacterium carrying the desired plasmid in LB medium with appropriate antibiotics to an OD600 of 0.6-0.8. Harvest cells by centrifugation and resuspend in liquid WPM medium.
-
Explant Preparation: Use young Ginkgo seedlings. Aseptically remove most leaves and cut the stem near the root junction.
-
Inoculation ("Dip"): Dip the cut end of the seedling explant into the prepared Agrobacterium suspension for 20-30 minutes.
-
Co-cultivation: Place the inoculated explants onto solid WPM medium and incubate in the dark for 2-3 days.
-
Regeneration and Selection:
-
Transfer explants to solid WPM supplemented with IBA (e.g., 1.0 mg/L) to induce root formation.[8]
-
Include selection antibiotics (e.g., 50 mg/L kanamycin) to select for transformed cells and an antibiotic to eliminate residual Agrobacterium (e.g., 250 mg/L cefotaxime).
-
Incubate under a 16h light/8h dark cycle.
-
-
Analysis: After several weeks, newly formed transgenic roots can be excised and analyzed for gene expression (RT-qPCR) and metabolite content (HPLC).
Workflow Visualization
Conclusion
The biosynthesis of this compound is a testament to the complex metabolic capabilities of Ginkgo biloba. While the initial steps via the MEP pathway are well-characterized, the late-stage oxidative modifications leading to the final intricate structure remain a frontier of active research. The discovery of the GbEAG-GbHY5-GbJAZ3 regulatory module provides a mechanistic framework for how environmental and hormonal signals are integrated to control the production of these valuable compounds. The protocols and data presented in this guide offer a resource for researchers aiming to further elucidate this pathway, investigate its regulation, or develop biotechnological strategies to enhance the production of ginkgolides for pharmaceutical applications.
References
- 1. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced yeast one-hybrid screens to identify transcription factor binding to human DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmp.ir [jmp.ir]
- 7. Cut–dip–budding delivery system enables genetic modifications in plants without tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of Ginkgolide A in Ginkgo biloba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolides, particularly Ginkgolide A, are complex diterpene trilactones unique to Ginkgo biloba. They are of significant interest to the pharmaceutical industry due to their potent antagonism of the platelet-activating factor receptor and their therapeutic potential in cardiovascular and cerebrovascular diseases. The biosynthesis of these molecules is a complex, multi-step process primarily occurring in the roots of the plant. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, its intricate regulation by signaling molecules and transcription factors, quantitative data on metabolite accumulation, and detailed protocols for key experimental procedures relevant to its study.
The this compound Biosynthetic Pathway
Ginkgolides are C20-diterpenoids. Their carbon skeleton is assembled in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is distinct from the classic mevalonate (MVA) pathway responsible for sesquiterpenoid synthesis.[1][2] The overall process can be divided into three major stages:
-
Formation of C5 Precursors: The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]
-
Formation of the Diterpene Skeleton: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of IPP and DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][3] The first committed step in ginkgolide biosynthesis is the cyclization of GGPP into the tricyclic diterpene olefin, levopimaradiene, a reaction catalyzed by levopimaradiene synthase (LPS).[1][3]
-
Late-Stage Tailoring Reactions: The conversion of levopimaradiene to the final ginkgolide structures is the least understood part of the pathway. It involves a complex series of oxidative modifications, including hydroxylations, C-C bond cleavage, and rearrangements, which are primarily catalyzed by various cytochrome P450 (CYP) monooxygenases.[3][4] This intricate process forms the characteristic tert-butyl group and the multiple lactone rings of the ginkgolide core.[4]
Key Enzymes and Genes
The following table summarizes the key enzymes and their corresponding genes that have been identified in the early stages of the this compound biosynthesis pathway.
| Enzyme Name | Gene Name | Abbreviation | Substrate(s) | Product |
| 1-Deoxy-D-xylulose-5-phosphate synthase | GbDXS | DXS | Pyruvate, Glyceraldehyde-3-P | 1-Deoxy-D-xylulose-5-P (DXP) |
| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | GbDXR | DXR | DXP, NADPH | 2-C-methyl-D-erythritol-4-P (MEP) |
| Isopentenyl diphosphate isomerase | GbIDI | IDI | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |
| Geranylgeranyl diphosphate synthase | GbGGPPS | GGPPS | DMAPP, IPP | Geranylgeranyl diphosphate (GGPP) |
| Levopimaradiene synthase | GbLPS | LPS | Geranylgeranyl diphosphate (GGPP) | Levopimaradiene |
| Cytochrome P450 7005C1 | GbCYP7005C1 | CYP450 | Levopimaradiene | Oxidized intermediates (e.g., Ginkgosinoic Acid A) |
| Cytochrome P450 7005C3 | GbCYP7005C3 | CYP450 | Levopimaradiene | Oxidized intermediates (e.g., Ginkgosinoic Acid A) |
Pathway Visualization
The following diagram illustrates the major steps in the biosynthesis of this compound, from central metabolism to the formation of the core diterpenoid structure.
Regulation of Ginkgolide Biosynthesis
The production of ginkgolides is tightly regulated by a sophisticated network that integrates environmental cues and endogenous hormonal signals. The primary sites of synthesis are the roots, where the expression of key biosynthetic genes is highest.[2] Light and the phytohormone jasmonic acid (JA) are two major factors that coordinately enhance ginkgolide production.[1]
A central regulatory hub involves three key transcription factors:
-
GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS): A critical positive regulator that directly binds to the promoters of biosynthetic genes like GbIDI and GbCYP7005C3 to activate their transcription.[4]
-
GbHY5 (ELONGATED HYPOCOTYL 5): A key protein in the light signaling pathway. Under light conditions, GbHY5 is stabilized and binds to the promoter of GbEAG, enhancing its expression.[4]
-
GbJAZ3 (JASMONATE ZIM-DOMAIN PROTEIN 3): A repressor protein in the JA signaling pathway. In the absence of JA, GbJAZ3 binds to and inhibits GbEAG. When JA levels rise, GbJAZ3 is targeted for degradation, releasing its repression of GbEAG and allowing it to activate downstream genes.[4]
Regulatory Pathway Visualization
The interplay between these factors creates a signaling cascade that fine-tunes ginkgolide biosynthesis in response to environmental stimuli.
Quantitative Data on Ginkgolide Accumulation
Quantitative analysis reveals significant variations in ginkgolide content across different plant organs and in response to elicitor treatments. The roots are the primary site of both gene expression and metabolite accumulation.
| Condition / Tissue | This compound (GA) | Ginkgolide B (GB) | Ginkgolide C (GC) | Notes |
| Root vs. Leaf | > 4-fold higher in roots | > 4-fold higher in roots | ~1.5-fold higher in roots | Demonstrates roots as the primary site of accumulation.[1] |
| Root vs. Stem | ~2.7-fold higher in roots | ~2.7-fold higher in roots | ~3.8-fold higher in roots | Further confirms roots as the main accumulation organ.[1] |
| MeJA Treatment (Roots) | ~20-40% increase | ~20-40% increase | ~20-40% increase | 400 µM MeJA treatment for 3 hours induces a significant but transient increase in ginkgolide levels.[1] |
| GbEAG Overexpression (Roots) | Significantly Increased | Significantly Increased | Significantly Increased | Overexpression of the central regulator GbEAG leads to enhanced ginkgolide accumulation.[1] |
Note: Values are derived from relative comparisons reported in the literature. Absolute concentrations can vary significantly based on plant age, genotype, and environmental conditions.
Experimental Protocols
Protocol for Quantification of this compound by HPLC
This protocol provides a general method for the extraction and quantification of ginkgolides from Ginkgo biloba tissues.
Materials and Reagents:
-
Freeze-dried and powdered Ginkgo biloba root or leaf tissue
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound standard
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
0.45 µm syringe filters
Procedure:
-
Extraction: Accurately weigh ~500 mg of powdered tissue into a centrifuge tube. Add 10 mL of 80% methanol. Vortex thoroughly and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Quantification: Prepare a standard curve using a serial dilution of the this compound standard. Calculate the concentration in the samples by comparing peak areas to the standard curve.
Protocol for Transgenic Root Generation via "Cut-Dip-Regeneration"
This method, adapted from protocols for other woody species and studies in Ginkgo, allows for the generation of transgenic roots to study gene function (e.g., overexpression of GbEAG).[1][6][7]
Materials and Reagents:
-
Agrobacterium tumefaciens (e.g., strain EHA105) carrying a binary vector with the gene of interest.
-
Young, healthy Ginkgo biloba seedlings.
-
Plant growth regulators: Indole-3-butyric acid (IBA), Kinetin (Kin), Indole-3-acetic acid (IAA).[8]
-
Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., cefotaxime).
-
Sterile vermiculite or soil.
Procedure:
-
Agrobacterium Culture: Grow Agrobacterium carrying the desired plasmid in LB medium with appropriate antibiotics to an OD600 of 0.6-0.8. Harvest cells by centrifugation and resuspend in liquid WPM medium.
-
Explant Preparation: Use young Ginkgo seedlings. Aseptically remove most leaves and cut the stem near the root junction.
-
Inoculation ("Dip"): Dip the cut end of the seedling explant into the prepared Agrobacterium suspension for 20-30 minutes.
-
Co-cultivation: Place the inoculated explants onto solid WPM medium and incubate in the dark for 2-3 days.
-
Regeneration and Selection:
-
Transfer explants to solid WPM supplemented with IBA (e.g., 1.0 mg/L) to induce root formation.[8]
-
Include selection antibiotics (e.g., 50 mg/L kanamycin) to select for transformed cells and an antibiotic to eliminate residual Agrobacterium (e.g., 250 mg/L cefotaxime).
-
Incubate under a 16h light/8h dark cycle.
-
-
Analysis: After several weeks, newly formed transgenic roots can be excised and analyzed for gene expression (RT-qPCR) and metabolite content (HPLC).
Workflow Visualization
Conclusion
The biosynthesis of this compound is a testament to the complex metabolic capabilities of Ginkgo biloba. While the initial steps via the MEP pathway are well-characterized, the late-stage oxidative modifications leading to the final intricate structure remain a frontier of active research. The discovery of the GbEAG-GbHY5-GbJAZ3 regulatory module provides a mechanistic framework for how environmental and hormonal signals are integrated to control the production of these valuable compounds. The protocols and data presented in this guide offer a resource for researchers aiming to further elucidate this pathway, investigate its regulation, or develop biotechnological strategies to enhance the production of ginkgolides for pharmaceutical applications.
References
- 1. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced yeast one-hybrid screens to identify transcription factor binding to human DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmp.ir [jmp.ir]
- 7. Cut–dip–budding delivery system enables genetic modifications in plants without tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Abundance of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A is a unique and pharmacologically significant diterpenoid lactone found exclusively in the ancient tree species, Ginkgo biloba.[1][2] As a potent antagonist of the platelet-activating factor (PAF) receptor, this compound has garnered considerable interest for its potential therapeutic applications in a range of inflammatory and immunological disorders, as well as for its neuroprotective and cognitive-enhancing properties.[3][4] This technical guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analytical methodologies pertaining to this compound, tailored for professionals in the fields of research, science, and drug development.
Natural Sources and Distribution
The primary and exclusive natural source of this compound is the Ginkgo biloba tree, often referred to as a "living fossil".[2] this compound is a member of a group of structurally complex terpenoids known as ginkgolides, which are unique to this species.
Distribution within the Ginkgo biloba Tree
While commercially extracted primarily from the leaves, ginkgolides are synthesized in the roots and subsequently transported to other parts of the tree.[5][6] The highest concentrations of key genes involved in the ginkgolide biosynthetic pathway are found in the fibrous roots and the main root periderm.[6] From the roots, ginkgolides are transported through the stem cortex and phloem to the leaves for storage.[5][6] Ginkgolides are also present in the seeds, with the embryo and endosperm containing the highest total terpenoid content.[7]
Factors Influencing Abundance
The concentration of this compound in Ginkgo biloba leaves is subject to significant variation due to several factors:
-
Seasonal Variation: The abundance of ginkgolides in the leaves fluctuates throughout the growing season. Concentrations are typically lowest in the spring, gradually increasing to a peak in late summer or early autumn, and then declining before leaf fall.[8] One study suggested that July is the optimal time to harvest leaves for the highest ginkgolide content.[9]
-
Genetic Variation: There is a high degree of variability in the ginkgolide content among individual Ginkgo biloba trees.[8]
-
Geographic Location: The cultivation region can also influence the chemical composition of Ginkgo biloba leaves, including the concentration of this compound.[10]
Quantitative Abundance of this compound
The following tables summarize the quantitative data on the abundance of this compound found in Ginkgo biloba and its commercial extracts. It is important to note that values can vary significantly based on the factors mentioned above and the analytical methods employed.
Table 1: Concentration of this compound in Ginkgo biloba Leaves
| Plant Part | Concentration (ppm) | Method of Analysis | Reference |
| Leaves | < 3 to > 204 (for Ginkgolide B, indicative of ginkgolide variability) | Not specified | [8] |
| Leaves | Varies by month (peaking in July/August) | LC-MS/MS | [9] |
Table 2: Composition of Terpene Trilactones in Standardized Ginkgo biloba Extracts
| Component | Typical Percentage in Standardized Extract (e.g., EGb 761) |
| Total Terpene Trilactones (Ginkgolides + Bilobalide) | 6% |
| Ginkgolides A, B, C | 2.8% - 3.4% |
| Bilobalide | 2.6% - 3.2% |
Note: Standardized extracts are formulated to contain a consistent percentage of active compounds. The specific proportion of this compound within the total ginkgolide fraction can vary.
Experimental Protocols
Extraction of this compound
Several methods have been developed for the efficient extraction of ginkgolides from Ginkgo biloba plant material.
Method 1: Hot Water Extraction with pH Control [11][12]
-
Sample Preparation: Grind dried Ginkgo biloba leaves or extract products into a fine powder.
-
Extraction: Suspend the powdered sample in boiling water containing 0.1% Na₂HPO₄ to maintain a pH of approximately 8.
-
Acidification and Liquid-Liquid Extraction: Cool the aqueous extract and adjust the pH to approximately 5.
-
Solvent Partitioning: Extract the aqueous phase with methylene (B1212753) chloride. The ginkgolides will partition into the organic phase.
-
Concentration: Evaporate the methylene chloride to yield the crude ginkgolide extract.
Method 2: Methanol-Water Extraction [13]
-
Sample Preparation: Homogenize fresh or dried plant material.
-
Extraction: Extract the sample with a methanol-water mixture (e.g., 1:9 v/v).[9]
-
Solvent Partitioning: Partition the extract with ethyl acetate (B1210297).
-
Concentration: Evaporate the ethyl acetate to obtain the crude extract.
Method 3: Soxhlet and Sonication Extraction [14]
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for several hours.
-
Sonication: Suspend the powdered plant material in a solvent and subject it to ultrasonication for a defined period.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the quantification of this compound.
HPLC Method with Evaporative Light Scattering Detection (ELSD) [15]
-
Column: Zorbax RP-C18
-
Mobile Phase: Gradient elution with methanol-water-tetrahydrofuran.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Quantification: Based on a calibration curve generated from a certified this compound standard.
GC Method with Flame Ionization Detection (FID) after Derivatization [11][12][16]
-
Derivatization: The extracted ginkgolides are derivatized with a silylating agent such as bis(trimethylsilyl)acetamide (BSA) at an elevated temperature (e.g., 75°C).
-
GC Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 200°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 6 minutes.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: An internal standard (e.g., squalane) is added to the samples and standards for accurate quantification based on peak area ratios.
LC-MS/MS Method [9]
-
Column: C18
-
Mobile Phase: Isocratic elution with methanol-water (60:40) at a flow rate of 0.7 mL/min.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 409.4 → 345.3 for this compound).
Biosynthesis and Regulatory Pathways
The biosynthesis of ginkgolides is a complex, multi-step process that is primarily localized in the roots of the Ginkgo biloba tree.[5][17] The pathway is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway.
Caption: Overview of the Ginkgolide Biosynthesis Pathway.
The biosynthesis of ginkgolides is also under tight regulatory control, with transcription factors playing a key role in response to various signals.
Caption: Regulatory Network of Ginkgolide Biosynthesis.[5][18]
This diagram illustrates how light and jasmonate signaling pathways converge to regulate the expression of the transcription factor GbEAG, a key activator of ginkgolide biosynthesis genes.[18][19]
Conclusion
This compound remains a compound of significant scientific and pharmaceutical interest. A thorough understanding of its natural sources, factors influencing its abundance, and the intricacies of its biosynthesis is crucial for its effective exploitation in drug development and for ensuring the quality and consistency of Ginkgo biloba-derived products. The methodologies outlined in this guide provide a solid foundation for researchers and industry professionals working with this unique natural product.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Ginkgo - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. frontiersin.org [frontiersin.org]
- 7. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of Ginkgolides and Bilobalide in Ginkgo biloba Leaves in Relation to the Time of Year [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Extraction Methods for the Analysis of Ginkgo biloba Leaves and Ginkgo-Containing Tablets | NIST [nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Abundance of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A is a unique and pharmacologically significant diterpenoid lactone found exclusively in the ancient tree species, Ginkgo biloba.[1][2] As a potent antagonist of the platelet-activating factor (PAF) receptor, this compound has garnered considerable interest for its potential therapeutic applications in a range of inflammatory and immunological disorders, as well as for its neuroprotective and cognitive-enhancing properties.[3][4] This technical guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analytical methodologies pertaining to this compound, tailored for professionals in the fields of research, science, and drug development.
Natural Sources and Distribution
The primary and exclusive natural source of this compound is the Ginkgo biloba tree, often referred to as a "living fossil".[2] this compound is a member of a group of structurally complex terpenoids known as ginkgolides, which are unique to this species.
Distribution within the Ginkgo biloba Tree
While commercially extracted primarily from the leaves, ginkgolides are synthesized in the roots and subsequently transported to other parts of the tree.[5][6] The highest concentrations of key genes involved in the ginkgolide biosynthetic pathway are found in the fibrous roots and the main root periderm.[6] From the roots, ginkgolides are transported through the stem cortex and phloem to the leaves for storage.[5][6] Ginkgolides are also present in the seeds, with the embryo and endosperm containing the highest total terpenoid content.[7]
Factors Influencing Abundance
The concentration of this compound in Ginkgo biloba leaves is subject to significant variation due to several factors:
-
Seasonal Variation: The abundance of ginkgolides in the leaves fluctuates throughout the growing season. Concentrations are typically lowest in the spring, gradually increasing to a peak in late summer or early autumn, and then declining before leaf fall.[8] One study suggested that July is the optimal time to harvest leaves for the highest ginkgolide content.[9]
-
Genetic Variation: There is a high degree of variability in the ginkgolide content among individual Ginkgo biloba trees.[8]
-
Geographic Location: The cultivation region can also influence the chemical composition of Ginkgo biloba leaves, including the concentration of this compound.[10]
Quantitative Abundance of this compound
The following tables summarize the quantitative data on the abundance of this compound found in Ginkgo biloba and its commercial extracts. It is important to note that values can vary significantly based on the factors mentioned above and the analytical methods employed.
Table 1: Concentration of this compound in Ginkgo biloba Leaves
| Plant Part | Concentration (ppm) | Method of Analysis | Reference |
| Leaves | < 3 to > 204 (for Ginkgolide B, indicative of ginkgolide variability) | Not specified | [8] |
| Leaves | Varies by month (peaking in July/August) | LC-MS/MS | [9] |
Table 2: Composition of Terpene Trilactones in Standardized Ginkgo biloba Extracts
| Component | Typical Percentage in Standardized Extract (e.g., EGb 761) |
| Total Terpene Trilactones (Ginkgolides + Bilobalide) | 6% |
| Ginkgolides A, B, C | 2.8% - 3.4% |
| Bilobalide | 2.6% - 3.2% |
Note: Standardized extracts are formulated to contain a consistent percentage of active compounds. The specific proportion of this compound within the total ginkgolide fraction can vary.
Experimental Protocols
Extraction of this compound
Several methods have been developed for the efficient extraction of ginkgolides from Ginkgo biloba plant material.
Method 1: Hot Water Extraction with pH Control [11][12]
-
Sample Preparation: Grind dried Ginkgo biloba leaves or extract products into a fine powder.
-
Extraction: Suspend the powdered sample in boiling water containing 0.1% Na₂HPO₄ to maintain a pH of approximately 8.
-
Acidification and Liquid-Liquid Extraction: Cool the aqueous extract and adjust the pH to approximately 5.
-
Solvent Partitioning: Extract the aqueous phase with methylene chloride. The ginkgolides will partition into the organic phase.
-
Concentration: Evaporate the methylene chloride to yield the crude ginkgolide extract.
Method 2: Methanol-Water Extraction [13]
-
Sample Preparation: Homogenize fresh or dried plant material.
-
Extraction: Extract the sample with a methanol-water mixture (e.g., 1:9 v/v).[9]
-
Solvent Partitioning: Partition the extract with ethyl acetate.
-
Concentration: Evaporate the ethyl acetate to obtain the crude extract.
Method 3: Soxhlet and Sonication Extraction [14]
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for several hours.
-
Sonication: Suspend the powdered plant material in a solvent and subject it to ultrasonication for a defined period.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the quantification of this compound.
HPLC Method with Evaporative Light Scattering Detection (ELSD) [15]
-
Column: Zorbax RP-C18
-
Mobile Phase: Gradient elution with methanol-water-tetrahydrofuran.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Quantification: Based on a calibration curve generated from a certified this compound standard.
GC Method with Flame Ionization Detection (FID) after Derivatization [11][12][16]
-
Derivatization: The extracted ginkgolides are derivatized with a silylating agent such as bis(trimethylsilyl)acetamide (BSA) at an elevated temperature (e.g., 75°C).
-
GC Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 200°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 6 minutes.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: An internal standard (e.g., squalane) is added to the samples and standards for accurate quantification based on peak area ratios.
LC-MS/MS Method [9]
-
Column: C18
-
Mobile Phase: Isocratic elution with methanol-water (60:40) at a flow rate of 0.7 mL/min.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 409.4 → 345.3 for this compound).
Biosynthesis and Regulatory Pathways
The biosynthesis of ginkgolides is a complex, multi-step process that is primarily localized in the roots of the Ginkgo biloba tree.[5][17] The pathway is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway.
Caption: Overview of the Ginkgolide Biosynthesis Pathway.
The biosynthesis of ginkgolides is also under tight regulatory control, with transcription factors playing a key role in response to various signals.
Caption: Regulatory Network of Ginkgolide Biosynthesis.[5][18]
This diagram illustrates how light and jasmonate signaling pathways converge to regulate the expression of the transcription factor GbEAG, a key activator of ginkgolide biosynthesis genes.[18][19]
Conclusion
This compound remains a compound of significant scientific and pharmaceutical interest. A thorough understanding of its natural sources, factors influencing its abundance, and the intricacies of its biosynthesis is crucial for its effective exploitation in drug development and for ensuring the quality and consistency of Ginkgo biloba-derived products. The methodologies outlined in this guide provide a solid foundation for researchers and industry professionals working with this unique natural product.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Ginkgo - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. frontiersin.org [frontiersin.org]
- 7. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of Ginkgolides and Bilobalide in Ginkgo biloba Leaves in Relation to the Time of Year [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Extraction Methods for the Analysis of Ginkgo biloba Leaves and Ginkgo-Containing Tablets | NIST [nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide A CAS number, molecular weight, and formula
For Immediate Release
This technical guide provides an in-depth overview of Ginkgolide A, a key bioactive terpenoid lactone isolated from the leaves of the Ginkgo biloba tree. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural compound.
Core Properties of this compound
This compound is a structurally complex diterpenoid with a unique cage-like structure containing a spiro[1][1]-nonane carbocyclic ring system, a tetrahydrofuran (B95107) ring, and a distinctive tert-butyl group.[2] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 15291-75-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₂₀H₂₄O₉ | [2][3][5][9] |
| Molecular Weight | 408.4 g/mol | [3][4][5][9] |
Pharmacological Profile and Signaling Pathways
This compound exhibits a range of biological activities, with its roles as a potent antagonist of the Platelet-Activating Factor (PAF) receptor and an inhibitor of inflammatory pathways being the most extensively studied. It also demonstrates neuroprotective effects.
Anti-Inflammatory Activity
This compound has been shown to suppress the production of pro-inflammatory mediators. In experimental models using lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the expression of cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways:
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
-
MAPK Pathway: It has been observed to downregulate the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK), but not c-Jun N-terminal kinase (JNK).
-
AMPK Pathway: The activation of AMP-activated protein kinase (AMPK) signaling appears to be an important mechanism for the anti-inflammatory actions of this compound.
-
STAT3 Pathway: In the context of high-glucose-stimulated vascular inflammation, this compound has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1]
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound is a known antagonist of the PAF receptor, which is involved in various inflammatory and allergic responses. By blocking this receptor, this compound can inhibit PAF-induced platelet aggregation.
Experimental Protocols
The following are representative methodologies for investigating the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 murine macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for a specified duration (e.g., 6-24 hours).
2. Measurement of Cytokine Production (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of cytokines is determined by comparison with a standard curve.
3. Western Blot Analysis of MAPK Phosphorylation:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described above.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression:
-
Following cell treatment, isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target cytokine genes (e.g., IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation and neuroprotection. Its well-defined mechanisms of action, centered on the inhibition of key inflammatory signaling pathways and PAF receptor antagonism, make it a compelling subject for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the pharmacological activities of this compound in greater detail.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Study and validation on mitochondrial and immune-related hub genes in gestational diabetes mellitus based on bioinformatics [frontiersin.org]
- 5. gene-quantification.de [gene-quantification.de]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Ginkgolide A CAS number, molecular weight, and formula
For Immediate Release
This technical guide provides an in-depth overview of Ginkgolide A, a key bioactive terpenoid lactone isolated from the leaves of the Ginkgo biloba tree. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural compound.
Core Properties of this compound
This compound is a structurally complex diterpenoid with a unique cage-like structure containing a spiro[1][1]-nonane carbocyclic ring system, a tetrahydrofuran ring, and a distinctive tert-butyl group.[2] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 15291-75-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₂₀H₂₄O₉ | [2][3][5][9] |
| Molecular Weight | 408.4 g/mol | [3][4][5][9] |
Pharmacological Profile and Signaling Pathways
This compound exhibits a range of biological activities, with its roles as a potent antagonist of the Platelet-Activating Factor (PAF) receptor and an inhibitor of inflammatory pathways being the most extensively studied. It also demonstrates neuroprotective effects.
Anti-Inflammatory Activity
This compound has been shown to suppress the production of pro-inflammatory mediators. In experimental models using lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the expression of cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways:
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
-
MAPK Pathway: It has been observed to downregulate the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK), but not c-Jun N-terminal kinase (JNK).
-
AMPK Pathway: The activation of AMP-activated protein kinase (AMPK) signaling appears to be an important mechanism for the anti-inflammatory actions of this compound.
-
STAT3 Pathway: In the context of high-glucose-stimulated vascular inflammation, this compound has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1]
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound is a known antagonist of the PAF receptor, which is involved in various inflammatory and allergic responses. By blocking this receptor, this compound can inhibit PAF-induced platelet aggregation.
Experimental Protocols
The following are representative methodologies for investigating the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 murine macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for a specified duration (e.g., 6-24 hours).
2. Measurement of Cytokine Production (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of cytokines is determined by comparison with a standard curve.
3. Western Blot Analysis of MAPK Phosphorylation:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described above.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression:
-
Following cell treatment, isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target cytokine genes (e.g., IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation and neuroprotection. Its well-defined mechanisms of action, centered on the inhibition of key inflammatory signaling pathways and PAF receptor antagonism, make it a compelling subject for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the pharmacological activities of this compound in greater detail.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Study and validation on mitochondrial and immune-related hub genes in gestational diabetes mellitus based on bioinformatics [frontiersin.org]
- 5. gene-quantification.de [gene-quantification.de]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Review of Ginkgolide A: From Molecular Mechanisms to Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a unique diterpenoid lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities. As a potent antagonist of the platelet-activating factor (PAF), this compound exhibits a range of therapeutic potentials, including anti-inflammatory, neuroprotective, and cardioprotective effects. This technical guide provides a comprehensive literature review of this compound research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related ginkgolide-containing formulations in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Reference |
| Healthy Volunteers | Oral (fasting) | 0.90-3.36 mg (in EGb 761) | 80 ± 9 | ~2.0 | Not specified | 4.50 | [1] |
| Healthy Volunteers | Oral (with meal) | 0.90-3.36 mg (in EGb 761) | Not specified | Increased vs. fasting | Not specified | Not specified | [1] |
| Beagle Dogs | Oral (fasting) | Not specified | 34.8 | Not specified | Not specified | Not specified | [2] |
| Beagle Dogs | Oral (fed) | Not specified | 78.6 | Not specified | Not specified | Not specified | [2] |
| Rats | Intravenous | Not specified | - | Not specified | Dose-dependent | Not specified | [3] |
Note: EGb 761 is a standardized extract of Ginkgo biloba leaves.
Table 2: In Vitro Biological Activity of this compound
| Assay | Target | Cell Line/System | IC50 / Ki | Reference |
| PAF-induced platelet aggregation | Platelet-Activating Factor Receptor (PAFR) | Human platelets | 15.8 µg/mL | [3][4] |
| PAF-induced platelet aggregation | Platelet-Activating Factor Receptor (PAFR) | Not specified | 7.4 x 10⁻⁷ M | [5][6] |
| High-glucose-induced inflammation | STAT3 phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective at 10, 15, and 20 µM | [7] |
| LPS-induced inflammation | TLR4-NF-κB signaling | Human Coronary Artery Endothelial Cells (HCAECs) | Effective at various concentrations | [1] |
Table 3: Summary of Clinical Trials with Ginkgolide-Containing Injections in Acute Ischemic Stroke
| Trial (Acronym) | Number of Patients | Intervention | Control | Key Outcomes | Reference |
| GIANT | 1113 | Intravenous Ginkgolide® + rt-PA | rt-PA alone | Good outcome (mRS 0-2) at 90 days: 78.6% vs. 66.7% (p < 0.01); Lower rate of symptomatic intracerebral hemorrhage: 0% vs. 2.72% (p < 0.01) | [8][9] |
| GISAA | 936 | Intravenous Ginkgolide | Placebo | Favorable outcome (mRS and NIHSS improvement) in Ginkgolide group (OR 2.16, 95% CI 1.37-3.41) | [10] |
| Re-analysis of pre- and post-marketing studies | Phase II/III and Phase IV | Intravenous ginkgolide (10 mL daily for 14 days) | Not applicable (pre- vs. post-marketing comparison) | Significant improvement in NIHSS and mRS scores from baseline in both study phases (P < 0.001) | [11] |
| Meta-analysis of 27 RCTs | 3336 | Ginkgo terpene lactone preparations + antiplatelet drugs | Antiplatelet drugs alone | Improved overall response rate (RR = 1.22, 95% CI 1.17-1.27) and NIHSS score in the combination group | [12] |
Note: Ginkgolide® and Ginkgolide injection are formulations containing this compound, among other ginkgolides.
Table 4: Summary of Clinical Trials with Ginkgo Biloba Extract (containing this compound) in Alzheimer's Disease
| Number of Patients | Intervention | Duration | Key Outcomes | Reference |
| >400 (in 2 trials) | 240 mg/day EGb 761 | 24 weeks | Significant improvement in SKT and NPI scores | [13] |
| 76 | EGb 761 vs. Donepezil vs. Placebo | Not specified | Statistically significant difference in MMSE and SKT compared to placebo | [13] |
| Meta-analysis of 15 trials | 120-240 mg/day EGb 761 | 4-24 weeks | 11 out of 15 studies showed improved cognitive function, neuropsychiatric symptoms, and functional abilities | [14][15] |
Note: The specific contribution of this compound to the observed effects in these trials is not isolated.
Experimental Protocols
Extraction and Purification of this compound from Ginkgo biloba Leaves
A common and efficient protocol for the extraction and purification of ginkgolides, including this compound, involves the following steps[2]:
-
Aqueous Extraction: Dried and powdered Ginkgo biloba leaves are boiled in water. This initial step selectively extracts the more water-soluble components, including ginkgolides.
-
Oxidation and Emulsion Prevention: The aqueous extract is treated with dilute hydrogen peroxide and boiled. This step is crucial for degrading undesired leaf constituents that can cause intense emulsification during subsequent solvent extraction, thereby simplifying the process[2].
-
Solvent Extraction: After cooling, the aqueous extract is partitioned with ethyl acetate (B1210297). The ginkgolides, being moderately polar, will move into the ethyl acetate phase. This step is often repeated multiple times to ensure a high yield.
-
Washing and Neutralization: The ethyl acetate layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and any remaining peroxide. This is followed by washing with a salt solution and water.
-
Charcoal Filtration and Concentration: The organic layer is then passed through activated charcoal to decolorize the extract. The solvent is subsequently removed under reduced pressure to yield a crude extract enriched in terpene trilactones (60-70% content).
-
Chromatographic Purification: Further purification to isolate pure this compound is achieved through chromatographic techniques. Medium-pressure liquid chromatography (MPLC) on silica (B1680970) gel impregnated with sodium acetate has been shown to be effective for separating the different ginkgolides[16]. Reversed-phase chromatography can also be employed to remove any remaining impurities, such as ginkgolic acids[2].
-
Recrystallization: The final step to obtain highly pure this compound is recrystallization from a suitable solvent system, such as methanol-water[16].
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound is a well-established antagonist of the Platelet-Activating Factor Receptor (PAFR). By competitively binding to PAFR, this compound prevents the binding of PAF, a potent inflammatory phospholipid. This action blocks the downstream signaling cascades initiated by PAF, which are implicated in inflammation, platelet aggregation, and neuronal damage.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) [frontiersin.org]
- 9. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cost-Effectiveness Analysis of Ginkgolide Injection in the Treatment of Ischemic Stroke Based on a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of intravenous ginkgolide on clinical improvement of patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of ginkgo terpene lactone preparations combined with antiplatelet aents in the treatment of ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of Ginkgolide A: From Molecular Mechanisms to Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a unique diterpenoid lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities. As a potent antagonist of the platelet-activating factor (PAF), this compound exhibits a range of therapeutic potentials, including anti-inflammatory, neuroprotective, and cardioprotective effects. This technical guide provides a comprehensive literature review of this compound research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related ginkgolide-containing formulations in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Reference |
| Healthy Volunteers | Oral (fasting) | 0.90-3.36 mg (in EGb 761) | 80 ± 9 | ~2.0 | Not specified | 4.50 | [1] |
| Healthy Volunteers | Oral (with meal) | 0.90-3.36 mg (in EGb 761) | Not specified | Increased vs. fasting | Not specified | Not specified | [1] |
| Beagle Dogs | Oral (fasting) | Not specified | 34.8 | Not specified | Not specified | Not specified | [2] |
| Beagle Dogs | Oral (fed) | Not specified | 78.6 | Not specified | Not specified | Not specified | [2] |
| Rats | Intravenous | Not specified | - | Not specified | Dose-dependent | Not specified | [3] |
Note: EGb 761 is a standardized extract of Ginkgo biloba leaves.
Table 2: In Vitro Biological Activity of this compound
| Assay | Target | Cell Line/System | IC50 / Ki | Reference |
| PAF-induced platelet aggregation | Platelet-Activating Factor Receptor (PAFR) | Human platelets | 15.8 µg/mL | [3][4] |
| PAF-induced platelet aggregation | Platelet-Activating Factor Receptor (PAFR) | Not specified | 7.4 x 10⁻⁷ M | [5][6] |
| High-glucose-induced inflammation | STAT3 phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective at 10, 15, and 20 µM | [7] |
| LPS-induced inflammation | TLR4-NF-κB signaling | Human Coronary Artery Endothelial Cells (HCAECs) | Effective at various concentrations | [1] |
Table 3: Summary of Clinical Trials with Ginkgolide-Containing Injections in Acute Ischemic Stroke
| Trial (Acronym) | Number of Patients | Intervention | Control | Key Outcomes | Reference |
| GIANT | 1113 | Intravenous Ginkgolide® + rt-PA | rt-PA alone | Good outcome (mRS 0-2) at 90 days: 78.6% vs. 66.7% (p < 0.01); Lower rate of symptomatic intracerebral hemorrhage: 0% vs. 2.72% (p < 0.01) | [8][9] |
| GISAA | 936 | Intravenous Ginkgolide | Placebo | Favorable outcome (mRS and NIHSS improvement) in Ginkgolide group (OR 2.16, 95% CI 1.37-3.41) | [10] |
| Re-analysis of pre- and post-marketing studies | Phase II/III and Phase IV | Intravenous ginkgolide (10 mL daily for 14 days) | Not applicable (pre- vs. post-marketing comparison) | Significant improvement in NIHSS and mRS scores from baseline in both study phases (P < 0.001) | [11] |
| Meta-analysis of 27 RCTs | 3336 | Ginkgo terpene lactone preparations + antiplatelet drugs | Antiplatelet drugs alone | Improved overall response rate (RR = 1.22, 95% CI 1.17-1.27) and NIHSS score in the combination group | [12] |
Note: Ginkgolide® and Ginkgolide injection are formulations containing this compound, among other ginkgolides.
Table 4: Summary of Clinical Trials with Ginkgo Biloba Extract (containing this compound) in Alzheimer's Disease
| Number of Patients | Intervention | Duration | Key Outcomes | Reference |
| >400 (in 2 trials) | 240 mg/day EGb 761 | 24 weeks | Significant improvement in SKT and NPI scores | [13] |
| 76 | EGb 761 vs. Donepezil vs. Placebo | Not specified | Statistically significant difference in MMSE and SKT compared to placebo | [13] |
| Meta-analysis of 15 trials | 120-240 mg/day EGb 761 | 4-24 weeks | 11 out of 15 studies showed improved cognitive function, neuropsychiatric symptoms, and functional abilities | [14][15] |
Note: The specific contribution of this compound to the observed effects in these trials is not isolated.
Experimental Protocols
Extraction and Purification of this compound from Ginkgo biloba Leaves
A common and efficient protocol for the extraction and purification of ginkgolides, including this compound, involves the following steps[2]:
-
Aqueous Extraction: Dried and powdered Ginkgo biloba leaves are boiled in water. This initial step selectively extracts the more water-soluble components, including ginkgolides.
-
Oxidation and Emulsion Prevention: The aqueous extract is treated with dilute hydrogen peroxide and boiled. This step is crucial for degrading undesired leaf constituents that can cause intense emulsification during subsequent solvent extraction, thereby simplifying the process[2].
-
Solvent Extraction: After cooling, the aqueous extract is partitioned with ethyl acetate. The ginkgolides, being moderately polar, will move into the ethyl acetate phase. This step is often repeated multiple times to ensure a high yield.
-
Washing and Neutralization: The ethyl acetate layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and any remaining peroxide. This is followed by washing with a salt solution and water.
-
Charcoal Filtration and Concentration: The organic layer is then passed through activated charcoal to decolorize the extract. The solvent is subsequently removed under reduced pressure to yield a crude extract enriched in terpene trilactones (60-70% content).
-
Chromatographic Purification: Further purification to isolate pure this compound is achieved through chromatographic techniques. Medium-pressure liquid chromatography (MPLC) on silica gel impregnated with sodium acetate has been shown to be effective for separating the different ginkgolides[16]. Reversed-phase chromatography can also be employed to remove any remaining impurities, such as ginkgolic acids[2].
-
Recrystallization: The final step to obtain highly pure this compound is recrystallization from a suitable solvent system, such as methanol-water[16].
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound is a well-established antagonist of the Platelet-Activating Factor Receptor (PAFR). By competitively binding to PAFR, this compound prevents the binding of PAF, a potent inflammatory phospholipid. This action blocks the downstream signaling cascades initiated by PAF, which are implicated in inflammation, platelet aggregation, and neuronal damage.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) [frontiersin.org]
- 9. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cost-Effectiveness Analysis of Ginkgolide Injection in the Treatment of Ischemic Stroke Based on a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of intravenous ginkgolide on clinical improvement of patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of ginkgo terpene lactone preparations combined with antiplatelet aents in the treatment of ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. pubs.acs.org [pubs.acs.org]
The Intricate Architecture of Ginkgolides: A Deep Dive into their Terpene Trilactone Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the unique terpene trilactone structure of ginkgolides, bioactive compounds isolated from the leaves of the Ginkgo biloba tree.[1][2] This document delves into the chemical intricacies, biosynthetic pathways, and analytical methodologies pertinent to these complex molecules, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
The Quintessential Ginkgolide Structure: A Symphony of Rings
Ginkgolides are diterpenoids characterized by a rigid and exceptionally complex cage-like structure.[3] This molecular architecture, first elucidated in 1967, is distinguished by a C20 skeleton featuring a spiro[4][4]-nonane carbocyclic ring, a tetrahydrofuran (B95107) ring, and a signature tert-butyl group, a rarity in natural products.[1][5] The core of their bioactivity lies in the presence of three lactone rings, classifying them as terpene trilactones.[1][6]
The primary ginkgolides—A, B, C, J, and M—differ in the number and position of hydroxyl groups attached to this fundamental framework.[6] These subtle variations in hydroxylation significantly influence their biological activities.
Biosynthesis: Nature's Intricate Pathway to Complexity
The biosynthesis of ginkgolides is a complex process that primarily occurs in the roots of the Ginkgo biloba tree, with the leaves acting as a storage site.[4][7] The journey begins with the methylerythritol 4-phosphate (MEP) pathway, a crucial route for isoprenoid biosynthesis in plants.[4][8][9]
The key precursor, geranylgeranyl pyrophosphate (GGPP), a C20 compound, undergoes a series of enzymatic transformations.[1][7] A critical step involves the cyclization of GGPP by levopimaradiene (B1200008) synthase to form levopimaradiene.[7][8] Subsequent oxidation, rearrangement, and cyclization steps, mediated by cytochrome P450 enzymes, lead to the formation of the various ginkgolides.[4][7]
Biological Activity and Quantitative Data
Ginkgolides are renowned for their potent and selective antagonism of the platelet-activating factor (PAF) receptor.[6][10] PAF is a powerful phospholipid mediator involved in a variety of inflammatory and allergic responses. By inhibiting the PAF receptor, ginkgolides exert anti-inflammatory, anti-allergic, and neuroprotective effects.[11] The antagonistic activity varies among the different ginkgolides, with ginkgolide B being one of the most potent PAF receptor antagonists.[6]
| Ginkgolide | R1 | R2 | R3 | Notable Biological Activity |
| Ginkgolide A | OH | H | H | Potent PAF antagonist, Glycine and GABA-A receptor antagonist.[1] |
| Ginkgolide B | OH | OH | H | Strongest PAF antagonist, investigated for migraine and cerebrovascular disease.[1][6] |
| Ginkgolide C | OH | OH | OH | PAF antagonist. |
| Ginkgolide J | OH | H | OH | PAF antagonist. |
| Ginkgolide M | H | OH | OH | PAF antagonist. |
Table 1: Structural differences and key biological activities of major ginkgolides.[1]
The concentration of these terpene trilactones in Ginkgo biloba leaves can vary, but standardized extracts often contain a defined amount. For instance, the standardized extract EGb 761 contains approximately 6% terpene trilactones, with 2.8-3.4% being ginkgolides A, B, and C, and 2.6-3.2% being bilobalide (B1667068).[5]
| Compound | Concentration Range in Summer Leaves (mg/g dry wt) |
| Bilobalide | 2.26 ± 0.24 |
| This compound | Varies |
| Ginkgolide B | Varies |
| Ginkgolide C | Varies |
| Total Terpene Trilactones | up to 3.75 |
Table 2: Representative content of terpene trilactones in Ginkgo biloba summer leaves.[10]
Experimental Protocols: Isolation and Analysis
The extraction and purification of ginkgolides from Ginkgo biloba leaves require specific protocols to handle their unique chemical properties.
Extraction of Terpene Trilactones
Objective: To efficiently extract ginkgolides and bilobalide from dried Ginkgo biloba leaves.
Methodology:
-
Aqueous Extraction: Dried and powdered Ginkgo biloba leaves are first subjected to an aqueous extraction.
-
Oxidative Treatment: The aqueous extract is boiled with dilute hydrogen peroxide. This step is crucial for degrading undesired leaf constituents that can cause emulsification during subsequent solvent extraction.[2]
-
Solvent Partitioning: The treated extract is then partitioned with ethyl acetate (B1210297).[2]
-
Washing: The ethyl acetate phase is washed with basic solutions to remove acidic impurities.[2]
-
Decolorization: The extract is filtered through activated charcoal to yield an off-white powder enriched in terpene trilactones.[2][12]
-
Further Purification: Reversed-phase chromatography can be employed to remove ginkgolic acids to levels below 10 ppm.[2]
Quantitative Analysis by HPLC
Objective: To quantify the concentration of individual ginkgolides in an extract.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
Methodology:
-
Sample Preparation: The purified extract is dissolved in a suitable solvent, typically methanol (B129727).[13]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[13]
-
Mobile Phase: A mixture of methanol and water, for example, a 23:77 (v/v) ratio.[13]
-
Detection: Due to the lack of a strong chromophore, detection can be achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[14]
-
-
Quantification: The concentration of each ginkgolide is determined by comparing the peak area to that of a certified reference standard. The recovery of this method is typically above 96.5%.[13]
Signaling Pathways Modulated by Ginkgolides
The therapeutic effects of ginkgolides are mediated through their interaction with specific cellular signaling pathways.
Platelet-Activating Factor (PAF) Receptor Signaling
As potent PAF receptor antagonists, ginkgolides block the downstream signaling cascade initiated by PAF. This includes the inhibition of phospholipase C activation and subsequent intracellular signaling events.[15]
Anti-inflammatory Pathways
Ginkgolides have been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated inflammatory response.[15] By binding to TLR4, they can modulate the activation of downstream transcription factors like NF-κB, which plays a central role in the inflammatory process.[15]
Conclusion
The terpene trilactone structure of ginkgolides represents a fascinating and challenging area of natural product chemistry. Their unique molecular architecture is directly linked to their significant biological activities, particularly as PAF receptor antagonists. A thorough understanding of their structure, biosynthesis, and analytical methodologies is crucial for the continued exploration of their therapeutic potential and the development of novel pharmaceuticals. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists working with these remarkable compounds.
References
- 1. Ginkgolide - Wikipedia [en.wikipedia.org]
- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Chemical analysis of Ginkgo biloba leaves and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Architecture of Ginkgolides: A Deep Dive into their Terpene Trilactone Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the unique terpene trilactone structure of ginkgolides, bioactive compounds isolated from the leaves of the Ginkgo biloba tree.[1][2] This document delves into the chemical intricacies, biosynthetic pathways, and analytical methodologies pertinent to these complex molecules, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
The Quintessential Ginkgolide Structure: A Symphony of Rings
Ginkgolides are diterpenoids characterized by a rigid and exceptionally complex cage-like structure.[3] This molecular architecture, first elucidated in 1967, is distinguished by a C20 skeleton featuring a spiro[4][4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a signature tert-butyl group, a rarity in natural products.[1][5] The core of their bioactivity lies in the presence of three lactone rings, classifying them as terpene trilactones.[1][6]
The primary ginkgolides—A, B, C, J, and M—differ in the number and position of hydroxyl groups attached to this fundamental framework.[6] These subtle variations in hydroxylation significantly influence their biological activities.
Biosynthesis: Nature's Intricate Pathway to Complexity
The biosynthesis of ginkgolides is a complex process that primarily occurs in the roots of the Ginkgo biloba tree, with the leaves acting as a storage site.[4][7] The journey begins with the methylerythritol 4-phosphate (MEP) pathway, a crucial route for isoprenoid biosynthesis in plants.[4][8][9]
The key precursor, geranylgeranyl pyrophosphate (GGPP), a C20 compound, undergoes a series of enzymatic transformations.[1][7] A critical step involves the cyclization of GGPP by levopimaradiene synthase to form levopimaradiene.[7][8] Subsequent oxidation, rearrangement, and cyclization steps, mediated by cytochrome P450 enzymes, lead to the formation of the various ginkgolides.[4][7]
Biological Activity and Quantitative Data
Ginkgolides are renowned for their potent and selective antagonism of the platelet-activating factor (PAF) receptor.[6][10] PAF is a powerful phospholipid mediator involved in a variety of inflammatory and allergic responses. By inhibiting the PAF receptor, ginkgolides exert anti-inflammatory, anti-allergic, and neuroprotective effects.[11] The antagonistic activity varies among the different ginkgolides, with ginkgolide B being one of the most potent PAF receptor antagonists.[6]
| Ginkgolide | R1 | R2 | R3 | Notable Biological Activity |
| Ginkgolide A | OH | H | H | Potent PAF antagonist, Glycine and GABA-A receptor antagonist.[1] |
| Ginkgolide B | OH | OH | H | Strongest PAF antagonist, investigated for migraine and cerebrovascular disease.[1][6] |
| Ginkgolide C | OH | OH | OH | PAF antagonist. |
| Ginkgolide J | OH | H | OH | PAF antagonist. |
| Ginkgolide M | H | OH | OH | PAF antagonist. |
Table 1: Structural differences and key biological activities of major ginkgolides.[1]
The concentration of these terpene trilactones in Ginkgo biloba leaves can vary, but standardized extracts often contain a defined amount. For instance, the standardized extract EGb 761 contains approximately 6% terpene trilactones, with 2.8-3.4% being ginkgolides A, B, and C, and 2.6-3.2% being bilobalide.[5]
| Compound | Concentration Range in Summer Leaves (mg/g dry wt) |
| Bilobalide | 2.26 ± 0.24 |
| This compound | Varies |
| Ginkgolide B | Varies |
| Ginkgolide C | Varies |
| Total Terpene Trilactones | up to 3.75 |
Table 2: Representative content of terpene trilactones in Ginkgo biloba summer leaves.[10]
Experimental Protocols: Isolation and Analysis
The extraction and purification of ginkgolides from Ginkgo biloba leaves require specific protocols to handle their unique chemical properties.
Extraction of Terpene Trilactones
Objective: To efficiently extract ginkgolides and bilobalide from dried Ginkgo biloba leaves.
Methodology:
-
Aqueous Extraction: Dried and powdered Ginkgo biloba leaves are first subjected to an aqueous extraction.
-
Oxidative Treatment: The aqueous extract is boiled with dilute hydrogen peroxide. This step is crucial for degrading undesired leaf constituents that can cause emulsification during subsequent solvent extraction.[2]
-
Solvent Partitioning: The treated extract is then partitioned with ethyl acetate.[2]
-
Washing: The ethyl acetate phase is washed with basic solutions to remove acidic impurities.[2]
-
Decolorization: The extract is filtered through activated charcoal to yield an off-white powder enriched in terpene trilactones.[2][12]
-
Further Purification: Reversed-phase chromatography can be employed to remove ginkgolic acids to levels below 10 ppm.[2]
Quantitative Analysis by HPLC
Objective: To quantify the concentration of individual ginkgolides in an extract.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
Methodology:
-
Sample Preparation: The purified extract is dissolved in a suitable solvent, typically methanol.[13]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[13]
-
Mobile Phase: A mixture of methanol and water, for example, a 23:77 (v/v) ratio.[13]
-
Detection: Due to the lack of a strong chromophore, detection can be achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[14]
-
-
Quantification: The concentration of each ginkgolide is determined by comparing the peak area to that of a certified reference standard. The recovery of this method is typically above 96.5%.[13]
Signaling Pathways Modulated by Ginkgolides
The therapeutic effects of ginkgolides are mediated through their interaction with specific cellular signaling pathways.
Platelet-Activating Factor (PAF) Receptor Signaling
As potent PAF receptor antagonists, ginkgolides block the downstream signaling cascade initiated by PAF. This includes the inhibition of phospholipase C activation and subsequent intracellular signaling events.[15]
Anti-inflammatory Pathways
Ginkgolides have been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated inflammatory response.[15] By binding to TLR4, they can modulate the activation of downstream transcription factors like NF-κB, which plays a central role in the inflammatory process.[15]
Conclusion
The terpene trilactone structure of ginkgolides represents a fascinating and challenging area of natural product chemistry. Their unique molecular architecture is directly linked to their significant biological activities, particularly as PAF receptor antagonists. A thorough understanding of their structure, biosynthesis, and analytical methodologies is crucial for the continued exploration of their therapeutic potential and the development of novel pharmaceuticals. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists working with these remarkable compounds.
References
- 1. Ginkgolide - Wikipedia [en.wikipedia.org]
- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Chemical analysis of Ginkgo biloba leaves and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A is a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. It is one of the key bioactive constituents responsible for the therapeutic effects of Ginkgo biloba extracts. A thorough understanding of the solubility profile of this compound is critical for its extraction, purification, formulation, and bioavailability. This technical guide provides an in-depth overview of the solubility of this compound in a range of common solvents, detailed experimental protocols for solubility determination, and visualizations of key concepts and workflows.
Data Presentation: Quantitative Solubility of this compound
The solubility of this compound varies significantly across different solvents, a crucial factor for consideration in various stages of research and development. The following table summarizes the available quantitative solubility data for this compound in several common solvents at ambient temperature.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥20.42, 20[1][2], 74[3], 75[4], 81 | ~49.9 - 198.3 | Soluble[5][6]. Sonication is recommended to enhance dissolution[4]. |
| Dimethylformamide (DMF) | 20[1][2] | ~49.0 | - |
| Ethanol (EtOH) | 2[4], 3[1][2], ≥5.02 | ~4.9 - 12.3 | Soluble[1]. Sonication and the use of ultrasound can improve solubility[4]. |
| Water | < 1 (insoluble or slightly soluble)[4] | - | Insoluble[3][6]. |
| Acetone | Soluble[6] | - | Quantitative data not readily available. |
| Ethyl Acetate | Soluble[6] | - | Quantitative data not readily available. |
| Methanol (B129727) | Soluble[6] | - | Quantitative data not readily available. |
| DMSO:PBS (pH 7.2) (1:1) | 0.5[2] | ~1.2 | Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer[7]. |
Note: The molecular weight of this compound is 408.4 g/mol . Molar solubility was calculated using this value. The provided solubility values are approximate and can vary based on experimental conditions such as temperature, purity of the compound, and the specific batch of the solvent.
Experimental Protocols: Determining Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method ensures that a true thermodynamic equilibrium is reached between the solid compound and the solvent.
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value, indicating that the solution is saturated.
Materials and Equipment
-
This compound (solid form)
-
Selected solvents of high purity
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Vials for sample collection
Detailed Methodology
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial.
-
Add a precise volume of the desired solvent to the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of this compound in the solution no longer increases).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent any undissolved particles from interfering with the concentration analysis.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A common method involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. Detection is often performed at a low wavelength, such as 220 nm.
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in standard units such as mg/mL or Molarity (mol/L).
-
Mandatory Visualization
Experimental Workflow for Equilibrium Solubility Determination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Endogenous Metabolite | GABA Receptor | TargetMol [targetmol.com]
- 5. This compound | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 6. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A is a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. It is one of the key bioactive constituents responsible for the therapeutic effects of Ginkgo biloba extracts. A thorough understanding of the solubility profile of this compound is critical for its extraction, purification, formulation, and bioavailability. This technical guide provides an in-depth overview of the solubility of this compound in a range of common solvents, detailed experimental protocols for solubility determination, and visualizations of key concepts and workflows.
Data Presentation: Quantitative Solubility of this compound
The solubility of this compound varies significantly across different solvents, a crucial factor for consideration in various stages of research and development. The following table summarizes the available quantitative solubility data for this compound in several common solvents at ambient temperature.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥20.42, 20[1][2], 74[3], 75[4], 81 | ~49.9 - 198.3 | Soluble[5][6]. Sonication is recommended to enhance dissolution[4]. |
| Dimethylformamide (DMF) | 20[1][2] | ~49.0 | - |
| Ethanol (EtOH) | 2[4], 3[1][2], ≥5.02 | ~4.9 - 12.3 | Soluble[1]. Sonication and the use of ultrasound can improve solubility[4]. |
| Water | < 1 (insoluble or slightly soluble)[4] | - | Insoluble[3][6]. |
| Acetone | Soluble[6] | - | Quantitative data not readily available. |
| Ethyl Acetate | Soluble[6] | - | Quantitative data not readily available. |
| Methanol | Soluble[6] | - | Quantitative data not readily available. |
| DMSO:PBS (pH 7.2) (1:1) | 0.5[2] | ~1.2 | Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer[7]. |
Note: The molecular weight of this compound is 408.4 g/mol . Molar solubility was calculated using this value. The provided solubility values are approximate and can vary based on experimental conditions such as temperature, purity of the compound, and the specific batch of the solvent.
Experimental Protocols: Determining Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method ensures that a true thermodynamic equilibrium is reached between the solid compound and the solvent.
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value, indicating that the solution is saturated.
Materials and Equipment
-
This compound (solid form)
-
Selected solvents of high purity
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Vials for sample collection
Detailed Methodology
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial.
-
Add a precise volume of the desired solvent to the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of this compound in the solution no longer increases).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent any undissolved particles from interfering with the concentration analysis.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A common method involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. Detection is often performed at a low wavelength, such as 220 nm.
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in standard units such as mg/mL or Molarity (mol/L).
-
Mandatory Visualization
Experimental Workflow for Equilibrium Solubility Determination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Endogenous Metabolite | GABA Receptor | TargetMol [targetmol.com]
- 5. This compound | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 6. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Ginkgolides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the discovery, isolation, structure elucidation, and total synthesis of ginkgolides, a unique class of diterpenoid trilactones derived from the ancient Ginkgo biloba tree. This document details the pivotal experimental methodologies and quantitative data that have shaped our understanding of these complex molecules and their significant biological activity, particularly as antagonists of the platelet-activating factor receptor.
Early Discovery and Isolation
The journey of ginkgolide discovery began in the early 20th century, with the first successful isolation of these compounds from Ginkgo biloba leaves.
1.1. Initial Isolation by Furukawa (1932)
1.2. Modern Isolation and Purification Protocols
Modern techniques for isolating ginkgolides from Ginkgo biloba leaves typically involve a multi-step process designed to enrich and separate these terpene trilactones from other plant constituents.
Experimental Protocol: Ginkgolide Isolation from Ginkgo Biloba Leaves [2][3][4]
-
Extraction: Dried and powdered Ginkgo biloba leaves are extracted with an aqueous organic solvent, commonly 60% acetone (B3395972) or 70% ethanol. The mixture is stirred intensively at an elevated temperature (e.g., 57-59°C) to enhance extraction efficiency.[5][6] This process is typically repeated to maximize the yield.
-
Solvent Partitioning: The crude extract is concentrated to remove the organic solvent, and the resulting aqueous solution is subjected to liquid-liquid partitioning with a solvent such as ethyl acetate (B1210297) to separate compounds based on their polarity.
-
Column Chromatography: The enriched ginkgolide fraction is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel and C18 reversed-phase materials. A gradient elution system is often employed to separate the different ginkgolides (A, B, C, J, etc.) and the related sesquiterpene, bilobalide (B1667068).
-
Recrystallization: The fractions containing the individual ginkgolides are further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield highly pure crystalline compounds.
The following diagram illustrates a general workflow for the isolation and purification of ginkgolides.
Elucidation of the Complex Structure
The intricate and unique cage-like structure of the ginkgolides presented a significant challenge to chemists. The groundbreaking work of Koji Nakanishi's research group in the 1960s was instrumental in deciphering their complex architecture.
2.1. Spectroscopic Analysis by Nakanishi's Group (1967)
Nakanishi and his colleagues employed a combination of then-emerging spectroscopic techniques to determine the structures of ginkgolides A, B, and C.[7][8]
Experimental Protocol: Structure Elucidation of Ginkgolides [9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provided initial information on the number and types of protons in the molecule. The complex, overlapping signals in the 1H NMR spectra of ginkgolides necessitated the use of two-dimensional techniques.
-
2D 1H-1H Correlation Spectroscopy (COSY): This technique was crucial for establishing the connectivity between protons, allowing for the tracing of the carbon skeleton. By identifying which protons were coupled to each other, the researchers could piece together the fragments of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of each ginkgolide.
-
X-ray Crystallography: The definitive three-dimensional structure and absolute stereochemistry of the ginkgolides were ultimately confirmed by X-ray crystallography.
The following diagram illustrates the logical workflow of utilizing different spectroscopic data for structure elucidation.
Total Synthesis of Ginkgolide B
The total synthesis of a complex natural product is a landmark achievement in organic chemistry. E.J. Corey and his group accomplished the first total synthesis of (±)-ginkgolide B in 1988, a feat that further solidified the proposed structure and showcased the power of modern synthetic strategies.[11][12][13][14]
3.1. Retrosynthetic Analysis and Key Reactions
Corey's approach involved a masterful retrosynthetic analysis, breaking down the complex target molecule into simpler, more readily available starting materials. The synthesis featured several key chemical transformations. A detailed, step-by-step depiction of the entire synthesis is beyond the scope of this guide, but a simplified logical flow is presented below.
Biological Activity: Platelet-Activating Factor (PAF) Receptor Antagonism
A significant breakthrough in understanding the pharmacological importance of ginkgolides was the discovery of their potent and selective antagonism of the platelet-activating factor (PAF) receptor.
4.1. Quantitative Analysis of PAF Receptor Antagonism
The inhibitory activity of various ginkgolides against the PAF receptor has been quantified using in vitro assays, such as platelet aggregation and radioligand binding studies.
| Ginkgolide | Assay | IC50 / Ki | Reference |
| This compound | PAF-induced platelet aggregation | IC50: 7.4 x 10⁻⁷ M | [7][15] |
| Ginkgolide B | PAF-induced platelet aggregation | IC50: 2.5 x 10⁻⁷ M | [7][15] |
| Ginkgolide C | PAF-induced platelet aggregation | IC50: 7.1 x 10⁻⁶ M | [7][15] |
| Ginkgolide J | PAF-induced platelet aggregation | IC50: 5.4 x 10⁻⁵ M | [7][15] |
| 7α-chloro ginkgolide B | PAF receptor binding | Ki: 110 nM | [16] |
| Ginkgolide B derivative (Compound 2) | PAF-induced platelet aggregation | IC50: 15.10 ± 3.50 nM | [17] |
| BN 52021 (Ginkgolide B) | [3H]-PAF binding to neutrophils | IC50: 9.1 x 10⁻⁷ M | [18] |
| BN 52021 (Ginkgolide B) | [3H]-PAF binding to eosinophils | IC50: 1.5 x 10⁻⁶ M | [18] |
4.2. PAF Receptor Signaling Pathway
The platelet-activating factor receptor is a G-protein coupled receptor (GPCR).[19][20][21] Upon binding of PAF, the receptor activates intracellular signaling cascades through Gq and Gi proteins. Ginkgolides act as competitive antagonists, blocking the binding of PAF to its receptor and thereby inhibiting these downstream signaling events.[22][23]
This guide has provided a historical and technical overview of the discovery and characterization of ginkgolides. The pioneering work in their isolation, structure elucidation, and synthesis, coupled with the discovery of their potent biological activities, has established ginkgolides as a significant class of natural products with therapeutic potential. Further research into their pharmacology and clinical applications continues to be an active and promising area of investigation.
References
- 1. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0431535A1 - Extract from Ginkgo biloba leaves, its method of preparation and pharmaceuticals containing the extract - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Ginkgolides and bilobalide: their physical, chromatographic and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. synarchive.com [synarchive.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. teachmephysiology.com [teachmephysiology.com]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 21. DSpace [diposit.ub.edu]
- 22. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Historical Perspective on the Discovery of Ginkgolides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the discovery, isolation, structure elucidation, and total synthesis of ginkgolides, a unique class of diterpenoid trilactones derived from the ancient Ginkgo biloba tree. This document details the pivotal experimental methodologies and quantitative data that have shaped our understanding of these complex molecules and their significant biological activity, particularly as antagonists of the platelet-activating factor receptor.
Early Discovery and Isolation
The journey of ginkgolide discovery began in the early 20th century, with the first successful isolation of these compounds from Ginkgo biloba leaves.
1.1. Initial Isolation by Furukawa (1932)
1.2. Modern Isolation and Purification Protocols
Modern techniques for isolating ginkgolides from Ginkgo biloba leaves typically involve a multi-step process designed to enrich and separate these terpene trilactones from other plant constituents.
Experimental Protocol: Ginkgolide Isolation from Ginkgo Biloba Leaves [2][3][4]
-
Extraction: Dried and powdered Ginkgo biloba leaves are extracted with an aqueous organic solvent, commonly 60% acetone or 70% ethanol. The mixture is stirred intensively at an elevated temperature (e.g., 57-59°C) to enhance extraction efficiency.[5][6] This process is typically repeated to maximize the yield.
-
Solvent Partitioning: The crude extract is concentrated to remove the organic solvent, and the resulting aqueous solution is subjected to liquid-liquid partitioning with a solvent such as ethyl acetate to separate compounds based on their polarity.
-
Column Chromatography: The enriched ginkgolide fraction is then subjected to column chromatography. Common stationary phases include silica gel and C18 reversed-phase materials. A gradient elution system is often employed to separate the different ginkgolides (A, B, C, J, etc.) and the related sesquiterpene, bilobalide.
-
Recrystallization: The fractions containing the individual ginkgolides are further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield highly pure crystalline compounds.
The following diagram illustrates a general workflow for the isolation and purification of ginkgolides.
Elucidation of the Complex Structure
The intricate and unique cage-like structure of the ginkgolides presented a significant challenge to chemists. The groundbreaking work of Koji Nakanishi's research group in the 1960s was instrumental in deciphering their complex architecture.
2.1. Spectroscopic Analysis by Nakanishi's Group (1967)
Nakanishi and his colleagues employed a combination of then-emerging spectroscopic techniques to determine the structures of ginkgolides A, B, and C.[7][8]
Experimental Protocol: Structure Elucidation of Ginkgolides [9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provided initial information on the number and types of protons in the molecule. The complex, overlapping signals in the 1H NMR spectra of ginkgolides necessitated the use of two-dimensional techniques.
-
2D 1H-1H Correlation Spectroscopy (COSY): This technique was crucial for establishing the connectivity between protons, allowing for the tracing of the carbon skeleton. By identifying which protons were coupled to each other, the researchers could piece together the fragments of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of each ginkgolide.
-
X-ray Crystallography: The definitive three-dimensional structure and absolute stereochemistry of the ginkgolides were ultimately confirmed by X-ray crystallography.
The following diagram illustrates the logical workflow of utilizing different spectroscopic data for structure elucidation.
Total Synthesis of Ginkgolide B
The total synthesis of a complex natural product is a landmark achievement in organic chemistry. E.J. Corey and his group accomplished the first total synthesis of (±)-ginkgolide B in 1988, a feat that further solidified the proposed structure and showcased the power of modern synthetic strategies.[11][12][13][14]
3.1. Retrosynthetic Analysis and Key Reactions
Corey's approach involved a masterful retrosynthetic analysis, breaking down the complex target molecule into simpler, more readily available starting materials. The synthesis featured several key chemical transformations. A detailed, step-by-step depiction of the entire synthesis is beyond the scope of this guide, but a simplified logical flow is presented below.
Biological Activity: Platelet-Activating Factor (PAF) Receptor Antagonism
A significant breakthrough in understanding the pharmacological importance of ginkgolides was the discovery of their potent and selective antagonism of the platelet-activating factor (PAF) receptor.
4.1. Quantitative Analysis of PAF Receptor Antagonism
The inhibitory activity of various ginkgolides against the PAF receptor has been quantified using in vitro assays, such as platelet aggregation and radioligand binding studies.
| Ginkgolide | Assay | IC50 / Ki | Reference |
| This compound | PAF-induced platelet aggregation | IC50: 7.4 x 10⁻⁷ M | [7][15] |
| Ginkgolide B | PAF-induced platelet aggregation | IC50: 2.5 x 10⁻⁷ M | [7][15] |
| Ginkgolide C | PAF-induced platelet aggregation | IC50: 7.1 x 10⁻⁶ M | [7][15] |
| Ginkgolide J | PAF-induced platelet aggregation | IC50: 5.4 x 10⁻⁵ M | [7][15] |
| 7α-chloro ginkgolide B | PAF receptor binding | Ki: 110 nM | [16] |
| Ginkgolide B derivative (Compound 2) | PAF-induced platelet aggregation | IC50: 15.10 ± 3.50 nM | [17] |
| BN 52021 (Ginkgolide B) | [3H]-PAF binding to neutrophils | IC50: 9.1 x 10⁻⁷ M | [18] |
| BN 52021 (Ginkgolide B) | [3H]-PAF binding to eosinophils | IC50: 1.5 x 10⁻⁶ M | [18] |
4.2. PAF Receptor Signaling Pathway
The platelet-activating factor receptor is a G-protein coupled receptor (GPCR).[19][20][21] Upon binding of PAF, the receptor activates intracellular signaling cascades through Gq and Gi proteins. Ginkgolides act as competitive antagonists, blocking the binding of PAF to its receptor and thereby inhibiting these downstream signaling events.[22][23]
This guide has provided a historical and technical overview of the discovery and characterization of ginkgolides. The pioneering work in their isolation, structure elucidation, and synthesis, coupled with the discovery of their potent biological activities, has established ginkgolides as a significant class of natural products with therapeutic potential. Further research into their pharmacology and clinical applications continues to be an active and promising area of investigation.
References
- 1. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0431535A1 - Extract from Ginkgo biloba leaves, its method of preparation and pharmaceuticals containing the extract - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Ginkgolides and bilobalide: their physical, chromatographic and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. synarchive.com [synarchive.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. teachmephysiology.com [teachmephysiology.com]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 21. DSpace [diposit.ub.edu]
- 22. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ginkgolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginkgolide A, a key bioactive terpene lactone found in Ginkgo biloba extracts, is known for its therapeutic properties, including its role as a potent antagonist of platelet-activating factor (PAF). Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control and standardization. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for the routine analysis of this compound in various sample matrices.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for mass spectrometry)
-
Ethyl acetate (B1210297) (analytical grade)
-
Ginkgo biloba leaf powder, extract, or finished product
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following conditions have been found to be effective for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (33:67, v/v) or a gradient system.[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm[1][2] |
Note: Chromatographic conditions may need to be optimized based on the specific column and HPLC system used.
3. Sample Preparation
The following protocol is a general guideline for the extraction of this compound from Ginkgo biloba leaves. Modifications may be necessary for other sample matrices.
-
Extraction:
-
Accurately weigh 1.0 g of powdered Ginkgo biloba leaves.
-
Add 25 mL of 70% methanol.
-
Sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine all the supernatants.
-
-
Clean-up (Liquid-Liquid Extraction):
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Dissolve the residue in 20 mL of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract three times with 20 mL of ethyl acetate.[3]
-
Combine the ethyl acetate fractions.
-
Evaporate the ethyl acetate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried residue with 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The amount of this compound in the original sample can be calculated using the following formula: Amount (mg/g) = (Concentration from curve (µg/mL) × Dilution factor × Volume of extract (mL)) / (Initial weight of sample (g) × 1000)
Quantitative Data Summary
The following table summarizes the quantitative performance data for the HPLC analysis of this compound from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Recovery (%) | 97.0[2] | 98.4[2] | >96.5[3][4] |
| Linearity (r²) | >0.999 | >0.9903[5] | Not specified |
| Limit of Detection (LOD) | 0.4 µg[3] | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Precision (RSD %) | <5.0 | 3.1-4.7[6] | <2.3 |
Visualizations
Below is a diagram illustrating the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ginkgolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginkgolide A, a key bioactive terpene lactone found in Ginkgo biloba extracts, is known for its therapeutic properties, including its role as a potent antagonist of platelet-activating factor (PAF). Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control and standardization. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for the routine analysis of this compound in various sample matrices.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for mass spectrometry)
-
Ethyl acetate (analytical grade)
-
Ginkgo biloba leaf powder, extract, or finished product
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following conditions have been found to be effective for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (33:67, v/v) or a gradient system.[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm[1][2] |
Note: Chromatographic conditions may need to be optimized based on the specific column and HPLC system used.
3. Sample Preparation
The following protocol is a general guideline for the extraction of this compound from Ginkgo biloba leaves. Modifications may be necessary for other sample matrices.
-
Extraction:
-
Accurately weigh 1.0 g of powdered Ginkgo biloba leaves.
-
Add 25 mL of 70% methanol.
-
Sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine all the supernatants.
-
-
Clean-up (Liquid-Liquid Extraction):
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Dissolve the residue in 20 mL of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract three times with 20 mL of ethyl acetate.[3]
-
Combine the ethyl acetate fractions.
-
Evaporate the ethyl acetate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried residue with 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The amount of this compound in the original sample can be calculated using the following formula: Amount (mg/g) = (Concentration from curve (µg/mL) × Dilution factor × Volume of extract (mL)) / (Initial weight of sample (g) × 1000)
Quantitative Data Summary
The following table summarizes the quantitative performance data for the HPLC analysis of this compound from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Recovery (%) | 97.0[2] | 98.4[2] | >96.5[3][4] |
| Linearity (r²) | >0.999 | >0.9903[5] | Not specified |
| Limit of Detection (LOD) | 0.4 µg[3] | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Precision (RSD %) | <5.0 | 3.1-4.7[6] | <2.3 |
Visualizations
Below is a diagram illustrating the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Extraction and Purification of Ginkgolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ginkgolide A is a unique and highly oxidized terpene trilactone found in the leaves of the Ginkgo biloba tree. It is a potent antagonist of the platelet-activating factor receptor, making it a compound of significant interest for therapeutic applications, particularly in the context of neurodegenerative diseases and cerebral insufficiency. The complex structure of this compound and its relatively low abundance in the natural source necessitate efficient and robust extraction and purification protocols. This document provides detailed methodologies for the isolation of this compound, tailored for research and drug development purposes.
Experimental Protocols
Several methods for the extraction and purification of this compound have been established, ranging from traditional solvent-based extractions to more advanced techniques like supercritical fluid extraction. Below are detailed protocols for two effective methods.
Protocol 1: Solvent Extraction followed by Column Chromatography
This protocol is a widely used and effective method for obtaining a high-purity this compound. It involves an initial solvent extraction from Ginkgo biloba leaves, followed by a series of purification steps including liquid-liquid partitioning and column chromatography.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Sodium acetate (NaOAc)
-
Rotary evaporator
-
Medium-Pressure Liquid Chromatography (MPLC) system
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) for analysis
Methodology:
Step 1: Extraction
-
Begin with a selective extraction using water, or water with 10% methanol, which is a more selective and simple procedure compared to using acetone (B3395972) or alcohol-water mixtures.[1]
-
Alternatively, a standardized extract can be used as the starting material.[1] If starting with dried leaves, an initial extraction with a solvent like methanol or ethanol (B145695) can be performed.[2][3]
Step 2: Enrichment of Terpene Trilactones
-
For a standardized extract, dissolve it in water. For a leaf extract, evaporate the initial solvent and redissolve the residue in water.
-
Add sodium chloride (10% g/v) to the aqueous solution and perform a liquid-liquid extraction with ethyl acetate (EtOAc) five times.[1]
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Evaporate the solvent in vacuo to yield an enriched extract. This extract will be a brown, sticky mass containing approximately 25% total terpene trilactones.[1]
Step 3: Pre-purification
-
To remove more polar impurities, dissolve the enriched extract in EtOAc.
-
Add petroleum ether (43% of the EtOAc volume) to precipitate impurities.[1]
-
Filter the mixture and discard the precipitate. The filtrate contains the enriched ginkgolides.
Step 4: Chromatographic Separation
-
Prepare a stationary phase for Medium-Pressure Liquid Chromatography (MPLC) by impregnating silica with 6.5% sodium acetate (NaOAc).[1]
-
Pack a column with the prepared silica.
-
Dissolve the pre-purified extract and load it onto the column.
-
Elute the column with a gradient of petroleum ether-EtOAc to EtOAc-MeOH. A typical gradient might start from 30:70 petroleum ether-EtOAc, moving towards 100% EtOAc, and finally to 98:2 EtOAc-MeOH.[1]
-
Collect fractions and monitor them using TLC, NMR, or HPLC to identify the fractions containing this compound.[1]
Step 5: Final Purification
-
Pool the fractions containing pure this compound.
-
Perform recrystallization from a methanol-water mixture to obtain this compound as white crystals.[1]
-
Further purification can be achieved using reversed-phase HPLC if necessary.[1]
Protocol 2: Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative to traditional solvent extraction. It offers high selectivity and leaves no residual organic solvents.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves (60 mesh)
-
Supercritical fluid extractor
-
Ethanol (as co-solvent)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
Step 1: Supercritical CO₂ Extraction
-
Pack the extraction vessel of the SFE system with dried, powdered Ginkgo biloba leaves.
-
Set the extraction parameters. Optimal conditions for this compound extraction have been found to be an extraction temperature of 50°C and an extraction pressure of 30 MPa.[4][5]
-
Use ethanol as a co-solvent at a concentration of 30% to enhance the extraction efficiency.[4][5]
-
Initiate the extraction process. The supercritical CO₂ with the co-solvent will pass through the plant material, dissolving the ginkgolides.
-
The extract is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
Step 2: Purification
-
The crude extract obtained from SFE can be further purified using chromatographic techniques as described in Protocol 1 (Steps 4 and 5).
-
Alternatively, a combination of recrystallization and supercritical CO₂ extraction can be used for purification. Dissolve the crude extract in absolute ethanol and perform crystallization.[6]
-
The resulting crystals can be further purified using supercritical CO₂ extraction at a pressure of 10-100 MPa and a temperature of 32-150°C to remove any remaining impurities and solvents.[6]
Data Presentation
The following table summarizes key quantitative data from the described protocols.
| Parameter | Solvent Extraction & Chromatography | Supercritical CO₂ Extraction |
| Starting Material | Dried Ginkgo biloba leaves or standardized extract | Dried Ginkgo biloba leaves (60 mesh) |
| Initial Extract Purity | ~25% total terpene trilactones[1] | - |
| Final Purity | ≥95%[6][7] | ≥99%[6] |
| Extraction Yield | Varies depending on starting material and specific conditions. | This compound content can reach 7.8 mg/g of leaves.[4][5] |
| Key Reagents | Methanol, Ethyl Acetate, Petroleum Ether, Silica Gel | Supercritical CO₂, Ethanol |
| Optimal Conditions | Gradient elution for chromatography[1] | 50°C, 30 MPa, 30% Ethanol co-solvent[4][5] |
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the solvent extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extraction of Ginkgo Flavonoids - Sunresin [seplite.com]
- 4. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation and purification method of this compound and B monomer - Eureka | Patsnap [eureka.patsnap.com]
- 7. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Extraction and Purification of Ginkgolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ginkgolide A is a unique and highly oxidized terpene trilactone found in the leaves of the Ginkgo biloba tree. It is a potent antagonist of the platelet-activating factor receptor, making it a compound of significant interest for therapeutic applications, particularly in the context of neurodegenerative diseases and cerebral insufficiency. The complex structure of this compound and its relatively low abundance in the natural source necessitate efficient and robust extraction and purification protocols. This document provides detailed methodologies for the isolation of this compound, tailored for research and drug development purposes.
Experimental Protocols
Several methods for the extraction and purification of this compound have been established, ranging from traditional solvent-based extractions to more advanced techniques like supercritical fluid extraction. Below are detailed protocols for two effective methods.
Protocol 1: Solvent Extraction followed by Column Chromatography
This protocol is a widely used and effective method for obtaining a high-purity this compound. It involves an initial solvent extraction from Ginkgo biloba leaves, followed by a series of purification steps including liquid-liquid partitioning and column chromatography.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Sodium acetate (NaOAc)
-
Rotary evaporator
-
Medium-Pressure Liquid Chromatography (MPLC) system
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) for analysis
Methodology:
Step 1: Extraction
-
Begin with a selective extraction using water, or water with 10% methanol, which is a more selective and simple procedure compared to using acetone or alcohol-water mixtures.[1]
-
Alternatively, a standardized extract can be used as the starting material.[1] If starting with dried leaves, an initial extraction with a solvent like methanol or ethanol can be performed.[2][3]
Step 2: Enrichment of Terpene Trilactones
-
For a standardized extract, dissolve it in water. For a leaf extract, evaporate the initial solvent and redissolve the residue in water.
-
Add sodium chloride (10% g/v) to the aqueous solution and perform a liquid-liquid extraction with ethyl acetate (EtOAc) five times.[1]
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Evaporate the solvent in vacuo to yield an enriched extract. This extract will be a brown, sticky mass containing approximately 25% total terpene trilactones.[1]
Step 3: Pre-purification
-
To remove more polar impurities, dissolve the enriched extract in EtOAc.
-
Add petroleum ether (43% of the EtOAc volume) to precipitate impurities.[1]
-
Filter the mixture and discard the precipitate. The filtrate contains the enriched ginkgolides.
Step 4: Chromatographic Separation
-
Prepare a stationary phase for Medium-Pressure Liquid Chromatography (MPLC) by impregnating silica with 6.5% sodium acetate (NaOAc).[1]
-
Pack a column with the prepared silica.
-
Dissolve the pre-purified extract and load it onto the column.
-
Elute the column with a gradient of petroleum ether-EtOAc to EtOAc-MeOH. A typical gradient might start from 30:70 petroleum ether-EtOAc, moving towards 100% EtOAc, and finally to 98:2 EtOAc-MeOH.[1]
-
Collect fractions and monitor them using TLC, NMR, or HPLC to identify the fractions containing this compound.[1]
Step 5: Final Purification
-
Pool the fractions containing pure this compound.
-
Perform recrystallization from a methanol-water mixture to obtain this compound as white crystals.[1]
-
Further purification can be achieved using reversed-phase HPLC if necessary.[1]
Protocol 2: Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative to traditional solvent extraction. It offers high selectivity and leaves no residual organic solvents.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves (60 mesh)
-
Supercritical fluid extractor
-
Ethanol (as co-solvent)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
Step 1: Supercritical CO₂ Extraction
-
Pack the extraction vessel of the SFE system with dried, powdered Ginkgo biloba leaves.
-
Set the extraction parameters. Optimal conditions for this compound extraction have been found to be an extraction temperature of 50°C and an extraction pressure of 30 MPa.[4][5]
-
Use ethanol as a co-solvent at a concentration of 30% to enhance the extraction efficiency.[4][5]
-
Initiate the extraction process. The supercritical CO₂ with the co-solvent will pass through the plant material, dissolving the ginkgolides.
-
The extract is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
Step 2: Purification
-
The crude extract obtained from SFE can be further purified using chromatographic techniques as described in Protocol 1 (Steps 4 and 5).
-
Alternatively, a combination of recrystallization and supercritical CO₂ extraction can be used for purification. Dissolve the crude extract in absolute ethanol and perform crystallization.[6]
-
The resulting crystals can be further purified using supercritical CO₂ extraction at a pressure of 10-100 MPa and a temperature of 32-150°C to remove any remaining impurities and solvents.[6]
Data Presentation
The following table summarizes key quantitative data from the described protocols.
| Parameter | Solvent Extraction & Chromatography | Supercritical CO₂ Extraction |
| Starting Material | Dried Ginkgo biloba leaves or standardized extract | Dried Ginkgo biloba leaves (60 mesh) |
| Initial Extract Purity | ~25% total terpene trilactones[1] | - |
| Final Purity | ≥95%[6][7] | ≥99%[6] |
| Extraction Yield | Varies depending on starting material and specific conditions. | This compound content can reach 7.8 mg/g of leaves.[4][5] |
| Key Reagents | Methanol, Ethyl Acetate, Petroleum Ether, Silica Gel | Supercritical CO₂, Ethanol |
| Optimal Conditions | Gradient elution for chromatography[1] | 50°C, 30 MPa, 30% Ethanol co-solvent[4][5] |
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the solvent extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extraction of Ginkgo Flavonoids - Sunresin [seplite.com]
- 4. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation and purification method of this compound and B monomer - Eureka | Patsnap [eureka.patsnap.com]
- 7. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ginkgolide A as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ginkgolide A as an analytical standard in research. This compound, a diterpene lactone isolated from Ginkgo biloba leaves, is a potent antagonist of the platelet-activating factor (PAF) and is investigated for its neuroprotective, anti-inflammatory, and cardiovascular benefits. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies.
Analytical Applications
This compound serves as a reference standard for the qualitative and quantitative analysis in various research applications, including:
-
Pharmacokinetic Studies: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles of Ginkgo biloba extracts or purified this compound in biological fluids (e.g., plasma, urine) and tissues.
-
Pharmacodynamic Studies: Correlating the concentration of this compound with its biological effects and understanding its mechanism of action by studying its influence on cellular signaling pathways.
-
Quality Control of Herbal Products: Ensuring the identity, purity, and strength of Ginkgo biloba extracts and finished products by quantifying the content of this compound.
-
Metabolomics: Investigating the metabolic fate of this compound and identifying its metabolites.
Quantitative Data
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | ODS |
| Mobile Phase | Methanol-Water (23:77, v/v) | Methanol-Water (33:67, v/v) | Water-Methanol (67:33, v/v) |
| Flow Rate | - | - | 1.0 mL/min |
| Detection | - | Refractive Index (RI) | UV at 220 nm |
| Recovery | > 96.5% | - | 97% |
| Limit of Detection | 80 µg/g of GBE | - | - |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers higher sensitivity and selectivity for the determination of this compound in complex biological matrices.
| Parameter | Method 1 | Method 2 |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) | C18 |
| Mobile Phase | Isocratic elution with 70% methanol | Gradient elution with acetonitrile (B52724) and 0.10% formic acid |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Ionization Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linearity (r) | > 0.9903 | - |
| Recovery | 98.83% to 103.9% | - |
| RSD | < 3.0% | - |
Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound observed in beagle dogs.
| Parameter | Fasted State | Fed State |
| Absolute Bioavailability (Prototype) | 34.8% | 78.6% |
| Absolute Bioavailability (Total Lactones) | 4.1% | 7.5% |
Note: Food intake significantly increases the bioavailability of this compound.
In healthy human subjects, after oral administration of a Ginkgo biloba extract, the elimination half-life (T1/2Z) of this compound was found to be approximately 4.50 hours, with a mean residence time (MRT) of 5.86 hours.
Experimental Protocols
Protocol 1: Quantification of this compound in Ginkgo biloba Extracts by HPLC
This protocol is adapted from established methods for the quality control of herbal extracts.
3.1.1. Materials
-
This compound analytical standard
-
Ginkgo biloba extract (GBE)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate
-
C18 HPLC column
3.1.2. Sample Preparation
-
Dissolve a known amount of GBE in methanol-water (1:4, v/v).
-
Extract the solution with ethyl acetate.
-
Evaporate the organic solvent.
-
Re-dissolve the residue in methanol.
3.1.3. HPLC Analysis
-
Column: C18
-
Mobile Phase: Methanol-water (23:77, v/v)
-
Injection Volume: 20 µL
-
Detection: As per instrument availability (e.g., UV, RI)
-
Quantification: Prepare a calibration curve using the this compound analytical standard. Calculate the concentration of this compound in the GBE sample based on the standard curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on methods developed for pharmacokinetic studies.
3.2.1. Materials
-
This compound analytical standard
-
Plasma samples
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 UPLC column
3.2.2. Sample Preparation
-
To 100 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3.2.3. LC-MS/MS Analysis
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.10% formic acid in water
-
Flow Rate: 0.4 mL/min
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode, depending on the instrument and method optimization.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its therapeutic effects by modulating various signaling pathways, particularly those involved in inflammation and cell survival.
Inhibition of NF-κB Signaling Pathway
This compound can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway. This effect is often mediated through the PI3K/Akt pathway.
Caption: this compound inhibits the NF-κB pathway via PI3K/Akt.
Modulation of STAT3-mediated Pathway
In the context of high-glucose-induced endothelial dysfunction, this compound has been shown to inhibit the inflammatory response by regulating the STAT3-mediated pathway.
Caption: this compound modulates the STAT3 pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the use of this compound as an analytical standard in a research setting.
Caption: General workflow for using this compound as an analytical standard.
Application Notes and Protocols: Ginkgolide A as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ginkgolide A as an analytical standard in research. This compound, a diterpene lactone isolated from Ginkgo biloba leaves, is a potent antagonist of the platelet-activating factor (PAF) and is investigated for its neuroprotective, anti-inflammatory, and cardiovascular benefits. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies.
Analytical Applications
This compound serves as a reference standard for the qualitative and quantitative analysis in various research applications, including:
-
Pharmacokinetic Studies: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles of Ginkgo biloba extracts or purified this compound in biological fluids (e.g., plasma, urine) and tissues.
-
Pharmacodynamic Studies: Correlating the concentration of this compound with its biological effects and understanding its mechanism of action by studying its influence on cellular signaling pathways.
-
Quality Control of Herbal Products: Ensuring the identity, purity, and strength of Ginkgo biloba extracts and finished products by quantifying the content of this compound.
-
Metabolomics: Investigating the metabolic fate of this compound and identifying its metabolites.
Quantitative Data
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | ODS |
| Mobile Phase | Methanol-Water (23:77, v/v) | Methanol-Water (33:67, v/v) | Water-Methanol (67:33, v/v) |
| Flow Rate | - | - | 1.0 mL/min |
| Detection | - | Refractive Index (RI) | UV at 220 nm |
| Recovery | > 96.5% | - | 97% |
| Limit of Detection | 80 µg/g of GBE | - | - |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers higher sensitivity and selectivity for the determination of this compound in complex biological matrices.
| Parameter | Method 1 | Method 2 |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) | C18 |
| Mobile Phase | Isocratic elution with 70% methanol | Gradient elution with acetonitrile and 0.10% formic acid |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Ionization Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linearity (r) | > 0.9903 | - |
| Recovery | 98.83% to 103.9% | - |
| RSD | < 3.0% | - |
Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound observed in beagle dogs.
| Parameter | Fasted State | Fed State |
| Absolute Bioavailability (Prototype) | 34.8% | 78.6% |
| Absolute Bioavailability (Total Lactones) | 4.1% | 7.5% |
Note: Food intake significantly increases the bioavailability of this compound.
In healthy human subjects, after oral administration of a Ginkgo biloba extract, the elimination half-life (T1/2Z) of this compound was found to be approximately 4.50 hours, with a mean residence time (MRT) of 5.86 hours.
Experimental Protocols
Protocol 1: Quantification of this compound in Ginkgo biloba Extracts by HPLC
This protocol is adapted from established methods for the quality control of herbal extracts.
3.1.1. Materials
-
This compound analytical standard
-
Ginkgo biloba extract (GBE)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate
-
C18 HPLC column
3.1.2. Sample Preparation
-
Dissolve a known amount of GBE in methanol-water (1:4, v/v).
-
Extract the solution with ethyl acetate.
-
Evaporate the organic solvent.
-
Re-dissolve the residue in methanol.
3.1.3. HPLC Analysis
-
Column: C18
-
Mobile Phase: Methanol-water (23:77, v/v)
-
Injection Volume: 20 µL
-
Detection: As per instrument availability (e.g., UV, RI)
-
Quantification: Prepare a calibration curve using the this compound analytical standard. Calculate the concentration of this compound in the GBE sample based on the standard curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on methods developed for pharmacokinetic studies.
3.2.1. Materials
-
This compound analytical standard
-
Plasma samples
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 UPLC column
3.2.2. Sample Preparation
-
To 100 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3.2.3. LC-MS/MS Analysis
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.10% formic acid in water
-
Flow Rate: 0.4 mL/min
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode, depending on the instrument and method optimization.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its therapeutic effects by modulating various signaling pathways, particularly those involved in inflammation and cell survival.
Inhibition of NF-κB Signaling Pathway
This compound can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway. This effect is often mediated through the PI3K/Akt pathway.
Caption: this compound inhibits the NF-κB pathway via PI3K/Akt.
Modulation of STAT3-mediated Pathway
In the context of high-glucose-induced endothelial dysfunction, this compound has been shown to inhibit the inflammatory response by regulating the STAT3-mediated pathway.
Caption: this compound modulates the STAT3 pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the use of this compound as an analytical standard in a research setting.
Caption: General workflow for using this compound as an analytical standard.
Application Notes and Protocols for In Vitro Assay Development Using Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-platelet aggregation effects. This document provides detailed application notes and protocols for the in vitro investigation of this compound, focusing on its key mechanisms of action. The provided assays are foundational for screening and characterizing compounds targeting pathways modulated by this compound.
Key Mechanisms of Action
This compound exerts its biological effects through several mechanisms, primarily:
-
Platelet-Activating Factor (PAF) Receptor Antagonism: this compound is a known antagonist of the PAF receptor, inhibiting PAF-induced platelet aggregation and inflammatory responses.
-
Neuroprotection: It protects neuronal cells from excitotoxicity, in part by modulating glutamate (B1630785) receptor activity and reducing downstream neuroinflammatory signaling.[1]
-
Anti-inflammatory Activity: this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as STAT3 and the NLRP3 inflammasome.[2][3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data for this compound and related ginkgolides in various in vitro assays.
Table 1: Inhibition of Platelet-Activating Factor (PAF) Receptor
| Compound | Assay Type | Cell Type/System | IC50 / Ki | Reference |
| This compound | PAF-induced Platelet Aggregation | Washed human platelets | ~25% inhibition at 100 µM | [5] |
| Ginkgolide B | PAF-induced Platelet Aggregation | Washed human platelets | 441.93 ± 37.89 nM | [6] |
| Ginkgolide B | PAF Receptor Binding | Cloned PAF receptors | Ki = 110 nM (for a potent derivative) | [7] |
| Ginkgolide C | PAF Receptor Antagonist | Not specified | ~25-fold less potent than Ginkgolide B | [8] |
Table 2: Neuroprotective Effects of Ginkgolides
| Compound | Assay Type | Cell Line | Inducing Agent | Endpoint Measured | Effective Concentration | Reference |
| This compound | Neuronal Depolarization | Mouse primary cortical neurons | Amyloid-β | Attenuation of depolarization | Not specified | [1] |
| Ginkgolide K | Cytotoxicity Assay | PC12 cells | Glutamate (10 mM) | Increased cell viability, reduced ROS and Ca2+ influx | 10, 50, 100 µM | [9] |
| Ginkgolide B | Cytotoxicity Assay | N2a neuroblastoma cells | Aβ1-42 (10 µM) | Increased cell viability | 20, 40, 100, 200 µM | [10][11] |
Table 3: Anti-inflammatory Effects of this compound
| Assay Type | Cell Line | Inducing Agent | Endpoint Measured | Effective Concentration | Reference |
| Cytokine Release | Mouse peritoneal macrophages, RAW264.7 cells, dTHP-1 cells | LPS (500 ng/mL) | Inhibition of TNF-α, IL-6, IL-1β | 5, 10, 20, 40 µg/mL | [12] |
| STAT3 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | Inhibition of STAT3 phosphorylation | 10, 15, 20 µM | [4] |
| NLRP3 Inflammasome | APP/PS1 mouse brains | Amyloid-β | Reduction of NLRP3, ASC, caspase-1 | Not specified in vitro | [2] |
Experimental Protocols
PAF Receptor Antagonist Assay: Platelet Aggregation Method
This protocol describes a method to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in vitro.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer
-
Platelet aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human whole blood into tubes containing ACD solution.
-
Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP samples to 37°C.
-
Add 250 µL of PRP to the aggregometer cuvettes with a stir bar.
-
Add this compound (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1 µM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.
-
Calculate the IC50 value of this compound.
-
Neuroprotection Assay: Glutamate-Induced Cytotoxicity in PC12 Cells
This protocol outlines an assay to evaluate the neuroprotective effect of this compound against glutamate-induced cell death in the PC12 neuronal cell line.
Materials:
-
This compound
-
Glutamate
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce cytotoxicity by adding glutamate (e.g., 10 mM) to the wells and incubate for 24 hours.[9] Include a vehicle control group and a glutamate-only group.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Determine the concentration of this compound that provides significant neuroprotection.
-
Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
This protocol details a method to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
RAW264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Cell Culture and Plating:
-
Culture RAW264.7 cells in complete medium.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only group.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. biovendor.com [biovendor.com]
- 7. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics Reveals Neuroprotective Mechanism of Ginkgolide B in Aβ1-42-induced N2a Neuroblastoma Cells [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development Using Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-platelet aggregation effects. This document provides detailed application notes and protocols for the in vitro investigation of this compound, focusing on its key mechanisms of action. The provided assays are foundational for screening and characterizing compounds targeting pathways modulated by this compound.
Key Mechanisms of Action
This compound exerts its biological effects through several mechanisms, primarily:
-
Platelet-Activating Factor (PAF) Receptor Antagonism: this compound is a known antagonist of the PAF receptor, inhibiting PAF-induced platelet aggregation and inflammatory responses.
-
Neuroprotection: It protects neuronal cells from excitotoxicity, in part by modulating glutamate receptor activity and reducing downstream neuroinflammatory signaling.[1]
-
Anti-inflammatory Activity: this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as STAT3 and the NLRP3 inflammasome.[2][3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data for this compound and related ginkgolides in various in vitro assays.
Table 1: Inhibition of Platelet-Activating Factor (PAF) Receptor
| Compound | Assay Type | Cell Type/System | IC50 / Ki | Reference |
| This compound | PAF-induced Platelet Aggregation | Washed human platelets | ~25% inhibition at 100 µM | [5] |
| Ginkgolide B | PAF-induced Platelet Aggregation | Washed human platelets | 441.93 ± 37.89 nM | [6] |
| Ginkgolide B | PAF Receptor Binding | Cloned PAF receptors | Ki = 110 nM (for a potent derivative) | [7] |
| Ginkgolide C | PAF Receptor Antagonist | Not specified | ~25-fold less potent than Ginkgolide B | [8] |
Table 2: Neuroprotective Effects of Ginkgolides
| Compound | Assay Type | Cell Line | Inducing Agent | Endpoint Measured | Effective Concentration | Reference |
| This compound | Neuronal Depolarization | Mouse primary cortical neurons | Amyloid-β | Attenuation of depolarization | Not specified | [1] |
| Ginkgolide K | Cytotoxicity Assay | PC12 cells | Glutamate (10 mM) | Increased cell viability, reduced ROS and Ca2+ influx | 10, 50, 100 µM | [9] |
| Ginkgolide B | Cytotoxicity Assay | N2a neuroblastoma cells | Aβ1-42 (10 µM) | Increased cell viability | 20, 40, 100, 200 µM | [10][11] |
Table 3: Anti-inflammatory Effects of this compound
| Assay Type | Cell Line | Inducing Agent | Endpoint Measured | Effective Concentration | Reference |
| Cytokine Release | Mouse peritoneal macrophages, RAW264.7 cells, dTHP-1 cells | LPS (500 ng/mL) | Inhibition of TNF-α, IL-6, IL-1β | 5, 10, 20, 40 µg/mL | [12] |
| STAT3 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | Inhibition of STAT3 phosphorylation | 10, 15, 20 µM | [4] |
| NLRP3 Inflammasome | APP/PS1 mouse brains | Amyloid-β | Reduction of NLRP3, ASC, caspase-1 | Not specified in vitro | [2] |
Experimental Protocols
PAF Receptor Antagonist Assay: Platelet Aggregation Method
This protocol describes a method to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in vitro.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer
-
Platelet aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human whole blood into tubes containing ACD solution.
-
Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP samples to 37°C.
-
Add 250 µL of PRP to the aggregometer cuvettes with a stir bar.
-
Add this compound (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1 µM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.
-
Calculate the IC50 value of this compound.
-
Neuroprotection Assay: Glutamate-Induced Cytotoxicity in PC12 Cells
This protocol outlines an assay to evaluate the neuroprotective effect of this compound against glutamate-induced cell death in the PC12 neuronal cell line.
Materials:
-
This compound
-
Glutamate
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce cytotoxicity by adding glutamate (e.g., 10 mM) to the wells and incubate for 24 hours.[9] Include a vehicle control group and a glutamate-only group.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Determine the concentration of this compound that provides significant neuroprotection.
-
Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
This protocol details a method to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
RAW264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Cell Culture and Plating:
-
Culture RAW264.7 cells in complete medium.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only group.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. biovendor.com [biovendor.com]
- 7. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics Reveals Neuroprotective Mechanism of Ginkgolide B in Aβ1-42-induced N2a Neuroblastoma Cells [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo animal studies to investigate the therapeutic potential of Ginkgolide A. The protocols outlined below are based on established methodologies from preclinical research and are intended to serve as a detailed resource for studying the anti-inflammatory, neuroprotective, and metabolic effects of this compound.
Preclinical Overview of this compound
This compound, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest for its diverse pharmacological activities. It is a potent antagonist of the platelet-activating factor (PAF) receptor, which plays a crucial role in inflammatory and immunological processes.[1] Preclinical studies have demonstrated its potential in a variety of therapeutic areas, including inflammatory conditions, neurological disorders, and metabolic diseases.
Pharmacokinetics and Toxicity
A thorough understanding of the pharmacokinetic and toxicological profile of this compound is essential for proper study design.
Pharmacokinetics:
Following intravenous administration in rats, this compound is rapidly distributed to various tissues, with the highest concentrations found in the kidneys, liver, and intestine, and lower concentrations in the brain, suggesting limited ability to cross the blood-brain barrier.[2] In plasma, this compound primarily exists in its hydrolyzed carboxylic acid form.[2] Oral bioavailability of ginkgolides can be low, and co-administration with food has been shown to increase the absorption of some ginkgolides in beagle dogs.
| Parameter | Value (in rats) | Reference |
| Route of Administration | Intravenous | [2] |
| Major Distribution Tissues | Kidneys, Liver, Intestine | [2] |
| Brain Penetration | Low | [2] |
| Predominant form in plasma | Carboxylic acid form | [2] |
Toxicity:
While specific toxicity data for isolated this compound is limited, studies on Ginkgo biloba extract (GBE) provide some insights. In 3-month studies, GBE administered orally to rats at doses up to 1,000 mg/kg and mice at up to 2,000 mg/kg did not cause mortality.[3] However, long-term (2-year) studies of a specific GBE formulation showed evidence of liver and thyroid carcinogenicity in rodents.[3][4][5] It is crucial to note that these findings are for a complex extract and may not be directly attributable to this compound alone. Researchers should conduct dose-ranging and preliminary toxicity studies for purified this compound to establish a safe and effective dose for their specific animal model and study duration.
In Vivo Study Protocols
Anti-Inflammatory Effects: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is widely used to study acute inflammatory responses and to evaluate the efficacy of anti-inflammatory agents.
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced inflammation model.
Protocol:
-
Animals: Male or female BALB/c mice (7-10 weeks old, 18-22 g) are commonly used.[6]
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, free access to food and water) before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=5-6 per group):
-
Control Group: Administered with the vehicle for this compound and saline instead of LPS.
-
LPS Group: Administered with the vehicle for this compound and LPS.
-
LPS + this compound Group: Administered with this compound and LPS.
-
-
Dosing and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a small amount of DMSO followed by dilution in saline).
-
Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.[6]
-
Concurrently or shortly after this compound administration, inject LPS (from Escherichia coli) at a dose of 250 µg/kg (i.p.).[6]
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2 hours), collect blood via cardiac puncture under anesthesia.[6]
-
Separate serum for cytokine analysis.
-
Harvest tissues (e.g., liver, lungs, spleen) for further analysis.
-
-
Outcome Measures:
-
Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory mediators (e.g., Tnf, Il6, Il1b, Cox2).
-
Western Blot Analysis: Analyze protein extracts from tissues to assess the activation of key inflammatory signaling pathways (e.g., phosphorylation of NF-κB, p38, ERK).
-
Signaling Pathway Modulated by this compound in Inflammation:
Caption: this compound inhibits LPS-induced inflammatory signaling.
Neuroprotective Effects: Alzheimer's Disease (AD) Mouse Model
The APP/PS1 transgenic mouse model, which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), is a widely used model for studying Aβ pathology and potential therapeutics for AD.
Experimental Workflow:
Caption: Workflow for evaluating this compound in an AD mouse model.
Protocol:
-
Animals: Use APP/PS1 transgenic mice and their wild-type (WT) littermates. The age at which to start the treatment will depend on the specific research question and the progression of pathology in the particular APP/PS1 strain.
-
Grouping and Treatment:
-
Divide the animals into groups: WT + Vehicle, APP/PS1 + Vehicle, and APP/PS1 + this compound.
-
Administer this compound orally (e.g., by gavage) at various doses (e.g., 0.4375, 0.875, and 1.75 mg/kg/day) for a specified duration (e.g., several months).
-
-
Behavioral Assessment:
-
Morris Water Maze (MWM): A widely used test to assess spatial learning and memory. The protocol typically involves a training phase where mice learn to find a hidden platform in a pool of water, followed by a probe trial to assess memory retention.
-
Y-maze: This test evaluates short-term spatial memory based on the natural tendency of mice to explore novel environments.
-
-
Histological and Biochemical Analysis:
-
Following behavioral testing, perfuse the animals and collect the brains.
-
Immunohistochemistry: Use specific antibodies to stain for Aβ plaques, activated microglia (Iba1), and reactive astrocytes (GFAP).
-
Nissl Staining: To assess neuronal loss.
-
ELISA: Measure the levels of Aβ40 and Aβ42, as well as inflammatory cytokines (e.g., IL-1β, IL-18) in brain homogenates.
-
Western Blot: Analyze the expression of proteins involved in the NLRP3 inflammasome pathway (NLRP3, ASC, caspase-1).
-
Signaling Pathway Modulated by this compound in Alzheimer's Disease:
Caption: this compound suppresses the NLRP3 inflammasome pathway in AD.
Metabolic Regulation: High-Fat Diet (HFD)-Induced Obesity Model
This model is used to study the effects of compounds on obesity, insulin (B600854) resistance, and related metabolic complications. While most studies have focused on Ginkgolide B or GBE, the protocols can be adapted for this compound.
Experimental Workflow:
Caption: Workflow for studying this compound in an HFD-induced obesity model.
Protocol:
-
Animals: Male C57BL/6J mice are commonly used for HFD-induced obesity studies.
-
Obesity Induction: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a normal chow diet.
-
Grouping and Treatment:
-
Once obesity is established, divide the HFD-fed mice into a vehicle control group and a this compound treatment group.
-
Administer this compound, for example, by mixing it into the high-fat diet (e.g., 0.1% w/w) or via daily oral gavage for 7-8 weeks.[7]
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor these parameters regularly throughout the study.
-
Glucose Tolerance Test (GTT): Assess the ability to clear a glucose load from the blood.
-
Insulin Tolerance Test (ITT): Evaluate insulin sensitivity.
-
-
Terminal Analysis:
-
Serum Analysis: Measure fasting blood glucose, insulin, and lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C).
-
Liver Analysis: Assess liver weight and perform histological staining (H&E for morphology, Oil Red O for lipid accumulation) to evaluate hepatic steatosis.
-
Gene and Protein Expression: Analyze the expression of genes and proteins involved in lipid metabolism and inflammation in the liver and adipose tissue.
-
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables, allowing for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects. When interpreting the results, it is important to consider the dose-response relationship, the time course of the effects, and the potential mechanisms of action.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal welfare.
References
- 1. Ginkgo biloba may aid in treating type 2 diabetes | EurekAlert! [eurekalert.org]
- 2. Pharmacokinetics and tissue distribution of this compound, ginkgolide B, and ginkgolide K after intravenous infusion of ginkgo diterpene lactones in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and Carcinogenicity Studies of Ginkgo biloba extract in Rat and Mouse: Liver, Thyroid, and Nose are Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolide B lowers body weight and ameliorates hepatic steatosis in high-fat diet-induced obese mice correlated with pregnane X receptor activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Animal Studies with Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo animal studies to investigate the therapeutic potential of Ginkgolide A. The protocols outlined below are based on established methodologies from preclinical research and are intended to serve as a detailed resource for studying the anti-inflammatory, neuroprotective, and metabolic effects of this compound.
Preclinical Overview of this compound
This compound, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest for its diverse pharmacological activities. It is a potent antagonist of the platelet-activating factor (PAF) receptor, which plays a crucial role in inflammatory and immunological processes.[1] Preclinical studies have demonstrated its potential in a variety of therapeutic areas, including inflammatory conditions, neurological disorders, and metabolic diseases.
Pharmacokinetics and Toxicity
A thorough understanding of the pharmacokinetic and toxicological profile of this compound is essential for proper study design.
Pharmacokinetics:
Following intravenous administration in rats, this compound is rapidly distributed to various tissues, with the highest concentrations found in the kidneys, liver, and intestine, and lower concentrations in the brain, suggesting limited ability to cross the blood-brain barrier.[2] In plasma, this compound primarily exists in its hydrolyzed carboxylic acid form.[2] Oral bioavailability of ginkgolides can be low, and co-administration with food has been shown to increase the absorption of some ginkgolides in beagle dogs.
| Parameter | Value (in rats) | Reference |
| Route of Administration | Intravenous | [2] |
| Major Distribution Tissues | Kidneys, Liver, Intestine | [2] |
| Brain Penetration | Low | [2] |
| Predominant form in plasma | Carboxylic acid form | [2] |
Toxicity:
While specific toxicity data for isolated this compound is limited, studies on Ginkgo biloba extract (GBE) provide some insights. In 3-month studies, GBE administered orally to rats at doses up to 1,000 mg/kg and mice at up to 2,000 mg/kg did not cause mortality.[3] However, long-term (2-year) studies of a specific GBE formulation showed evidence of liver and thyroid carcinogenicity in rodents.[3][4][5] It is crucial to note that these findings are for a complex extract and may not be directly attributable to this compound alone. Researchers should conduct dose-ranging and preliminary toxicity studies for purified this compound to establish a safe and effective dose for their specific animal model and study duration.
In Vivo Study Protocols
Anti-Inflammatory Effects: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is widely used to study acute inflammatory responses and to evaluate the efficacy of anti-inflammatory agents.
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced inflammation model.
Protocol:
-
Animals: Male or female BALB/c mice (7-10 weeks old, 18-22 g) are commonly used.[6]
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, free access to food and water) before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=5-6 per group):
-
Control Group: Administered with the vehicle for this compound and saline instead of LPS.
-
LPS Group: Administered with the vehicle for this compound and LPS.
-
LPS + this compound Group: Administered with this compound and LPS.
-
-
Dosing and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a small amount of DMSO followed by dilution in saline).
-
Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.[6]
-
Concurrently or shortly after this compound administration, inject LPS (from Escherichia coli) at a dose of 250 µg/kg (i.p.).[6]
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2 hours), collect blood via cardiac puncture under anesthesia.[6]
-
Separate serum for cytokine analysis.
-
Harvest tissues (e.g., liver, lungs, spleen) for further analysis.
-
-
Outcome Measures:
-
Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory mediators (e.g., Tnf, Il6, Il1b, Cox2).
-
Western Blot Analysis: Analyze protein extracts from tissues to assess the activation of key inflammatory signaling pathways (e.g., phosphorylation of NF-κB, p38, ERK).
-
Signaling Pathway Modulated by this compound in Inflammation:
Caption: this compound inhibits LPS-induced inflammatory signaling.
Neuroprotective Effects: Alzheimer's Disease (AD) Mouse Model
The APP/PS1 transgenic mouse model, which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), is a widely used model for studying Aβ pathology and potential therapeutics for AD.
Experimental Workflow:
Caption: Workflow for evaluating this compound in an AD mouse model.
Protocol:
-
Animals: Use APP/PS1 transgenic mice and their wild-type (WT) littermates. The age at which to start the treatment will depend on the specific research question and the progression of pathology in the particular APP/PS1 strain.
-
Grouping and Treatment:
-
Divide the animals into groups: WT + Vehicle, APP/PS1 + Vehicle, and APP/PS1 + this compound.
-
Administer this compound orally (e.g., by gavage) at various doses (e.g., 0.4375, 0.875, and 1.75 mg/kg/day) for a specified duration (e.g., several months).
-
-
Behavioral Assessment:
-
Morris Water Maze (MWM): A widely used test to assess spatial learning and memory. The protocol typically involves a training phase where mice learn to find a hidden platform in a pool of water, followed by a probe trial to assess memory retention.
-
Y-maze: This test evaluates short-term spatial memory based on the natural tendency of mice to explore novel environments.
-
-
Histological and Biochemical Analysis:
-
Following behavioral testing, perfuse the animals and collect the brains.
-
Immunohistochemistry: Use specific antibodies to stain for Aβ plaques, activated microglia (Iba1), and reactive astrocytes (GFAP).
-
Nissl Staining: To assess neuronal loss.
-
ELISA: Measure the levels of Aβ40 and Aβ42, as well as inflammatory cytokines (e.g., IL-1β, IL-18) in brain homogenates.
-
Western Blot: Analyze the expression of proteins involved in the NLRP3 inflammasome pathway (NLRP3, ASC, caspase-1).
-
Signaling Pathway Modulated by this compound in Alzheimer's Disease:
Caption: this compound suppresses the NLRP3 inflammasome pathway in AD.
Metabolic Regulation: High-Fat Diet (HFD)-Induced Obesity Model
This model is used to study the effects of compounds on obesity, insulin resistance, and related metabolic complications. While most studies have focused on Ginkgolide B or GBE, the protocols can be adapted for this compound.
Experimental Workflow:
Caption: Workflow for studying this compound in an HFD-induced obesity model.
Protocol:
-
Animals: Male C57BL/6J mice are commonly used for HFD-induced obesity studies.
-
Obesity Induction: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a normal chow diet.
-
Grouping and Treatment:
-
Once obesity is established, divide the HFD-fed mice into a vehicle control group and a this compound treatment group.
-
Administer this compound, for example, by mixing it into the high-fat diet (e.g., 0.1% w/w) or via daily oral gavage for 7-8 weeks.[7]
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor these parameters regularly throughout the study.
-
Glucose Tolerance Test (GTT): Assess the ability to clear a glucose load from the blood.
-
Insulin Tolerance Test (ITT): Evaluate insulin sensitivity.
-
-
Terminal Analysis:
-
Serum Analysis: Measure fasting blood glucose, insulin, and lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C).
-
Liver Analysis: Assess liver weight and perform histological staining (H&E for morphology, Oil Red O for lipid accumulation) to evaluate hepatic steatosis.
-
Gene and Protein Expression: Analyze the expression of genes and proteins involved in lipid metabolism and inflammation in the liver and adipose tissue.
-
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables, allowing for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects. When interpreting the results, it is important to consider the dose-response relationship, the time course of the effects, and the potential mechanisms of action.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal welfare.
References
- 1. Ginkgo biloba may aid in treating type 2 diabetes | EurekAlert! [eurekalert.org]
- 2. Pharmacokinetics and tissue distribution of this compound, ginkgolide B, and ginkgolide K after intravenous infusion of ginkgo diterpene lactones in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and Carcinogenicity Studies of Ginkgo biloba extract in Rat and Mouse: Liver, Thyroid, and Nose are Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolide B lowers body weight and ameliorates hepatic steatosis in high-fat diet-induced obese mice correlated with pregnane X receptor activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ginkgolide A as a Platelet-Activating Factor (PAF) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a unique diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] PAF is a powerful phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. By competitively inhibiting the binding of PAF to its receptor, this compound offers a promising therapeutic avenue for a range of inflammatory and ischemic conditions.[2][3]
These application notes provide a comprehensive overview of the use of this compound as a PAFR antagonist, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding of PAF, the PAFR activates several intracellular signaling cascades, primarily through Gq and Gi proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including platelet aggregation, neutrophil chemotaxis, and the production of inflammatory mediators.[2][5]
This compound exerts its antagonistic effect by binding to the PAFR and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade effectively mitigates the pro-inflammatory and pro-thrombotic actions of PAF.
Quantitative Data
The inhibitory potency of this compound and related ginkgolides against the PAF receptor has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.
| Compound | Assay | Species | IC50 (µM) | Reference |
| This compound | PAF-induced platelet aggregation | Human | 15.8 µg/mL (~38 µM) | [6] |
| This compound | [3H]-PAF binding to neutrophils | Human | 0.74 | [7] |
| Ginkgolide B | PAF-induced platelet aggregation | Human | 2.5 µg/mL (~5.9 µM) | [6] |
| Ginkgolide B | [3H]-PAF binding to neutrophils | Human | 0.25 | [7] |
| Ginkgolide C | PAF-induced platelet aggregation | Human | 29.8 µg/mL (~68 µM) | [6] |
| Ginkgolide C | [3H]-PAF binding to neutrophils | Human | 7.1 | [7] |
| Ginkgolide J | PAF-induced platelet aggregation | Human | 43.5 µg/mL (~100 µM) | [6] |
| Ginkgolide J | [3H]-PAF binding to neutrophils | Human | 54 | [7] |
| Table 1: Inhibitory Concentration (IC50) of Ginkgolides on PAF-induced Platelet Aggregation and Receptor Binding. |
| Compound | Receptor | Ki (nM) | Reference |
| 7α-chloro ginkgolide B | Cloned PAF receptor | 110 | [8] |
| Table 2: Binding Affinity (Ki) of a Ginkgolide Derivative. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Experimental Protocols
In Vitro: PAF Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human PAF receptor
-
[³H]-WEB 2086 (radioligabeled PAFR antagonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-PAFR cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled PAF for non-specific binding).
-
A fixed concentration of [³H]-WEB 2086.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
In Vitro: Platelet Aggregation Assay
This protocol assesses the functional effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect venous blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP if necessary.
-
-
Aggregation Measurement:
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm PRP samples to 37°C.
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add varying concentrations of this compound (or vehicle) to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo: Animal Model of PAF-induced Inflammation
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of this compound in a rodent model.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Anesthetic
-
Equipment for measuring inflammatory parameters (e.g., paw edema with a plethysmometer, inflammatory cell infiltration via histology)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before PAF challenge.
-
-
Induction of Inflammation:
-
Induce inflammation by injecting PAF into a specific site (e.g., paw, peritoneal cavity).
-
-
Assessment of Inflammation:
-
At various time points after PAF injection, measure the inflammatory response. This can include:
-
Paw Edema: Measure the increase in paw volume using a plethysmometer.
-
Vascular Permeability: Inject a dye (e.g., Evans blue) intravenously and measure its extravasation into the inflamed tissue.
-
Inflammatory Cell Infiltration: Collect tissue samples, process for histology, and quantify the number of infiltrating leukocytes.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates or plasma.
-
-
-
Data Analysis:
-
Compare the inflammatory parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
-
Determine the dose-dependent inhibitory effect of this compound on PAF-induced inflammation.
-
Conclusion
This compound is a well-characterized and potent antagonist of the PAF receptor with demonstrated efficacy in a variety of in vitro and in vivo models. Its ability to specifically block the pro-inflammatory and pro-thrombotic signaling cascades initiated by PAF makes it a valuable tool for research into PAF-mediated pathologies and a promising candidate for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound as a PAF receptor antagonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ginkgolide A as a Platelet-Activating Factor (PAF) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a unique diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] PAF is a powerful phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. By competitively inhibiting the binding of PAF to its receptor, this compound offers a promising therapeutic avenue for a range of inflammatory and ischemic conditions.[2][3]
These application notes provide a comprehensive overview of the use of this compound as a PAFR antagonist, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding of PAF, the PAFR activates several intracellular signaling cascades, primarily through Gq and Gi proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including platelet aggregation, neutrophil chemotaxis, and the production of inflammatory mediators.[2][5]
This compound exerts its antagonistic effect by binding to the PAFR and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade effectively mitigates the pro-inflammatory and pro-thrombotic actions of PAF.
Quantitative Data
The inhibitory potency of this compound and related ginkgolides against the PAF receptor has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.
| Compound | Assay | Species | IC50 (µM) | Reference |
| This compound | PAF-induced platelet aggregation | Human | 15.8 µg/mL (~38 µM) | [6] |
| This compound | [3H]-PAF binding to neutrophils | Human | 0.74 | [7] |
| Ginkgolide B | PAF-induced platelet aggregation | Human | 2.5 µg/mL (~5.9 µM) | [6] |
| Ginkgolide B | [3H]-PAF binding to neutrophils | Human | 0.25 | [7] |
| Ginkgolide C | PAF-induced platelet aggregation | Human | 29.8 µg/mL (~68 µM) | [6] |
| Ginkgolide C | [3H]-PAF binding to neutrophils | Human | 7.1 | [7] |
| Ginkgolide J | PAF-induced platelet aggregation | Human | 43.5 µg/mL (~100 µM) | [6] |
| Ginkgolide J | [3H]-PAF binding to neutrophils | Human | 54 | [7] |
| Table 1: Inhibitory Concentration (IC50) of Ginkgolides on PAF-induced Platelet Aggregation and Receptor Binding. |
| Compound | Receptor | Ki (nM) | Reference |
| 7α-chloro ginkgolide B | Cloned PAF receptor | 110 | [8] |
| Table 2: Binding Affinity (Ki) of a Ginkgolide Derivative. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Experimental Protocols
In Vitro: PAF Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human PAF receptor
-
[³H]-WEB 2086 (radioligabeled PAFR antagonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-PAFR cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled PAF for non-specific binding).
-
A fixed concentration of [³H]-WEB 2086.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
In Vitro: Platelet Aggregation Assay
This protocol assesses the functional effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect venous blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP if necessary.
-
-
Aggregation Measurement:
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm PRP samples to 37°C.
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add varying concentrations of this compound (or vehicle) to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo: Animal Model of PAF-induced Inflammation
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of this compound in a rodent model.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Anesthetic
-
Equipment for measuring inflammatory parameters (e.g., paw edema with a plethysmometer, inflammatory cell infiltration via histology)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before PAF challenge.
-
-
Induction of Inflammation:
-
Induce inflammation by injecting PAF into a specific site (e.g., paw, peritoneal cavity).
-
-
Assessment of Inflammation:
-
At various time points after PAF injection, measure the inflammatory response. This can include:
-
Paw Edema: Measure the increase in paw volume using a plethysmometer.
-
Vascular Permeability: Inject a dye (e.g., Evans blue) intravenously and measure its extravasation into the inflamed tissue.
-
Inflammatory Cell Infiltration: Collect tissue samples, process for histology, and quantify the number of infiltrating leukocytes.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates or plasma.
-
-
-
Data Analysis:
-
Compare the inflammatory parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
-
Determine the dose-dependent inhibitory effect of this compound on PAF-induced inflammation.
-
Conclusion
This compound is a well-characterized and potent antagonist of the PAF receptor with demonstrated efficacy in a variety of in vitro and in vivo models. Its ability to specifically block the pro-inflammatory and pro-thrombotic signaling cascades initiated by PAF makes it a valuable tool for research into PAF-mediated pathologies and a promising candidate for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound as a PAF receptor antagonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Utilizing Ginkgolide A as a GABAA Receptor Antagonist: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a diterpene trilactone derived from the leaves of the Ginkgo biloba tree, has been identified as a moderately potent antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2][3] Their function is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAA receptor signaling is implicated in various neurological and psychiatric disorders, making them a significant target for drug development.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a GABAA receptor antagonist in their studies.
Mechanism of Action
This compound acts as a noncompetitive antagonist at GABAA receptors.[1] This means it does not directly compete with the endogenous ligand, GABA, for its binding site. Instead, it is believed to bind to a distinct site within the receptor's ion channel pore, similar to the action of the well-known GABAA receptor antagonist, picrotoxin.[2][4] This allosteric modulation results in a reduction of the maximal response to GABA, rather than a simple rightward shift in the dose-response curve.[1] Studies on recombinant human α1β2γ2L GABAA receptors have confirmed this noncompetitive mechanism.[1]
Signaling Pathway of GABAA Receptor and Inhibition by this compound
The following diagram illustrates the signaling pathway of the GABAA receptor and the inhibitory action of this compound.
References
- 1. Ginkgolides, diterpene trilactones of Ginkgo biloba, as antagonists at recombinant alpha1beta2gamma2L GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. GABAA receptor cysteinyl mutants and the ginkgo terpenoid lactones bilobalide and ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Ginkgolide A as a GABAA Receptor Antagonist: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a diterpene trilactone derived from the leaves of the Ginkgo biloba tree, has been identified as a moderately potent antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2][3] Their function is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAA receptor signaling is implicated in various neurological and psychiatric disorders, making them a significant target for drug development.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a GABAA receptor antagonist in their studies.
Mechanism of Action
This compound acts as a noncompetitive antagonist at GABAA receptors.[1] This means it does not directly compete with the endogenous ligand, GABA, for its binding site. Instead, it is believed to bind to a distinct site within the receptor's ion channel pore, similar to the action of the well-known GABAA receptor antagonist, picrotoxin.[2][4] This allosteric modulation results in a reduction of the maximal response to GABA, rather than a simple rightward shift in the dose-response curve.[1] Studies on recombinant human α1β2γ2L GABAA receptors have confirmed this noncompetitive mechanism.[1]
Signaling Pathway of GABAA Receptor and Inhibition by this compound
The following diagram illustrates the signaling pathway of the GABAA receptor and the inhibitory action of this compound.
References
- 1. Ginkgolides, diterpene trilactones of Ginkgo biloba, as antagonists at recombinant alpha1beta2gamma2L GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. GABAA receptor cysteinyl mutants and the ginkgo terpenoid lactones bilobalide and ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Ginkgolide A-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of Ginkgolide A and its derivatives as potential therapeutic agents. The information compiled herein is intended to guide researchers in the preclinical assessment of these compounds for various pathological conditions, with a focus on neuroprotection and anti-inflammatory applications.
Introduction to this compound
This compound is a unique terpenoid lactone isolated from the leaves of the Ginkgo biloba tree. It is a potent antagonist of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and thrombotic processes.[1][2][3] This antagonistic activity forms the basis for its therapeutic potential in a range of disorders, including cardiovascular, neurological, and inflammatory diseases.[1] Recent research has also elucidated its role in modulating various signaling pathways, further expanding its potential therapeutic applications.
Therapeutic Applications and Mechanisms of Action
Neuroprotection in Ischemic Stroke
This compound and other ginkgolides have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[4] The primary mechanism is attributed to the antagonism of the PAF receptor, which is upregulated during cerebral ischemia and contributes to neuronal damage.[5] Additionally, ginkgolides have been shown to reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses in the brain following ischemic injury.[2][4]
Key Signaling Pathways:
-
PAF Receptor Antagonism: this compound competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling cascades that lead to inflammation, thrombosis, and neuronal cell death.
-
PI3K/Akt Pathway: Evidence suggests that ginkgolides can activate the PI3K/Akt signaling pathway, a crucial pro-survival pathway that protects neurons from apoptotic cell death.
-
NF-κB Signaling: this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[6]
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are well-documented and are primarily linked to its PAF receptor antagonism. By blocking PAF, this compound can inhibit platelet aggregation, reduce vascular permeability, and decrease the infiltration of inflammatory cells.[7]
Key Signaling Pathways:
-
TLR4/NF-κB Pathway: this compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB.
-
STAT3 Pathway: Studies have shown that this compound can attenuate high-glucose-stimulated vascular inflammation by regulating the STAT3-mediated pathway.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various preclinical and in vitro studies.
Table 1: In Vitro Efficacy of Ginkgolides
| Compound | Assay | Target/Cell Line | IC50 / Ki | Reference |
| This compound | PAF-induced platelet aggregation | Human Platelets | 15.8 µg/mL | [7] |
| Ginkgolide B | PAF-induced platelet aggregation | Human Platelets | 2.5 µg/mL | [7] |
| Ginkgolide C | PAF-induced platelet aggregation | Human Platelets | 29.8 µg/mL | [7] |
| Ginkgolide J | PAF-induced platelet aggregation | Human Platelets | 43.5 µg/mL | [7] |
| This compound | PAF Receptor Binding | Mouse | pKi 5.8 | [9] |
| Ginkgolide B | PAF Receptor Binding | Not Specified | IC50 2.5 x 10⁻⁷ M | [10] |
| This compound | Inhibition of NO production | RAW264.7 macrophages | IC50 53.15 µg/mL (as part of EGB extract) | [11] |
| Ginkgolide B | ROS production | OGD-induced SH-SY5Y cells | IC50 7.523 mg/L | [12] |
Table 2: Preclinical Dosages of Ginkgolides in Ischemic Stroke Models
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Ginkgolide K | Rat (MCAO) | 2, 4, 8 mg/kg (i.v.) for 5 days | Reduced infarct volume, improved neurological deficit score | [2] |
| Ginkgolide B | Mouse (tMCAO) | Not specified | Reduced cerebral ischemic damage | [1] |
| Ginkgolide K | Mouse (tMCAO) | 3.5, 7.0, 14.0 mg/kg (i.p.) for 2 weeks | Attenuated neurological impairments, promoted angiogenesis | [13] |
| Ginkgolide K | Mouse (MCAO) | 8 mg/kg | Alleviated brain injury | [4] |
| Ginkgolide | Mouse (APP/PS1) | 0.4375, 0.875, 1.75 mg/kg for 5 days | Ameliorated learning and memory deficits | [14] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Absolute Bioavailability | Tmax | Reference |
| Beagle Dog (fasted) | Oral | Not specified | 34.8% | Not specified | [15] |
| Beagle Dog (fed) | Oral | Not specified | 78.6% | Not specified | [15] |
| Human | Oral | Not specified | High | Not specified | [16] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
MTT Assay Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, with LPS) and a negative control (no this compound, no LPS).
-
Nitrite (B80452) Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of this compound at the tested concentrations using an MTT assay to ensure that the observed reduction in NO production is not due to cell death.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol outlines a common in vivo model to evaluate the neuroprotective effects of this compound in an experimental model of ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological scoring system (e.g., Bederson's scale)
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water before surgery.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose(s) and time points (e.g., 30 minutes before MCAO).
-
MCAO Surgery: Anesthetize the rat. Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Neurological Evaluation: At 24 hours after reperfusion, assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Following neurological evaluation, euthanize the animals and perfuse the brains with cold saline. Remove the brains and slice them into 2 mm coronal sections. Stain the sections with 2% TTC solution for 30 minutes at 37°C. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
This protocol provides a general procedure to investigate the effect of this compound on the PI3K/Akt and NF-κB signaling pathways in a relevant cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
Stimulating agent (e.g., H₂O₂, LPS)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture and treat the cells with this compound and/or the stimulating agent as described in the specific experimental design.
-
Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: Workflow for in vivo neuroprotection assay.
Caption: this compound's anti-inflammatory signaling.
References
- 1. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Study on Synergistic Anti-Inflammatory Effect of Typical Functional Components of Extracts of Ginkgo Biloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics study of this compound, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Development of Ginkgolide A-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of Ginkgolide A and its derivatives as potential therapeutic agents. The information compiled herein is intended to guide researchers in the preclinical assessment of these compounds for various pathological conditions, with a focus on neuroprotection and anti-inflammatory applications.
Introduction to this compound
This compound is a unique terpenoid lactone isolated from the leaves of the Ginkgo biloba tree. It is a potent antagonist of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and thrombotic processes.[1][2][3] This antagonistic activity forms the basis for its therapeutic potential in a range of disorders, including cardiovascular, neurological, and inflammatory diseases.[1] Recent research has also elucidated its role in modulating various signaling pathways, further expanding its potential therapeutic applications.
Therapeutic Applications and Mechanisms of Action
Neuroprotection in Ischemic Stroke
This compound and other ginkgolides have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[4] The primary mechanism is attributed to the antagonism of the PAF receptor, which is upregulated during cerebral ischemia and contributes to neuronal damage.[5] Additionally, ginkgolides have been shown to reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses in the brain following ischemic injury.[2][4]
Key Signaling Pathways:
-
PAF Receptor Antagonism: this compound competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling cascades that lead to inflammation, thrombosis, and neuronal cell death.
-
PI3K/Akt Pathway: Evidence suggests that ginkgolides can activate the PI3K/Akt signaling pathway, a crucial pro-survival pathway that protects neurons from apoptotic cell death.
-
NF-κB Signaling: this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[6]
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are well-documented and are primarily linked to its PAF receptor antagonism. By blocking PAF, this compound can inhibit platelet aggregation, reduce vascular permeability, and decrease the infiltration of inflammatory cells.[7]
Key Signaling Pathways:
-
TLR4/NF-κB Pathway: this compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB.
-
STAT3 Pathway: Studies have shown that this compound can attenuate high-glucose-stimulated vascular inflammation by regulating the STAT3-mediated pathway.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various preclinical and in vitro studies.
Table 1: In Vitro Efficacy of Ginkgolides
| Compound | Assay | Target/Cell Line | IC50 / Ki | Reference |
| This compound | PAF-induced platelet aggregation | Human Platelets | 15.8 µg/mL | [7] |
| Ginkgolide B | PAF-induced platelet aggregation | Human Platelets | 2.5 µg/mL | [7] |
| Ginkgolide C | PAF-induced platelet aggregation | Human Platelets | 29.8 µg/mL | [7] |
| Ginkgolide J | PAF-induced platelet aggregation | Human Platelets | 43.5 µg/mL | [7] |
| This compound | PAF Receptor Binding | Mouse | pKi 5.8 | [9] |
| Ginkgolide B | PAF Receptor Binding | Not Specified | IC50 2.5 x 10⁻⁷ M | [10] |
| This compound | Inhibition of NO production | RAW264.7 macrophages | IC50 53.15 µg/mL (as part of EGB extract) | [11] |
| Ginkgolide B | ROS production | OGD-induced SH-SY5Y cells | IC50 7.523 mg/L | [12] |
Table 2: Preclinical Dosages of Ginkgolides in Ischemic Stroke Models
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Ginkgolide K | Rat (MCAO) | 2, 4, 8 mg/kg (i.v.) for 5 days | Reduced infarct volume, improved neurological deficit score | [2] |
| Ginkgolide B | Mouse (tMCAO) | Not specified | Reduced cerebral ischemic damage | [1] |
| Ginkgolide K | Mouse (tMCAO) | 3.5, 7.0, 14.0 mg/kg (i.p.) for 2 weeks | Attenuated neurological impairments, promoted angiogenesis | [13] |
| Ginkgolide K | Mouse (MCAO) | 8 mg/kg | Alleviated brain injury | [4] |
| Ginkgolide | Mouse (APP/PS1) | 0.4375, 0.875, 1.75 mg/kg for 5 days | Ameliorated learning and memory deficits | [14] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Absolute Bioavailability | Tmax | Reference |
| Beagle Dog (fasted) | Oral | Not specified | 34.8% | Not specified | [15] |
| Beagle Dog (fed) | Oral | Not specified | 78.6% | Not specified | [15] |
| Human | Oral | Not specified | High | Not specified | [16] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
MTT Assay Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, with LPS) and a negative control (no this compound, no LPS).
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of this compound at the tested concentrations using an MTT assay to ensure that the observed reduction in NO production is not due to cell death.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol outlines a common in vivo model to evaluate the neuroprotective effects of this compound in an experimental model of ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological scoring system (e.g., Bederson's scale)
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water before surgery.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose(s) and time points (e.g., 30 minutes before MCAO).
-
MCAO Surgery: Anesthetize the rat. Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Neurological Evaluation: At 24 hours after reperfusion, assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Following neurological evaluation, euthanize the animals and perfuse the brains with cold saline. Remove the brains and slice them into 2 mm coronal sections. Stain the sections with 2% TTC solution for 30 minutes at 37°C. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
This protocol provides a general procedure to investigate the effect of this compound on the PI3K/Akt and NF-κB signaling pathways in a relevant cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
Stimulating agent (e.g., H₂O₂, LPS)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture and treat the cells with this compound and/or the stimulating agent as described in the specific experimental design.
-
Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: Workflow for in vivo neuroprotection assay.
Caption: this compound's anti-inflammatory signaling.
References
- 1. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Study on Synergistic Anti-Inflammatory Effect of Typical Functional Components of Extracts of Ginkgo Biloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics study of this compound, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ginkgolide A: A Potent Tool for Investigating Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a valuable pharmacological tool for the study of neuroinflammatory processes. Its ability to modulate key signaling pathways involved in the inflammatory cascade makes it an ideal compound for investigating the mechanisms underlying various neurological disorders characterized by inflammation. These application notes provide an overview of this compound's mechanism of action, protocols for its use in both in vitro and in vivo models of neuroinflammation, and a summary of its quantitative effects on inflammatory markers.
Mechanism of Action
This compound and its related compounds, Ginkgolide B and C, exert their anti-inflammatory effects by targeting several critical signaling pathways within the central nervous system.[1][2][3] The primary mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2][4][5] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit.[4][6]
-
Modulation of the NLRP3 Inflammasome: Ginkgolides can attenuate the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9][10][11]
-
Regulation of MAPK Signaling: this compound can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38 and ERK pathways, which are involved in the production of inflammatory mediators in microglia.[1][2][12][13][14][15]
-
Downregulation of Toll-Like Receptor (TLR) Signaling: Evidence suggests that ginkgolides can inhibit the TLR/MyD88/NF-κB signaling pathway, which is activated by pathogen-associated molecular patterns like lipopolysaccharide (LPS).[1][2][5]
-
Antagonism of Platelet-Activating Factor (PAF) Receptor: Ginkgolides are known antagonists of the PAF receptor, which is involved in inflammatory and thrombotic processes.[1][2][3]
These multifaceted actions collectively lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and a decrease in the activation of microglia, the resident immune cells of the brain.[1][2][4][7][16]
Data Presentation
In Vitro Efficacy of Ginkgolides on Inflammatory Markers
| Compound | Cell Line | Stimulant | Concentration | Target | Effect | Reference |
| This compound | Human Coronary Artery Endothelial Cells (HCAECs) | LPS | Not specified | IL-6, IL-8, MCP-1, TNF-α | Abolished LPS-induced release | [17] |
| This compound | Mouse Peritoneal Macrophages, RAW264.7, dTHP-1 | LPS | 20 µg/mL | COX-2, NO, TNF-α, IL-6, IL-1β | Suppressed expression/production | [12] |
| Ginkgolide | APP/PS1-HEK293 cells | - | High-dosage | TNF-α, IL-1β, IL-6 | Decreased supernatant levels | [4] |
| Ginkgolide | Aβ₁₋₄₂-treated BV-2 cells | Aβ₁₋₄₂ (2 µM) | Not specified | IL-1β, IL-18 | Significantly reduced supernatant expression | [7] |
| Ginkgolide B | LPS-induced BV-2 cells | LPS | Various | TNF-α, IL-1, IL-6 | Reduced secreted levels | [18][19][20] |
| Ginkgolides & Bilobalide | OGD/R-induced BV-2 microglial cells | OGD/R | Not specified | IL-1β, IL-6, IL-8, IL-10, TNF-α | Inhibited | [1][5] |
In Vivo Efficacy of Ginkgolides on Neuroinflammation
| Compound | Animal Model | Dosage | Administration Route | Target | Effect | Reference |
| Ginkgolide | APP/PS1 transgenic mice | Not specified | Not specified | IL-1β, IL-18 | Significantly reduced in cortex and hippocampus | [7] |
| Ginkgolide B | LPS-induced neuroinflammation in C57 mice | Various | Not specified | TNF-α, IL-1β, IL-6 | Decreased expression in hippocampal dentate gyrus and striatum | [2][16] |
| Ginkgolide B | Chronic constriction injury rat model of neuropathic pain | 4 mg/kg | Not specified | Iba-1, NLRP3 inflammasome, IL-1β | Decreased expression in the spinal cord | [10] |
| This compound | BALB/c mice | Not specified | Not specified | TNF-α, IL-6 | Inhibited LPS-stimulated release | [12] |
| This compound | Pressure overload-induced cardiac remodeling in mice | 20 mg/kg/day | Intraperitoneal injection | Cardiac oxidative stress, NT, TGF-β | Substantially attenuated | [21] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the use of this compound to study its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, antibodies for Western blotting)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µg/mL) for 1-2 hours.[7][12] A vehicle control (e.g., DMSO) should be included.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL - 1 µg/mL) for the desired time period (e.g., 12-24 hours for cytokine production).[12] Include a control group with no LPS stimulation.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits and nitric oxide (NO) production using the Griess assay.[18][19][20]
-
Cell Lysate: Wash the cells with cold PBS and lyse them for subsequent analysis.
-
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the procedure for investigating the anti-neuroinflammatory effects of this compound in a mouse model of systemic inflammation induced by LPS.[22][23][24][25][26]
Materials:
-
C57BL/6 or BALB/c mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for tissue processing and analysis (e.g., ELISA kits, antibodies for immunohistochemistry and Western blotting)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage). Dosages can range from 1-20 mg/kg.[21][27] A vehicle control group should be included. Administration can be a single dose or repeated daily for a specific period.[27]
-
LPS Injection: After a specified pre-treatment period with this compound (e.g., 1 hour), induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg).[24] A control group should receive a saline injection.
-
Behavioral and Physiological Monitoring: Monitor the animals for signs of sickness behavior.
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 4-24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) and/or blood samples.[28]
-
Tissue Processing and Analysis:
-
Brain Homogenates: Homogenize brain tissue to prepare lysates for measuring cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or for analyzing protein expression by Western blotting (e.g., Iba-1 for microglial activation, NLRP3, p-p65).[16]
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to visualize microglial activation (Iba-1) and the expression of inflammatory markers in specific brain regions.[16]
-
Serum Analysis: Analyze serum samples for systemic levels of inflammatory cytokines.
-
Visualizations
References
- 1. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway [frontiersin.org]
- 7. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alzheimer Disease | Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 9. Ginkgolide B inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization in Aβ1-42-induced microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolide B effectively mitigates neuropathic pain by suppressing the activation of the NLRP3 inflammasome through the induction of mitophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Neuroinflammatory Effects of Ginkgo biloba Extract EGb 761 in LPS-Activated BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ginkgolide B alleviates the inflammatory response and attenuates ...: Ingenta Connect [ingentaconnect.com]
- 19. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. This compound protects adverse cardiac remodeling through enhancing antioxidation and nitric oxide utilization in mice with pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. An anxiolytic-like effect of Ginkgo biloba extract and its constituent, ginkgolide-A, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
Ginkgolide A: A Potent Tool for Investigating Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a valuable pharmacological tool for the study of neuroinflammatory processes. Its ability to modulate key signaling pathways involved in the inflammatory cascade makes it an ideal compound for investigating the mechanisms underlying various neurological disorders characterized by inflammation. These application notes provide an overview of this compound's mechanism of action, protocols for its use in both in vitro and in vivo models of neuroinflammation, and a summary of its quantitative effects on inflammatory markers.
Mechanism of Action
This compound and its related compounds, Ginkgolide B and C, exert their anti-inflammatory effects by targeting several critical signaling pathways within the central nervous system.[1][2][3] The primary mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2][4][5] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit.[4][6]
-
Modulation of the NLRP3 Inflammasome: Ginkgolides can attenuate the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9][10][11]
-
Regulation of MAPK Signaling: this compound can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38 and ERK pathways, which are involved in the production of inflammatory mediators in microglia.[1][2][12][13][14][15]
-
Downregulation of Toll-Like Receptor (TLR) Signaling: Evidence suggests that ginkgolides can inhibit the TLR/MyD88/NF-κB signaling pathway, which is activated by pathogen-associated molecular patterns like lipopolysaccharide (LPS).[1][2][5]
-
Antagonism of Platelet-Activating Factor (PAF) Receptor: Ginkgolides are known antagonists of the PAF receptor, which is involved in inflammatory and thrombotic processes.[1][2][3]
These multifaceted actions collectively lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and a decrease in the activation of microglia, the resident immune cells of the brain.[1][2][4][7][16]
Data Presentation
In Vitro Efficacy of Ginkgolides on Inflammatory Markers
| Compound | Cell Line | Stimulant | Concentration | Target | Effect | Reference |
| This compound | Human Coronary Artery Endothelial Cells (HCAECs) | LPS | Not specified | IL-6, IL-8, MCP-1, TNF-α | Abolished LPS-induced release | [17] |
| This compound | Mouse Peritoneal Macrophages, RAW264.7, dTHP-1 | LPS | 20 µg/mL | COX-2, NO, TNF-α, IL-6, IL-1β | Suppressed expression/production | [12] |
| Ginkgolide | APP/PS1-HEK293 cells | - | High-dosage | TNF-α, IL-1β, IL-6 | Decreased supernatant levels | [4] |
| Ginkgolide | Aβ₁₋₄₂-treated BV-2 cells | Aβ₁₋₄₂ (2 µM) | Not specified | IL-1β, IL-18 | Significantly reduced supernatant expression | [7] |
| Ginkgolide B | LPS-induced BV-2 cells | LPS | Various | TNF-α, IL-1, IL-6 | Reduced secreted levels | [18][19][20] |
| Ginkgolides & Bilobalide | OGD/R-induced BV-2 microglial cells | OGD/R | Not specified | IL-1β, IL-6, IL-8, IL-10, TNF-α | Inhibited | [1][5] |
In Vivo Efficacy of Ginkgolides on Neuroinflammation
| Compound | Animal Model | Dosage | Administration Route | Target | Effect | Reference |
| Ginkgolide | APP/PS1 transgenic mice | Not specified | Not specified | IL-1β, IL-18 | Significantly reduced in cortex and hippocampus | [7] |
| Ginkgolide B | LPS-induced neuroinflammation in C57 mice | Various | Not specified | TNF-α, IL-1β, IL-6 | Decreased expression in hippocampal dentate gyrus and striatum | [2][16] |
| Ginkgolide B | Chronic constriction injury rat model of neuropathic pain | 4 mg/kg | Not specified | Iba-1, NLRP3 inflammasome, IL-1β | Decreased expression in the spinal cord | [10] |
| This compound | BALB/c mice | Not specified | Not specified | TNF-α, IL-6 | Inhibited LPS-stimulated release | [12] |
| This compound | Pressure overload-induced cardiac remodeling in mice | 20 mg/kg/day | Intraperitoneal injection | Cardiac oxidative stress, NT, TGF-β | Substantially attenuated | [21] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the use of this compound to study its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, antibodies for Western blotting)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µg/mL) for 1-2 hours.[7][12] A vehicle control (e.g., DMSO) should be included.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL - 1 µg/mL) for the desired time period (e.g., 12-24 hours for cytokine production).[12] Include a control group with no LPS stimulation.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits and nitric oxide (NO) production using the Griess assay.[18][19][20]
-
Cell Lysate: Wash the cells with cold PBS and lyse them for subsequent analysis.
-
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the procedure for investigating the anti-neuroinflammatory effects of this compound in a mouse model of systemic inflammation induced by LPS.[22][23][24][25][26]
Materials:
-
C57BL/6 or BALB/c mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for tissue processing and analysis (e.g., ELISA kits, antibodies for immunohistochemistry and Western blotting)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage). Dosages can range from 1-20 mg/kg.[21][27] A vehicle control group should be included. Administration can be a single dose or repeated daily for a specific period.[27]
-
LPS Injection: After a specified pre-treatment period with this compound (e.g., 1 hour), induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg).[24] A control group should receive a saline injection.
-
Behavioral and Physiological Monitoring: Monitor the animals for signs of sickness behavior.
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 4-24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) and/or blood samples.[28]
-
Tissue Processing and Analysis:
-
Brain Homogenates: Homogenize brain tissue to prepare lysates for measuring cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or for analyzing protein expression by Western blotting (e.g., Iba-1 for microglial activation, NLRP3, p-p65).[16]
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to visualize microglial activation (Iba-1) and the expression of inflammatory markers in specific brain regions.[16]
-
Serum Analysis: Analyze serum samples for systemic levels of inflammatory cytokines.
-
Visualizations
References
- 1. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway [frontiersin.org]
- 7. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alzheimer Disease | Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 9. Ginkgolide B inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization in Aβ1-42-induced microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolide B effectively mitigates neuropathic pain by suppressing the activation of the NLRP3 inflammasome through the induction of mitophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Neuroinflammatory Effects of Ginkgo biloba Extract EGb 761 in LPS-Activated BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ginkgolide B alleviates the inflammatory response and attenuates ...: Ingenta Connect [ingentaconnect.com]
- 19. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. This compound protects adverse cardiac remodeling through enhancing antioxidation and nitric oxide utilization in mice with pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. An anxiolytic-like effect of Ginkgo biloba extract and its constituent, ginkgolide-A, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
Enhancing Ginkgolide A Delivery In Vivo: A Guide to Formulation Strategies and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a key bioactive terpene lactone from Ginkgo biloba, presents significant therapeutic potential, particularly in the context of neuroprotection and cardiovascular health. However, its clinical utility is often hampered by poor aqueous solubility and consequently low oral bioavailability. This document provides detailed application notes and protocols for various formulation strategies designed to overcome these challenges and enhance the in vivo delivery of this compound.
Overview of Formulation Strategies
Several advanced drug delivery systems have been investigated to improve the pharmacokinetic profile of this compound. These strategies primarily focus on increasing its solubility, dissolution rate, and intestinal permeability. The most promising approaches include lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), and nano-formulations like solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of different this compound and B formulations from various in vivo studies. These data offer a comparative overview of the efficacy of each strategy in enhancing bioavailability.
Table 1: Pharmacokinetic Parameters of this compound and B in Self-Emulsifying Drug Delivery Systems (SEDDS) in Dogs
| Formulation | Analyte | Cmax (ng/mL) | Relative Bioavailability (%) |
| SEDDS | This compound | 252.60 | 154.6[1] |
| SEDDS | Ginkgolide B | 44.89 | 155.8[1] |
| Tablets (Reference) | This compound | 165.76 | 100 |
| Tablets (Reference) | Ginkgolide B | 31.09 | 100 |
Table 2: Bioavailability of this compound and B with and without Food in Beagle Dogs
| Condition | Analyte | Absolute Bioavailability (%) |
| Fasted | This compound | 34.8[2] |
| Fed | This compound | 78.6[2] |
| Fasted | Ginkgolide B | 5.2[2] |
| Fed | Ginkgolide B | 17.0[2] |
Table 3: Pharmacokinetic Parameters of Ginkgolide B Nanoparticles in Rats
| Formulation | Cmax (µg/L) | AUC (µg/L·h) | t1/2 (h) |
| GB-NPs (intravenous) | - | 188,312.97 | 69.32[3] |
| GB Solution (intravenous) | - | 134,509.26 (approx. 1.4x lower) | Shorter than GB-NPs |
| HME08 Capsule (oral) | 309.2 | 606.7 | - |
| LL06 Pellet (oral) | 192.4 | 419.1 | - |
| Conventional Tablet (oral) | 66.6 | 236.2 | - |
Table 4: Relative Bioavailability of Ginkgolides from Proliposomes in Rats
| Analyte | Relative Bioavailability (%) |
| This compound | 203[4] |
| Ginkgolide B | 333[4] |
| Ginkgolide C | 294[4] |
Table 5: Plasma Concentrations of Ginkgolides from Liposomal Formulation in Humans
| Formulation | Analyte | Fold Increase in Plasma Concentration vs. Comparator |
| Liposomal | Ginkgolide B | 1.9[5][6] |
| Liposomal | Ginkgolide C | 2.2[5][6] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of various this compound delivery systems.
Protocol for Preparation of Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on the formulation developed to improve the oral absorption of Ginkgo Biloba extracts.
Materials:
-
Ginkgo Biloba Extract (GBE)
-
Tween 80
-
Cremophor EL35
-
1,2-propanediol
-
Ethyl oleate (B1233923)
Procedure:
-
Prepare the surfactant mixture by combining Tween 80 and Cremophor EL35 in a 1:1 (w/w) ratio.
-
In a clean glass vial, weigh the required amounts of the surfactant mixture (45%), 1,2-propanediol (10%), and ethyl oleate (45%).[7]
-
Mix the components thoroughly using a magnetic stirrer until a homogenous and isotropic mixture is formed.
-
Accurately weigh the desired amount of Ginkgo Biloba Extract and add it to the mixture.
-
Continue stirring until the extract is completely dissolved in the SEDDS pre-concentrate.
-
For encapsulation, fill the prepared formulation into appropriately sized capsules.
Protocol for Preparation of Ginkgolide-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the high-pressure homogenization method for preparing GBE-loaded SLNs.[8]
Materials:
-
Ginkgo Biloba Extract (GBE)
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the GBE in the molten lipid with continuous stirring.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be lyophilized for long-term storage, often with a cryoprotectant.
Protocol for Preparation of Ginkgolide-Loaded Polymeric Nanoparticles
This protocol is based on the emulsion solvent evaporation method.[9]
Materials:
-
This compound
-
Polymer (e.g., PLGA, PEG-PCL)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Prepare the aqueous phase containing the stabilizer.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring for several hours.
-
As the solvent evaporates, the polymer precipitates, entrapping the this compound and forming nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with purified water to remove the excess stabilizer, and then lyophilize for storage.
Protocol for In Vivo Pharmacokinetic Studies
This protocol provides a general workflow for evaluating the in vivo performance of this compound formulations in an animal model (e.g., rats or dogs).
Procedure:
-
Fast the animals overnight (typically 12 hours) before the experiment, with free access to water.
-
Administer the this compound formulation (e.g., SEDDS, nanoparticles) or the control (e.g., pure drug suspension, commercial tablet) orally via gavage or in a capsule.[1]
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated analytical method, such as LC-MS/MS.[10][11]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key biological pathways influenced by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Anti-inflammatory signaling pathways of this compound.[12]
Caption: Experimental workflow for in vivo evaluation of this compound formulations.
Conclusion
The formulation strategies outlined in this document, particularly those based on lipid and nanoparticle technologies, have demonstrated significant success in enhancing the in vivo delivery and bioavailability of this compound. The provided protocols offer a foundational framework for researchers to develop and evaluate novel this compound delivery systems. Further optimization of these formulations, tailored to specific therapeutic applications, holds the promise of unlocking the full clinical potential of this valuable natural compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The pharmacokinetics study of this compound, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ginkgolide B-lyophilized nanoparticles after intravenous injection in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proliposomes containing a bile salt for oral delivery of Ginkgo biloba extract: Formulation optimization, characterization, oral bioavailability and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study supports bioavailability boost for liposomal Ginkgo extract [nutraingredients.com]
- 6. A double-blind, randomised cross-over study to evaluate the absorption of a commercially available Ginkgo biloba extract compared to the liposomal extract Ginkgosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, characterization and evaluation of Ginkgo biloba solid lipid nanoparticles [nanomedicine-rj.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and tissue distribution of this compound, ginkgolide B, and ginkgolide K after intravenous infusion of ginkgo diterpene lactones in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of bilobalide, this compound and B after administration of three different Ginkgo biloba L. preparations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Ginkgolide A Delivery In Vivo: A Guide to Formulation Strategies and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a key bioactive terpene lactone from Ginkgo biloba, presents significant therapeutic potential, particularly in the context of neuroprotection and cardiovascular health. However, its clinical utility is often hampered by poor aqueous solubility and consequently low oral bioavailability. This document provides detailed application notes and protocols for various formulation strategies designed to overcome these challenges and enhance the in vivo delivery of this compound.
Overview of Formulation Strategies
Several advanced drug delivery systems have been investigated to improve the pharmacokinetic profile of this compound. These strategies primarily focus on increasing its solubility, dissolution rate, and intestinal permeability. The most promising approaches include lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), and nano-formulations like solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of different this compound and B formulations from various in vivo studies. These data offer a comparative overview of the efficacy of each strategy in enhancing bioavailability.
Table 1: Pharmacokinetic Parameters of this compound and B in Self-Emulsifying Drug Delivery Systems (SEDDS) in Dogs
| Formulation | Analyte | Cmax (ng/mL) | Relative Bioavailability (%) |
| SEDDS | This compound | 252.60 | 154.6[1] |
| SEDDS | Ginkgolide B | 44.89 | 155.8[1] |
| Tablets (Reference) | This compound | 165.76 | 100 |
| Tablets (Reference) | Ginkgolide B | 31.09 | 100 |
Table 2: Bioavailability of this compound and B with and without Food in Beagle Dogs
| Condition | Analyte | Absolute Bioavailability (%) |
| Fasted | This compound | 34.8[2] |
| Fed | This compound | 78.6[2] |
| Fasted | Ginkgolide B | 5.2[2] |
| Fed | Ginkgolide B | 17.0[2] |
Table 3: Pharmacokinetic Parameters of Ginkgolide B Nanoparticles in Rats
| Formulation | Cmax (µg/L) | AUC (µg/L·h) | t1/2 (h) |
| GB-NPs (intravenous) | - | 188,312.97 | 69.32[3] |
| GB Solution (intravenous) | - | 134,509.26 (approx. 1.4x lower) | Shorter than GB-NPs |
| HME08 Capsule (oral) | 309.2 | 606.7 | - |
| LL06 Pellet (oral) | 192.4 | 419.1 | - |
| Conventional Tablet (oral) | 66.6 | 236.2 | - |
Table 4: Relative Bioavailability of Ginkgolides from Proliposomes in Rats
| Analyte | Relative Bioavailability (%) |
| This compound | 203[4] |
| Ginkgolide B | 333[4] |
| Ginkgolide C | 294[4] |
Table 5: Plasma Concentrations of Ginkgolides from Liposomal Formulation in Humans
| Formulation | Analyte | Fold Increase in Plasma Concentration vs. Comparator |
| Liposomal | Ginkgolide B | 1.9[5][6] |
| Liposomal | Ginkgolide C | 2.2[5][6] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of various this compound delivery systems.
Protocol for Preparation of Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on the formulation developed to improve the oral absorption of Ginkgo Biloba extracts.
Materials:
-
Ginkgo Biloba Extract (GBE)
-
Tween 80
-
Cremophor EL35
-
1,2-propanediol
-
Ethyl oleate
Procedure:
-
Prepare the surfactant mixture by combining Tween 80 and Cremophor EL35 in a 1:1 (w/w) ratio.
-
In a clean glass vial, weigh the required amounts of the surfactant mixture (45%), 1,2-propanediol (10%), and ethyl oleate (45%).[7]
-
Mix the components thoroughly using a magnetic stirrer until a homogenous and isotropic mixture is formed.
-
Accurately weigh the desired amount of Ginkgo Biloba Extract and add it to the mixture.
-
Continue stirring until the extract is completely dissolved in the SEDDS pre-concentrate.
-
For encapsulation, fill the prepared formulation into appropriately sized capsules.
Protocol for Preparation of Ginkgolide-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the high-pressure homogenization method for preparing GBE-loaded SLNs.[8]
Materials:
-
Ginkgo Biloba Extract (GBE)
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the GBE in the molten lipid with continuous stirring.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be lyophilized for long-term storage, often with a cryoprotectant.
Protocol for Preparation of Ginkgolide-Loaded Polymeric Nanoparticles
This protocol is based on the emulsion solvent evaporation method.[9]
Materials:
-
This compound
-
Polymer (e.g., PLGA, PEG-PCL)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Prepare the aqueous phase containing the stabilizer.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring for several hours.
-
As the solvent evaporates, the polymer precipitates, entrapping the this compound and forming nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with purified water to remove the excess stabilizer, and then lyophilize for storage.
Protocol for In Vivo Pharmacokinetic Studies
This protocol provides a general workflow for evaluating the in vivo performance of this compound formulations in an animal model (e.g., rats or dogs).
Procedure:
-
Fast the animals overnight (typically 12 hours) before the experiment, with free access to water.
-
Administer the this compound formulation (e.g., SEDDS, nanoparticles) or the control (e.g., pure drug suspension, commercial tablet) orally via gavage or in a capsule.[1]
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated analytical method, such as LC-MS/MS.[10][11]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key biological pathways influenced by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Anti-inflammatory signaling pathways of this compound.[12]
Caption: Experimental workflow for in vivo evaluation of this compound formulations.
Conclusion
The formulation strategies outlined in this document, particularly those based on lipid and nanoparticle technologies, have demonstrated significant success in enhancing the in vivo delivery and bioavailability of this compound. The provided protocols offer a foundational framework for researchers to develop and evaluate novel this compound delivery systems. Further optimization of these formulations, tailored to specific therapeutic applications, holds the promise of unlocking the full clinical potential of this valuable natural compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The pharmacokinetics study of this compound, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ginkgolide B-lyophilized nanoparticles after intravenous injection in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proliposomes containing a bile salt for oral delivery of Ginkgo biloba extract: Formulation optimization, characterization, oral bioavailability and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study supports bioavailability boost for liposomal Ginkgo extract [nutraingredients.com]
- 6. A double-blind, randomised cross-over study to evaluate the absorption of a commercially available Ginkgo biloba extract compared to the liposomal extract Ginkgosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, characterization and evaluation of Ginkgo biloba solid lipid nanoparticles [nanomedicine-rj.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and tissue distribution of this compound, ginkgolide B, and ginkgolide K after intravenous infusion of ginkgo diterpene lactones in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of bilobalide, this compound and B after administration of three different Ginkgo biloba L. preparations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ginkgolide A
This technical support guide provides researchers, scientists, and drug development professionals with practical methods and troubleshooting advice to overcome the poor aqueous solubility of Ginkgolide A, a significant challenge in its therapeutic application and experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
This compound, a diterpenoid lactone extracted from Ginkgo biloba, possesses a rigid, cage-like molecular structure with multiple hydrophobic groups. This inherent lipophilicity and crystalline nature limit its ability to form favorable interactions with water molecules, leading to poor aqueous solubility. This low solubility can subsequently result in low oral bioavailability, hindering its therapeutic efficacy.[1][2]
Q2: What are the most effective strategies to improve the aqueous solubility of this compound?
Several formulation strategies have been successfully employed to enhance the solubility and dissolution rate of this compound and other ginkgolides. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can transform its crystalline form into a more soluble amorphous state.[1][3][4]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing solubility and dissolution velocity.[5]
-
Liposomes: Encapsulating this compound within lipid bilayers can improve its solubility and bioavailability.[6][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, carrying the drug in a solubilized state.[9][10]
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming a complex with cyclodextrins can mask the hydrophobic nature of this compound, thereby increasing its aqueous solubility.[11][12][13]
Troubleshooting Guide
Issue: Low dissolution rate observed even after attempting a solubility enhancement technique.
-
Possible Cause 1 (Solid Dispersion): Incomplete conversion to an amorphous state or recrystallization upon storage.
-
Possible Cause 2 (Nanosuspension): Particle aggregation or Ostwald ripening.
-
Troubleshooting Tip: Ensure the use of an appropriate stabilizer in your formulation. Monitor particle size over time using dynamic light scattering (DLS). Freeze-drying the nanosuspension into a powder form can improve long-term stability.[5]
-
-
Possible Cause 3 (General): Insufficient energy input during formulation.
-
Troubleshooting Tip: For methods like solvent evaporation or hot-melt extrusion, ensure adequate mixing, temperature, and time to achieve a homogenous dispersion. For nanosuspensions, optimize sonication or high-pressure homogenization parameters.
-
Quantitative Data Summary
The following tables summarize the quantitative improvements in solubility and bioavailability achieved for ginkgolides using various techniques.
Table 1: Enhancement of Dissolution Rate and Bioavailability using Solid Dispersions
| Active Compound | Carrier | Drug:Carrier Ratio | Method | Key Findings | Reference |
| Ginkgolide B | PVP K30 | 1:10 | Solvent Evaporation | Dissolution increased from ~30% to ~80%.[1][4] | [1][4] |
| Ginkgo Biloba Extract (GBE) | Kollidon® VA64/Kolliphor® RH40 | 85:15 (carrier ratio) | Hot-Melt Extrusion | Significantly increased Cmax and AUC for this compound, B, and C.[3] | [3] |
Table 2: Bioavailability Enhancement with Nanoparticle and Liposomal Formulations
| Formulation | Active Compound(s) | Key Bioavailability Metrics | Reference |
| Ginkgolides Nanosuspension | This compound & B | Relative bioavailability of GA and GB increased to 221.84% and 437.45%, respectively, compared to coarse powder.[5] | [5] |
| Proliposomes | GBE (incl. GA, GB, GC) | Relative bioavailability of GA, GB, and GC increased by 203%, 333%, and 294%, respectively.[6] | [6] |
| Ginkgosome (Liposomal) | GBE (incl. GB, GC) | Plasma concentrations of ginkgolide B and C increased by 1.9 and 2.2-fold, respectively.[7] | [7] |
Table 3: Bioavailability Enhancement with Self-Emulsifying Drug Delivery Systems (SEDDS)
| Active Compound(s) | SEDDS Composition | Key Bioavailability Metrics | Reference |
| GBE (incl. Bilobalide, GA, GB) | Tween 80-Cremophor EL35 (1:1), 1,2-propanediol, ethyl oleate | Relative bioavailability for bilobalide, this compound, and Ginkgolide B was 162.1%, 154.6%, and 155.8%, respectively, compared to tablets.[10] | [10] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Ginkgolide Solid Dispersion by Solvent Evaporation Method
This protocol is based on methodologies described for improving the solubility of Ginkgolide B, which is structurally similar to this compound.[1][4]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Mortar and pestle
-
80-mesh sieve
-
Vacuum oven
Procedure:
-
Precisely weigh this compound and PVP K30 in a 1:10 ratio.
-
Prepare a solvent mixture of ethanol and dichloromethane in a 1:1 volume ratio.
-
Dissolve the this compound and PVP K30 mixture in the solvent.
-
Sonicate the solution for 10 minutes at 60°C to ensure complete mixing.
-
Evaporate the solvent by heating at 60°C with continuous stirring until a solid mass is formed.
-
Place the resulting solid product in a vacuum oven at 60°C to remove any residual solvent.
-
Grind the dried, white, block-like product in a mortar and pass it through an 80-mesh sieve to obtain a fine powder.
Caption: Workflow for preparing this compound solid dispersion.
Protocol 2: General Procedure for Preparing Cyclodextrin Inclusion Complexes
This protocol outlines a common method for preparing inclusion complexes to enhance drug solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HP-β-CD by dissolving it in water, potentially with gentle heating (50-60°C) to aid dissolution.[12] A typical molar ratio of this compound to HP-β-CD might be 1:2 to 1:4.[12]
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture for several hours (e.g., 2-4 hours) at a constant temperature.[12]
-
Allow the solution to cool to room temperature and then leave it to stand, often at a lower temperature (e.g., 4°C), to facilitate the precipitation of the complex.
-
Filter the resulting precipitate and wash it with a small amount of cold water or ethanol to remove any uncomplexed material.
-
Dry the collected solid, for instance, by freeze-drying or in a vacuum oven, to obtain the this compound-cyclodextrin inclusion complex powder.[13]
Caption: Workflow for preparing this compound cyclodextrin complex.
Disclaimer: These protocols are intended as a guide. Researchers should optimize parameters based on their specific experimental setup and objectives. It is also crucial to characterize the final product to confirm successful formulation and solubility enhancement.
References
- 1. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Proliposomes containing a bile salt for oral delivery of Ginkgo biloba extract: Formulation optimization, characterization, oral bioavailability and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study supports bioavailability boost for liposomal Ginkgo extract [nutraingredients.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101502539A - Method for preparing ginkgo leaf extract cyclodextrin inclusion compound and preparation - Google Patents [patents.google.com]
- 13. oatext.com [oatext.com]
Technical Support Center: Enhancing the Aqueous Solubility of Ginkgolide A
This technical support guide provides researchers, scientists, and drug development professionals with practical methods and troubleshooting advice to overcome the poor aqueous solubility of Ginkgolide A, a significant challenge in its therapeutic application and experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
This compound, a diterpenoid lactone extracted from Ginkgo biloba, possesses a rigid, cage-like molecular structure with multiple hydrophobic groups. This inherent lipophilicity and crystalline nature limit its ability to form favorable interactions with water molecules, leading to poor aqueous solubility. This low solubility can subsequently result in low oral bioavailability, hindering its therapeutic efficacy.[1][2]
Q2: What are the most effective strategies to improve the aqueous solubility of this compound?
Several formulation strategies have been successfully employed to enhance the solubility and dissolution rate of this compound and other ginkgolides. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can transform its crystalline form into a more soluble amorphous state.[1][3][4]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing solubility and dissolution velocity.[5]
-
Liposomes: Encapsulating this compound within lipid bilayers can improve its solubility and bioavailability.[6][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, carrying the drug in a solubilized state.[9][10]
-
Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins can mask the hydrophobic nature of this compound, thereby increasing its aqueous solubility.[11][12][13]
Troubleshooting Guide
Issue: Low dissolution rate observed even after attempting a solubility enhancement technique.
-
Possible Cause 1 (Solid Dispersion): Incomplete conversion to an amorphous state or recrystallization upon storage.
-
Possible Cause 2 (Nanosuspension): Particle aggregation or Ostwald ripening.
-
Troubleshooting Tip: Ensure the use of an appropriate stabilizer in your formulation. Monitor particle size over time using dynamic light scattering (DLS). Freeze-drying the nanosuspension into a powder form can improve long-term stability.[5]
-
-
Possible Cause 3 (General): Insufficient energy input during formulation.
-
Troubleshooting Tip: For methods like solvent evaporation or hot-melt extrusion, ensure adequate mixing, temperature, and time to achieve a homogenous dispersion. For nanosuspensions, optimize sonication or high-pressure homogenization parameters.
-
Quantitative Data Summary
The following tables summarize the quantitative improvements in solubility and bioavailability achieved for ginkgolides using various techniques.
Table 1: Enhancement of Dissolution Rate and Bioavailability using Solid Dispersions
| Active Compound | Carrier | Drug:Carrier Ratio | Method | Key Findings | Reference |
| Ginkgolide B | PVP K30 | 1:10 | Solvent Evaporation | Dissolution increased from ~30% to ~80%.[1][4] | [1][4] |
| Ginkgo Biloba Extract (GBE) | Kollidon® VA64/Kolliphor® RH40 | 85:15 (carrier ratio) | Hot-Melt Extrusion | Significantly increased Cmax and AUC for this compound, B, and C.[3] | [3] |
Table 2: Bioavailability Enhancement with Nanoparticle and Liposomal Formulations
| Formulation | Active Compound(s) | Key Bioavailability Metrics | Reference |
| Ginkgolides Nanosuspension | This compound & B | Relative bioavailability of GA and GB increased to 221.84% and 437.45%, respectively, compared to coarse powder.[5] | [5] |
| Proliposomes | GBE (incl. GA, GB, GC) | Relative bioavailability of GA, GB, and GC increased by 203%, 333%, and 294%, respectively.[6] | [6] |
| Ginkgosome (Liposomal) | GBE (incl. GB, GC) | Plasma concentrations of ginkgolide B and C increased by 1.9 and 2.2-fold, respectively.[7] | [7] |
Table 3: Bioavailability Enhancement with Self-Emulsifying Drug Delivery Systems (SEDDS)
| Active Compound(s) | SEDDS Composition | Key Bioavailability Metrics | Reference |
| GBE (incl. Bilobalide, GA, GB) | Tween 80-Cremophor EL35 (1:1), 1,2-propanediol, ethyl oleate | Relative bioavailability for bilobalide, this compound, and Ginkgolide B was 162.1%, 154.6%, and 155.8%, respectively, compared to tablets.[10] | [10] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Ginkgolide Solid Dispersion by Solvent Evaporation Method
This protocol is based on methodologies described for improving the solubility of Ginkgolide B, which is structurally similar to this compound.[1][4]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Dichloromethane
-
Mortar and pestle
-
80-mesh sieve
-
Vacuum oven
Procedure:
-
Precisely weigh this compound and PVP K30 in a 1:10 ratio.
-
Prepare a solvent mixture of ethanol and dichloromethane in a 1:1 volume ratio.
-
Dissolve the this compound and PVP K30 mixture in the solvent.
-
Sonicate the solution for 10 minutes at 60°C to ensure complete mixing.
-
Evaporate the solvent by heating at 60°C with continuous stirring until a solid mass is formed.
-
Place the resulting solid product in a vacuum oven at 60°C to remove any residual solvent.
-
Grind the dried, white, block-like product in a mortar and pass it through an 80-mesh sieve to obtain a fine powder.
Caption: Workflow for preparing this compound solid dispersion.
Protocol 2: General Procedure for Preparing Cyclodextrin Inclusion Complexes
This protocol outlines a common method for preparing inclusion complexes to enhance drug solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HP-β-CD by dissolving it in water, potentially with gentle heating (50-60°C) to aid dissolution.[12] A typical molar ratio of this compound to HP-β-CD might be 1:2 to 1:4.[12]
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture for several hours (e.g., 2-4 hours) at a constant temperature.[12]
-
Allow the solution to cool to room temperature and then leave it to stand, often at a lower temperature (e.g., 4°C), to facilitate the precipitation of the complex.
-
Filter the resulting precipitate and wash it with a small amount of cold water or ethanol to remove any uncomplexed material.
-
Dry the collected solid, for instance, by freeze-drying or in a vacuum oven, to obtain the this compound-cyclodextrin inclusion complex powder.[13]
Caption: Workflow for preparing this compound cyclodextrin complex.
Disclaimer: These protocols are intended as a guide. Researchers should optimize parameters based on their specific experimental setup and objectives. It is also crucial to characterize the final product to confirm successful formulation and solubility enhancement.
References
- 1. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Proliposomes containing a bile salt for oral delivery of Ginkgo biloba extract: Formulation optimization, characterization, oral bioavailability and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study supports bioavailability boost for liposomal Ginkgo extract [nutraingredients.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101502539A - Method for preparing ginkgo leaf extract cyclodextrin inclusion compound and preparation - Google Patents [patents.google.com]
- 13. oatext.com [oatext.com]
Overcoming challenges in the chromatographic separation of ginkgolides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of ginkgolides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of ginkgolides?
The primary challenges in separating ginkgolides stem from their similar chemical structures, making them difficult to resolve from each other.[1][2] Specifically, ginkgolides A, B, C, and J are structurally very similar diterpene trilactones.[1][2] Another significant challenge is their lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult, often requiring alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[3] Additionally, the lactone structure of ginkgolides can be prone to hydrolysis, which can affect analytical accuracy.[4]
Q2: Which chromatographic techniques are most suitable for ginkgolide separation?
High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.[5][6] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully employed.[6][7] For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[8][9][10] Supercritical Fluid Chromatography (SFC) has also emerged as a promising alternative, particularly for addressing the instability of ginkgolides in aqueous mobile phases.[4]
Q3: What are the recommended sample preparation techniques for ginkgolide analysis from Ginkgo biloba extracts?
A common and effective method involves liquid-liquid extraction. The extract is typically dissolved in a methanol-water mixture and then extracted with ethyl acetate (B1210297).[11][12] The ethyl acetate layer, containing the ginkgolides, is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the chromatography system.[11] Solid-phase extraction (SPE) with C18 or polyamide cartridges can also be used for sample cleanup.
Troubleshooting Guide
Issue 1: Poor Resolution Between Ginkgolide Peaks
Symptoms:
-
Overlapping or co-eluting peaks for different ginkgolides.
-
Inability to accurately quantify individual ginkgolides.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For RP-HPLC, adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to water.[5][11] For NP-HPLC, a mixture of solvents like ethyl acetate-petroleum ether-methanol can be effective.[7] |
| Unsuitable Column Chemistry | Select a column with appropriate selectivity. C18 columns are widely used for RP-HPLC.[11][13] For challenging separations, consider columns with different stationary phases. |
| Suboptimal Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it should be used cautiously to avoid degradation. A temperature of 45°C has been used successfully.[14] |
| Inadequate Flow Rate | Optimize the flow rate. A lower flow rate generally provides better resolution but increases analysis time. A typical flow rate is around 1.0 mL/min.[5] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of an acidic modifier, like formic acid (e.g., 0.1%), to the mobile phase to suppress silanol (B1196071) interactions.[13] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. |
Issue 3: Low Sensitivity / No Peaks Detected
Symptoms:
-
Very small peaks or no detectable peaks for the ginkgolides.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Detector | Ginkgolides lack a strong UV chromophore. Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[3][14][15] |
| Low Analyte Concentration | Concentrate the sample before injection. Ensure the extraction and sample preparation methods are efficient. |
| Degradation of Ginkgolides | Ginkgolides can be susceptible to hydrolysis.[4] Use fresh samples and consider non-aqueous mobile phases, such as those used in SFC, if stability is a concern.[4] |
Quantitative Data Summary
Table 1: Comparison of Different HPLC Methods for Ginkgolide Separation
| Method | Column | Mobile Phase | Detector | Key Findings | Reference |
| RP-HPLC | C18 | Methanol/Water/Isopropanol (17.5:72.5:10, v/v/v) | UV (220 nm) | Successful separation of ginkgolide A, ginkgolide B, and bilobalide (B1667068). | [5] |
| RP-HPLC | C18 | Methanol/Water (33:67, v/v) | ELSD | Suitable for routine quantification of terpenes in Ginkgo biloba L. extract injections. | [15] |
| NP-HPLC | Silica Gel | Ethyl acetate/Petroleum ether/Methanol (55:40:5, v/v/v) | ELSD | Achieved high purity separation of ginkgolides A and B. | [7] |
| LC-MS/MS | C8 | Methanol/6 mM Ammonium (B1175870) Acetate (60:40, v/v) | MS/MS | Simultaneous determination of ginkgolides A, B, C, and bilobalide in plasma. | [9][10] |
| SFC-MS | - | Carbon dioxide as the main mobile phase | MS | Avoids hydrolysis of ginkgolides and provides good resolution. | [4] |
Experimental Protocols
Protocol 1: RP-HPLC-ELSD Method for Ginkgolide Analysis
This protocol is adapted from a method for the determination of ginkgolides and bilobalide in Ginkgo biloba L. extract injections.[15]
1. Sample Preparation: a. Extract the sample with ethyl acetate. b. Purify the resulting extract using an aluminum oxide column. c. Evaporate the solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: C18
- Mobile Phase: Methanol-Water (33:67, v/v)
- Flow Rate: 1.0 mL/min (suggested starting point)
- Injection Volume: 20 µL
3. ELSD Parameters:
- Optimize the nebulizer gas pressure, drift tube temperature, and gain setting according to the manufacturer's instructions for the specific instrument used.
Protocol 2: LC-MS/MS Method for Ginkgolide Analysis in Plasma
This protocol is based on a method for the simultaneous determination of ginkgolides and bilobalide in plasma.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal standard (e.g., ketoprofen). b. Perform liquid-liquid extraction with a suitable organic solvent. c. Evaporate the organic layer and reconstitute the residue.
2. Chromatographic Conditions:
- Column: Shiseido C8 (150 mm x 2.0 mm, 5 µm)[9][10]
- Mobile Phase: Methanol / 6 mM ammonium acetate (60/40, v/v)[9][10]
- Flow Rate: 0.3 mL/min[9][10]
- Injection Volume: 10 µL
3. MS/MS Detection:
- Ionization Mode: Negative Ionization with an Atmospheric Pressure Chemical Ionization (APCI) interface.[9][10]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor → Product Ions:
- This compound: m/z 407 → 351[8]
- Ginkgolide B: m/z 423 → 367[8]
- Ginkgolide C: m/z 439 → 383[8]
- Ginkgolide J: m/z 423 → 367[8]
Visualizations
Caption: General workflow for the chromatographic separation of ginkgolides.
Caption: Troubleshooting logic for common ginkgolide separation issues.
References
- 1. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products | Bentham Science [eurekaselect.com]
- 4. Accurate analysis of ginkgolides and their hydrolyzed metabolites by analytical supercritical fluid chromatography hybrid tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of terpene trilactones in Ginkgo biloba solid oral dosage forms using HPLC with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of ginkgolides and bilobalide in Ginkgo biloba L. extract injections by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chromatographic separation of ginkgolides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of ginkgolides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of ginkgolides?
The primary challenges in separating ginkgolides stem from their similar chemical structures, making them difficult to resolve from each other.[1][2] Specifically, ginkgolides A, B, C, and J are structurally very similar diterpene trilactones.[1][2] Another significant challenge is their lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult, often requiring alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[3] Additionally, the lactone structure of ginkgolides can be prone to hydrolysis, which can affect analytical accuracy.[4]
Q2: Which chromatographic techniques are most suitable for ginkgolide separation?
High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.[5][6] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully employed.[6][7] For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[8][9][10] Supercritical Fluid Chromatography (SFC) has also emerged as a promising alternative, particularly for addressing the instability of ginkgolides in aqueous mobile phases.[4]
Q3: What are the recommended sample preparation techniques for ginkgolide analysis from Ginkgo biloba extracts?
A common and effective method involves liquid-liquid extraction. The extract is typically dissolved in a methanol-water mixture and then extracted with ethyl acetate.[11][12] The ethyl acetate layer, containing the ginkgolides, is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the chromatography system.[11] Solid-phase extraction (SPE) with C18 or polyamide cartridges can also be used for sample cleanup.
Troubleshooting Guide
Issue 1: Poor Resolution Between Ginkgolide Peaks
Symptoms:
-
Overlapping or co-eluting peaks for different ginkgolides.
-
Inability to accurately quantify individual ginkgolides.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For RP-HPLC, adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to water.[5][11] For NP-HPLC, a mixture of solvents like ethyl acetate-petroleum ether-methanol can be effective.[7] |
| Unsuitable Column Chemistry | Select a column with appropriate selectivity. C18 columns are widely used for RP-HPLC.[11][13] For challenging separations, consider columns with different stationary phases. |
| Suboptimal Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it should be used cautiously to avoid degradation. A temperature of 45°C has been used successfully.[14] |
| Inadequate Flow Rate | Optimize the flow rate. A lower flow rate generally provides better resolution but increases analysis time. A typical flow rate is around 1.0 mL/min.[5] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of an acidic modifier, like formic acid (e.g., 0.1%), to the mobile phase to suppress silanol interactions.[13] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. |
Issue 3: Low Sensitivity / No Peaks Detected
Symptoms:
-
Very small peaks or no detectable peaks for the ginkgolides.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Detector | Ginkgolides lack a strong UV chromophore. Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[3][14][15] |
| Low Analyte Concentration | Concentrate the sample before injection. Ensure the extraction and sample preparation methods are efficient. |
| Degradation of Ginkgolides | Ginkgolides can be susceptible to hydrolysis.[4] Use fresh samples and consider non-aqueous mobile phases, such as those used in SFC, if stability is a concern.[4] |
Quantitative Data Summary
Table 1: Comparison of Different HPLC Methods for Ginkgolide Separation
| Method | Column | Mobile Phase | Detector | Key Findings | Reference |
| RP-HPLC | C18 | Methanol/Water/Isopropanol (17.5:72.5:10, v/v/v) | UV (220 nm) | Successful separation of ginkgolide A, ginkgolide B, and bilobalide. | [5] |
| RP-HPLC | C18 | Methanol/Water (33:67, v/v) | ELSD | Suitable for routine quantification of terpenes in Ginkgo biloba L. extract injections. | [15] |
| NP-HPLC | Silica Gel | Ethyl acetate/Petroleum ether/Methanol (55:40:5, v/v/v) | ELSD | Achieved high purity separation of ginkgolides A and B. | [7] |
| LC-MS/MS | C8 | Methanol/6 mM Ammonium Acetate (60:40, v/v) | MS/MS | Simultaneous determination of ginkgolides A, B, C, and bilobalide in plasma. | [9][10] |
| SFC-MS | - | Carbon dioxide as the main mobile phase | MS | Avoids hydrolysis of ginkgolides and provides good resolution. | [4] |
Experimental Protocols
Protocol 1: RP-HPLC-ELSD Method for Ginkgolide Analysis
This protocol is adapted from a method for the determination of ginkgolides and bilobalide in Ginkgo biloba L. extract injections.[15]
1. Sample Preparation: a. Extract the sample with ethyl acetate. b. Purify the resulting extract using an aluminum oxide column. c. Evaporate the solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: C18
- Mobile Phase: Methanol-Water (33:67, v/v)
- Flow Rate: 1.0 mL/min (suggested starting point)
- Injection Volume: 20 µL
3. ELSD Parameters:
- Optimize the nebulizer gas pressure, drift tube temperature, and gain setting according to the manufacturer's instructions for the specific instrument used.
Protocol 2: LC-MS/MS Method for Ginkgolide Analysis in Plasma
This protocol is based on a method for the simultaneous determination of ginkgolides and bilobalide in plasma.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal standard (e.g., ketoprofen). b. Perform liquid-liquid extraction with a suitable organic solvent. c. Evaporate the organic layer and reconstitute the residue.
2. Chromatographic Conditions:
- Column: Shiseido C8 (150 mm x 2.0 mm, 5 µm)[9][10]
- Mobile Phase: Methanol / 6 mM ammonium acetate (60/40, v/v)[9][10]
- Flow Rate: 0.3 mL/min[9][10]
- Injection Volume: 10 µL
3. MS/MS Detection:
- Ionization Mode: Negative Ionization with an Atmospheric Pressure Chemical Ionization (APCI) interface.[9][10]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor → Product Ions:
- This compound: m/z 407 → 351[8]
- Ginkgolide B: m/z 423 → 367[8]
- Ginkgolide C: m/z 439 → 383[8]
- Ginkgolide J: m/z 423 → 367[8]
Visualizations
Caption: General workflow for the chromatographic separation of ginkgolides.
Caption: Troubleshooting logic for common ginkgolide separation issues.
References
- 1. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products | Bentham Science [eurekaselect.com]
- 4. Accurate analysis of ginkgolides and their hydrolyzed metabolites by analytical supercritical fluid chromatography hybrid tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of terpene trilactones in Ginkgo biloba solid oral dosage forms using HPLC with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of ginkgolides and bilobalide in Ginkgo biloba L. extract injections by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide A stability issues and proper storage conditions
For researchers, scientists, and drug development professionals, ensuring the stability of Ginkgolide A is paramount for obtaining reliable and reproducible experimental results. This guide provides comprehensive information on the stability of this compound, proper storage conditions, and troubleshooting for common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound possesses a unique and rigid cage-like structure composed of a terpene trilactone. This intricate structure confers considerable stability to the molecule. However, it is susceptible to degradation, primarily through the hydrolysis of its lactone rings, especially under certain pH and temperature conditions.
Q2: What are the primary factors that affect the stability of this compound?
A2: The main factors influencing this compound stability are:
-
pH: It is more stable in acidic conditions and is prone to hydrolysis in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: While less documented for this compound specifically, prolonged exposure to UV or high-intensity light may contribute to degradation.
-
Moisture: The presence of water can facilitate hydrolysis of the lactone rings.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: How should solutions of this compound be stored?
A4: Stock solutions of this compound should be prepared in a suitable organic solvent, such as DMSO or ethanol (B145695). To minimize degradation, these solutions should be stored at -20°C in tightly sealed vials, protected from light. It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid this compound and its solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Assess Solution Age: If using older stock solutions, consider preparing a fresh stock.
-
Analytical Confirmation: Analyze the purity of the this compound standard or solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.
-
Issue 2: Poor solubility of this compound.
-
Possible Cause: this compound has low solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare stock solutions in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol before further dilution in aqueous buffers.
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the chosen solvent.
-
Solid Dispersions: For formulation development, techniques like creating solid dispersions with polymers such as PVPK30 can significantly enhance aqueous dissolution.
-
Issue 3: Variability in HPLC analysis results.
-
Possible Cause: Issues with the HPLC method, including mobile phase composition, column integrity, or detector settings.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, degassed, and that the components are miscible. For reversed-phase HPLC, a common mobile phase is a mixture of methanol (B129727) and water.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
-
Detector Wavelength: this compound has a maximum absorption wavelength around 216 nm. Ensure the detector is set appropriately for optimal sensitivity.
-
Sample Solvent: Whenever possible, dissolve and inject samples in the mobile phase to avoid peak distortion.
-
Data on this compound Stability
While specific quantitative data on the forced degradation of pure this compound is not extensively available in the public domain, the following table summarizes general stability information based on the behavior of related ginkgolides and the terpene trilactone structure.
| Condition | Observation | Recommendation |
| Acidic pH | Generally stable. | Use acidic buffers (pH < 7) for aqueous experimental setups where possible. |
| Neutral to Alkaline pH | Susceptible to hydrolysis of the lactone rings. | Avoid prolonged exposure to neutral or alkaline conditions. If necessary, conduct experiments at lower temperatures to slow degradation. |
| Elevated Temperature | Increased rate of degradation. | Maintain samples at controlled, cool temperatures. Avoid repeated freeze-thaw cycles of solutions. |
| Light Exposure | Potential for photodegradation, though less characterized. | Store solid compound and solutions in amber vials or protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly and sonicate gently if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Objective: To assess the purity of a this compound sample and detect potential degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Methanol and water are commonly used. A typical starting point is a ratio of 33:67 (v/v) methanol:water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Inject the sample solution and monitor the chromatogram for the this compound peak and any additional peaks that may indicate impurities or degradation products.
-
Visualizations
Ginkgolide A stability issues and proper storage conditions
For researchers, scientists, and drug development professionals, ensuring the stability of Ginkgolide A is paramount for obtaining reliable and reproducible experimental results. This guide provides comprehensive information on the stability of this compound, proper storage conditions, and troubleshooting for common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound possesses a unique and rigid cage-like structure composed of a terpene trilactone. This intricate structure confers considerable stability to the molecule. However, it is susceptible to degradation, primarily through the hydrolysis of its lactone rings, especially under certain pH and temperature conditions.
Q2: What are the primary factors that affect the stability of this compound?
A2: The main factors influencing this compound stability are:
-
pH: It is more stable in acidic conditions and is prone to hydrolysis in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: While less documented for this compound specifically, prolonged exposure to UV or high-intensity light may contribute to degradation.
-
Moisture: The presence of water can facilitate hydrolysis of the lactone rings.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: How should solutions of this compound be stored?
A4: Stock solutions of this compound should be prepared in a suitable organic solvent, such as DMSO or ethanol. To minimize degradation, these solutions should be stored at -20°C in tightly sealed vials, protected from light. It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid this compound and its solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Assess Solution Age: If using older stock solutions, consider preparing a fresh stock.
-
Analytical Confirmation: Analyze the purity of the this compound standard or solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.
-
Issue 2: Poor solubility of this compound.
-
Possible Cause: this compound has low solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare stock solutions in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers.
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the chosen solvent.
-
Solid Dispersions: For formulation development, techniques like creating solid dispersions with polymers such as PVPK30 can significantly enhance aqueous dissolution.
-
Issue 3: Variability in HPLC analysis results.
-
Possible Cause: Issues with the HPLC method, including mobile phase composition, column integrity, or detector settings.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, degassed, and that the components are miscible. For reversed-phase HPLC, a common mobile phase is a mixture of methanol and water.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
-
Detector Wavelength: this compound has a maximum absorption wavelength around 216 nm. Ensure the detector is set appropriately for optimal sensitivity.
-
Sample Solvent: Whenever possible, dissolve and inject samples in the mobile phase to avoid peak distortion.
-
Data on this compound Stability
While specific quantitative data on the forced degradation of pure this compound is not extensively available in the public domain, the following table summarizes general stability information based on the behavior of related ginkgolides and the terpene trilactone structure.
| Condition | Observation | Recommendation |
| Acidic pH | Generally stable. | Use acidic buffers (pH < 7) for aqueous experimental setups where possible. |
| Neutral to Alkaline pH | Susceptible to hydrolysis of the lactone rings. | Avoid prolonged exposure to neutral or alkaline conditions. If necessary, conduct experiments at lower temperatures to slow degradation. |
| Elevated Temperature | Increased rate of degradation. | Maintain samples at controlled, cool temperatures. Avoid repeated freeze-thaw cycles of solutions. |
| Light Exposure | Potential for photodegradation, though less characterized. | Store solid compound and solutions in amber vials or protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly and sonicate gently if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Objective: To assess the purity of a this compound sample and detect potential degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Methanol and water are commonly used. A typical starting point is a ratio of 33:67 (v/v) methanol:water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Inject the sample solution and monitor the chromatogram for the this compound peak and any additional peaks that may indicate impurities or degradation products.
-
Visualizations
Technical Support Center: Ginkgolic Acid Removal from Ginkgolide A Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of ginkgolic acids from Ginkgolide A extracts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove ginkgolic acids from Ginkgo biloba extracts?
A1: Ginkgolic acids are known to be cytotoxic, allergenic, mutagenic, and neurotoxic.[1] Regulatory bodies like the European, Chinese, and United States pharmacopoeias mandate that the concentration of ginkgolic acids in Ginkgo biloba extracts (GBE) should be below 5 µg/g (5 ppm).[1] Therefore, their removal is a critical step in ensuring the safety and quality of GBE-based products.
Q2: What are the most common methods for removing ginkgolic acids?
A2: Several methods are employed to reduce the ginkgolic acid content in this compound extracts. The most prevalent techniques include:
-
Macroporous Resin Column Chromatography: Widely used for its efficiency and scalability.[2][3]
-
Liquid-Liquid Extraction: Utilizing solvents like hydrophobic deep eutectic solvents (DES) for selective removal.[4][5]
-
Enzymatic Degradation: A highly specific method that uses enzymes like laccase to break down ginkgolic acids.[6][7][8][9]
-
Supercritical Fluid Extraction (SFE-CO2): A green chemistry approach that uses supercritical carbon dioxide.[10][11]
-
Molecularly Imprinted Polymers (MIPs): A technique that creates polymers with specific recognition sites for ginkgolic acids.[12]
-
High-Temperature Pretreatment: This method can significantly reduce ginkgolic acid levels while concurrently increasing the flavonoid content.[1][13]
Q3: How can I quantify the ginkgolic acid content in my extract?
A3: The determination of ginkgolic acid content is a crucial quality control step.[14] Commonly used analytical methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and online column switching HPLC.[15][16][17] For routine analysis, HPLC is often preferred, though it may require sample cleanup to avoid matrix effects.[14][15]
Troubleshooting Guides
Macroporous Resin Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low removal efficiency of ginkgolic acids. | 1. Improper resin selection: Not all macroporous resins have the same affinity for ginkgolic acids. 2. Incorrect loading conditions: The flow rate or concentration of the extract may be too high. 3. Resin saturation: The resin has reached its maximum adsorption capacity. 4. Improper resin regeneration: Residual compounds from previous runs are occupying binding sites. | 1. Select a resin with high selectivity for ginkgolic acids, such as the LSA series or HDP5000.[2][3] 2. Adjust the flow rate to 1.5-3 mL of extract per gram of resin.[3] Ensure the relative density of the extract is between 1.05 and 1.10.[3] 3. Increase the amount of resin used or perform multiple smaller runs. 4. Ensure complete regeneration of the resin according to the manufacturer's protocol, which may involve washing with ethanol (B145695), HCl, and NaOH solutions.[18][19] |
| Co-elution of this compound with ginkgolic acids. | 1. Inappropriate elution solvent: The solvent system may not be selective enough. | 1. Use a gradient elution. Start with a water wash to remove polar impurities, followed by elution with 60-80% ethanol to recover the desired compounds while leaving the ginkgolic acids bound to the resin or eluting in a separate fraction.[3] |
| Column clogging or high backpressure. | 1. Particulate matter in the extract: The crude extract may contain suspended solids. 2. Resin swelling or degradation: The resin may not be compatible with the solvent system. | 1. Filter the extract through a 0.45 µm filter before loading it onto the column. 2. Ensure the resin is compatible with the solvents used and operate within the recommended pH and temperature ranges. |
Enzymatic Degradation with Laccase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete degradation of ginkgolic acids. | 1. Suboptimal reaction conditions: Incorrect pH, temperature, or enzyme concentration. 2. Enzyme inhibition: Components in the crude extract may be inhibiting the laccase activity. 3. Insufficient reaction time. | 1. Optimize the reaction conditions. For recombinant laccase (LacC), the optimal conditions are a pH of 4.5, a temperature of 50°C, and an enzyme concentration of 0.01 U/mL.[7][8][9] 2. Consider a partial purification of the extract before the enzymatic treatment to remove potential inhibitors. The addition of a mediator like ABTS (0.5 mmol/L) can enhance the degradation rate.[7][8][9] 3. Increase the reaction time. A 3-hour reaction time has been shown to achieve 100% degradation under optimal conditions.[7][8][9] |
| Loss of this compound during the process. | 1. Non-specific enzyme activity: The enzyme preparation may contain other enzymes that degrade this compound. | 1. Use a highly purified laccase preparation. |
Experimental Protocols
Macroporous Resin Column Chromatography for Ginkgolic Acid Removal
This protocol is based on a patented method for removing ginkgolic acids to a level of less than 1 ppm.[3]
Materials:
-
Ginkgo biloba extract
-
LSA series macroporous adsorption resin (e.g., LSA-10, LSA-21, or LSA-5B)[3]
-
Deionized water
-
95% Ethanol
-
5% Hydrochloric acid (HCl)
-
2% Sodium hydroxide (B78521) (NaOH)
-
Chromatography column
Procedure:
-
Resin Pretreatment: a. Wash the macroporous resin with 95% ethanol.[1] b. Subsequently, wash with 5% HCl.[1] c. Rinse with deionized water until the effluent is neutral. d. Wash with 2% NaOH.[1] e. Finally, rinse with deionized water until the effluent is neutral.
-
Sample Preparation: a. Dissolve the Ginkgo biloba extract in water. b. Adjust the relative density of the extract solution to 1.05-1.10 with water.[3]
-
Column Packing and Equilibration: a. Pack the pretreated resin into a chromatography column. b. Equilibrate the column by passing deionized water through it.
-
Loading: a. Load the extract solution onto the column at a ratio of 1.5 to 3 mL of solution per gram of resin.[3]
-
Washing: a. Wash the column with deionized water to remove unbound impurities.
-
Elution: a. Elute the column with a 60-80% ethanol solution.[3] b. Collect the eluent containing the purified this compound extract. Ginkgolic acids will remain adsorbed to the resin under these conditions.
-
Drying: a. Concentrate the collected eluent and dry it using methods such as spray drying or vacuum drying to obtain the final product.[3]
Enzymatic Degradation of Ginkgolic Acids using Laccase
This protocol is designed to achieve complete degradation of ginkgolic acids in an extract.[7][8][9]
Materials:
-
Ginkgo biloba extract containing ginkgolic acids
-
Recombinant laccase (LacC is reported to be highly effective)[7][9]
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) mediator
-
Citrate (B86180) buffer (pH 4.5)
-
Water bath or incubator set to 50°C
Procedure:
-
Reaction Setup: a. Prepare a solution of the Ginkgo biloba extract. b. In a reaction vessel, combine the extract solution, citrate buffer (to maintain a pH of 4.5), and ABTS to a final concentration of 0.5 mmol/L.[7][9]
-
Enzyme Addition: a. Add recombinant laccase to the reaction mixture to a final concentration of 0.01 U/mL.[7][9]
-
Incubation: a. Incubate the reaction mixture at 50°C for 3 hours with gentle agitation.[7][9]
-
Reaction Termination (Optional): a. The reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 10 minutes), though this may affect other components in the extract.
-
Analysis: a. Analyze the treated extract using HPLC or another suitable method to confirm the degradation of ginkgolic acids.
Quantitative Data Summary
Table 1: Comparison of Ginkgolic Acid Removal Methods
| Method | Key Parameters | Removal Efficiency / Final Concentration | Reference(s) |
| Macroporous Resin (LSA series) | Elution with 60-80% ethanol | < 1 ppm | [3] |
| Deep Eutectic Solvent (DES) Extraction | l-menthol:1-hexanol:lauric acid (1:0.8:0.2), 40°C, 24 min | 74.35 ± 1.56% removal | [4] |
| Enzymatic Degradation (Laccase) | pH 4.5, 50°C, 0.01 U/mL laccase, 0.5 mmol/L ABTS, 3 h | 100% degradation | [7][8][9] |
| High-Temperature Pretreatment | 177°C pretreatment, water extraction at 96°C | Reduced to 4.11 ppm (83.50% decrease) | [1][13] |
| Supercritical Fluid Extraction (SFE-CO2) | 30 MPa, 45°C, 6 h | High yield and purity | [10][11] |
Visualizations
Caption: Workflow for ginkgolic acid removal using macroporous resin chromatography.
Caption: Enzymatic degradation of ginkgolic acids by laccase and a mediator.
References
- 1. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. CN102614229A - Method for removing ginkgolic acid from ginkgo biloba extract - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient removal of ginkgolic acids from Ginkgo biloba leaves crude extract by using hydrophobic deep eutectic solvents [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecularly imprinted polymers with synthetic dummy template for simultaneously selective removal and enrichment of ginkgolic acids from Ginkgo biloba L. leaves extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC quantification of all five ginkgolic acid derivatives in Ginkgo biloba extracts using 13 : 0 ginkgolic acid as a single marker compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. maxapress.com [maxapress.com]
- 19. Biochemical and physical investigations on detoxification of ginkgo kernel juice using probiotic fermentation with macroporous resin addition [maxapress.com]
Technical Support Center: Ginkgolic Acid Removal from Ginkgolide A Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of ginkgolic acids from Ginkgolide A extracts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove ginkgolic acids from Ginkgo biloba extracts?
A1: Ginkgolic acids are known to be cytotoxic, allergenic, mutagenic, and neurotoxic.[1] Regulatory bodies like the European, Chinese, and United States pharmacopoeias mandate that the concentration of ginkgolic acids in Ginkgo biloba extracts (GBE) should be below 5 µg/g (5 ppm).[1] Therefore, their removal is a critical step in ensuring the safety and quality of GBE-based products.
Q2: What are the most common methods for removing ginkgolic acids?
A2: Several methods are employed to reduce the ginkgolic acid content in this compound extracts. The most prevalent techniques include:
-
Macroporous Resin Column Chromatography: Widely used for its efficiency and scalability.[2][3]
-
Liquid-Liquid Extraction: Utilizing solvents like hydrophobic deep eutectic solvents (DES) for selective removal.[4][5]
-
Enzymatic Degradation: A highly specific method that uses enzymes like laccase to break down ginkgolic acids.[6][7][8][9]
-
Supercritical Fluid Extraction (SFE-CO2): A green chemistry approach that uses supercritical carbon dioxide.[10][11]
-
Molecularly Imprinted Polymers (MIPs): A technique that creates polymers with specific recognition sites for ginkgolic acids.[12]
-
High-Temperature Pretreatment: This method can significantly reduce ginkgolic acid levels while concurrently increasing the flavonoid content.[1][13]
Q3: How can I quantify the ginkgolic acid content in my extract?
A3: The determination of ginkgolic acid content is a crucial quality control step.[14] Commonly used analytical methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and online column switching HPLC.[15][16][17] For routine analysis, HPLC is often preferred, though it may require sample cleanup to avoid matrix effects.[14][15]
Troubleshooting Guides
Macroporous Resin Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low removal efficiency of ginkgolic acids. | 1. Improper resin selection: Not all macroporous resins have the same affinity for ginkgolic acids. 2. Incorrect loading conditions: The flow rate or concentration of the extract may be too high. 3. Resin saturation: The resin has reached its maximum adsorption capacity. 4. Improper resin regeneration: Residual compounds from previous runs are occupying binding sites. | 1. Select a resin with high selectivity for ginkgolic acids, such as the LSA series or HDP5000.[2][3] 2. Adjust the flow rate to 1.5-3 mL of extract per gram of resin.[3] Ensure the relative density of the extract is between 1.05 and 1.10.[3] 3. Increase the amount of resin used or perform multiple smaller runs. 4. Ensure complete regeneration of the resin according to the manufacturer's protocol, which may involve washing with ethanol, HCl, and NaOH solutions.[18][19] |
| Co-elution of this compound with ginkgolic acids. | 1. Inappropriate elution solvent: The solvent system may not be selective enough. | 1. Use a gradient elution. Start with a water wash to remove polar impurities, followed by elution with 60-80% ethanol to recover the desired compounds while leaving the ginkgolic acids bound to the resin or eluting in a separate fraction.[3] |
| Column clogging or high backpressure. | 1. Particulate matter in the extract: The crude extract may contain suspended solids. 2. Resin swelling or degradation: The resin may not be compatible with the solvent system. | 1. Filter the extract through a 0.45 µm filter before loading it onto the column. 2. Ensure the resin is compatible with the solvents used and operate within the recommended pH and temperature ranges. |
Enzymatic Degradation with Laccase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete degradation of ginkgolic acids. | 1. Suboptimal reaction conditions: Incorrect pH, temperature, or enzyme concentration. 2. Enzyme inhibition: Components in the crude extract may be inhibiting the laccase activity. 3. Insufficient reaction time. | 1. Optimize the reaction conditions. For recombinant laccase (LacC), the optimal conditions are a pH of 4.5, a temperature of 50°C, and an enzyme concentration of 0.01 U/mL.[7][8][9] 2. Consider a partial purification of the extract before the enzymatic treatment to remove potential inhibitors. The addition of a mediator like ABTS (0.5 mmol/L) can enhance the degradation rate.[7][8][9] 3. Increase the reaction time. A 3-hour reaction time has been shown to achieve 100% degradation under optimal conditions.[7][8][9] |
| Loss of this compound during the process. | 1. Non-specific enzyme activity: The enzyme preparation may contain other enzymes that degrade this compound. | 1. Use a highly purified laccase preparation. |
Experimental Protocols
Macroporous Resin Column Chromatography for Ginkgolic Acid Removal
This protocol is based on a patented method for removing ginkgolic acids to a level of less than 1 ppm.[3]
Materials:
-
Ginkgo biloba extract
-
LSA series macroporous adsorption resin (e.g., LSA-10, LSA-21, or LSA-5B)[3]
-
Deionized water
-
95% Ethanol
-
5% Hydrochloric acid (HCl)
-
2% Sodium hydroxide (NaOH)
-
Chromatography column
Procedure:
-
Resin Pretreatment: a. Wash the macroporous resin with 95% ethanol.[1] b. Subsequently, wash with 5% HCl.[1] c. Rinse with deionized water until the effluent is neutral. d. Wash with 2% NaOH.[1] e. Finally, rinse with deionized water until the effluent is neutral.
-
Sample Preparation: a. Dissolve the Ginkgo biloba extract in water. b. Adjust the relative density of the extract solution to 1.05-1.10 with water.[3]
-
Column Packing and Equilibration: a. Pack the pretreated resin into a chromatography column. b. Equilibrate the column by passing deionized water through it.
-
Loading: a. Load the extract solution onto the column at a ratio of 1.5 to 3 mL of solution per gram of resin.[3]
-
Washing: a. Wash the column with deionized water to remove unbound impurities.
-
Elution: a. Elute the column with a 60-80% ethanol solution.[3] b. Collect the eluent containing the purified this compound extract. Ginkgolic acids will remain adsorbed to the resin under these conditions.
-
Drying: a. Concentrate the collected eluent and dry it using methods such as spray drying or vacuum drying to obtain the final product.[3]
Enzymatic Degradation of Ginkgolic Acids using Laccase
This protocol is designed to achieve complete degradation of ginkgolic acids in an extract.[7][8][9]
Materials:
-
Ginkgo biloba extract containing ginkgolic acids
-
Recombinant laccase (LacC is reported to be highly effective)[7][9]
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) mediator
-
Citrate buffer (pH 4.5)
-
Water bath or incubator set to 50°C
Procedure:
-
Reaction Setup: a. Prepare a solution of the Ginkgo biloba extract. b. In a reaction vessel, combine the extract solution, citrate buffer (to maintain a pH of 4.5), and ABTS to a final concentration of 0.5 mmol/L.[7][9]
-
Enzyme Addition: a. Add recombinant laccase to the reaction mixture to a final concentration of 0.01 U/mL.[7][9]
-
Incubation: a. Incubate the reaction mixture at 50°C for 3 hours with gentle agitation.[7][9]
-
Reaction Termination (Optional): a. The reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 10 minutes), though this may affect other components in the extract.
-
Analysis: a. Analyze the treated extract using HPLC or another suitable method to confirm the degradation of ginkgolic acids.
Quantitative Data Summary
Table 1: Comparison of Ginkgolic Acid Removal Methods
| Method | Key Parameters | Removal Efficiency / Final Concentration | Reference(s) |
| Macroporous Resin (LSA series) | Elution with 60-80% ethanol | < 1 ppm | [3] |
| Deep Eutectic Solvent (DES) Extraction | l-menthol:1-hexanol:lauric acid (1:0.8:0.2), 40°C, 24 min | 74.35 ± 1.56% removal | [4] |
| Enzymatic Degradation (Laccase) | pH 4.5, 50°C, 0.01 U/mL laccase, 0.5 mmol/L ABTS, 3 h | 100% degradation | [7][8][9] |
| High-Temperature Pretreatment | 177°C pretreatment, water extraction at 96°C | Reduced to 4.11 ppm (83.50% decrease) | [1][13] |
| Supercritical Fluid Extraction (SFE-CO2) | 30 MPa, 45°C, 6 h | High yield and purity | [10][11] |
Visualizations
Caption: Workflow for ginkgolic acid removal using macroporous resin chromatography.
Caption: Enzymatic degradation of ginkgolic acids by laccase and a mediator.
References
- 1. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. CN102614229A - Method for removing ginkgolic acid from ginkgo biloba extract - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient removal of ginkgolic acids from Ginkgo biloba leaves crude extract by using hydrophobic deep eutectic solvents [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecularly imprinted polymers with synthetic dummy template for simultaneously selective removal and enrichment of ginkgolic acids from Ginkgo biloba L. leaves extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC quantification of all five ginkgolic acid derivatives in Ginkgo biloba extracts using 13 : 0 ginkgolic acid as a single marker compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. maxapress.com [maxapress.com]
- 19. Biochemical and physical investigations on detoxification of ginkgo kernel juice using probiotic fermentation with macroporous resin addition [maxapress.com]
Technical Support Center: HPLC-UV Detection of Ginkgolide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC-UV detection of Ginkgolide A.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the HPLC-UV analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and for this compound, it can be caused by several factors. Here is a breakdown of potential causes and their solutions:
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | This compound, being a polar molecule, can interact with residual free silanol (B1196071) groups on the C18 column, leading to peak tailing. To mitigate this, add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase. This will suppress the ionization of the silanol groups, reducing unwanted interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, or the column itself may be degraded. Try flushing the column with a strong solvent (like 100% acetonitrile (B52724) or methanol). If the problem persists, you may need to replace the column. |
| Inappropriate Sample Solvent | If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Problem 2: Low Sensitivity / Small Peak Area
Question: The peak for this compound is very small, and the signal-to-noise ratio is poor. How can I improve the sensitivity of my measurement?
Answer:
This compound has a poor chromophore, which results in low UV absorbance and can make detection challenging.[1] Here are several strategies to enhance sensitivity:
| Strategy | Details |
| Optimize UV Wavelength | This compound has a maximum absorbance at a low UV wavelength. Set your detector to 210-220 nm for the best signal. |
| Increase Sample Concentration | If possible, concentrate your sample before injection. However, be mindful of potential column overload. |
| Use High-Purity Solvents and Additives | High-purity solvents (e.g., HPLC or LC-MS grade) will reduce baseline noise and improve the signal-to-noise ratio.[2] |
| Alternative Detection Methods | If UV detection is not providing adequate sensitivity, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1][3][4] These detectors do not rely on UV absorbance and are well-suited for non-chromophoric compounds like ginkgolides. |
| Minimize Dead Volume | Ensure your HPLC system is properly configured with minimal dead volume in tubing and connections to prevent peak broadening and a decrease in signal height.[2] |
Problem 3: Ghost Peaks in the Chromatogram
Question: I am seeing unexpected peaks in my chromatogram, even in my blank runs. What are these "ghost peaks" and how do I get rid of them?
Answer:
Ghost peaks are extraneous peaks that do not come from your sample. They are often caused by contamination in the mobile phase, the HPLC system, or from carryover from previous injections.[5][6] Here is a systematic approach to troubleshooting ghost peaks:
| Troubleshooting Step | Action |
| 1. Identify the Source | Inject a blank (your mobile phase) without a sample. If the ghost peak is still present, the contamination is likely in your mobile phase or HPLC system. If the peak only appears after a sample injection, it is likely due to carryover. |
| 2. Mobile Phase Contamination | Prepare a fresh batch of mobile phase using high-purity solvents and additives. Ensure your solvent bottles are clean. |
| 3. System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent. Check for and clean any contaminated parts like the injector needle or sample loop. |
| 4. Carryover | If the ghost peak is due to carryover, implement a needle wash step with a strong solvent between injections. You may also need to run a blank gradient after each sample to elute strongly retained compounds. |
| 5. Sample Contamination | Ensure that all glassware and vials used for sample preparation are scrupulously clean. Adulteration of Ginkgo biloba extracts with compounds like rutin (B1680289) and quercetin (B1663063) is common, which could appear as unexpected peaks.[7][8][9][10] |
Problem 4: Baseline Noise or Drift
Question: My baseline is noisy and/or drifting, which is affecting my ability to accurately integrate the this compound peak. What should I do?
Answer:
An unstable baseline can have several causes. Here are some common culprits and their solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas your mobile phase thoroughly before use. Most modern HPLC systems have an online degasser; ensure it is functioning correctly. |
| Pump Issues | Fluctuations in pump pressure can cause a noisy baseline. Check for leaks in the pump and ensure the pump seals are in good condition. |
| Detector Lamp Aging | The UV lamp in your detector has a finite lifetime. If it is old, it may cause increased noise. Check the lamp's energy output and replace it if necessary. |
| Contaminated Detector Cell | Contaminants can build up in the detector flow cell. Flush the cell with a suitable cleaning solvent. |
| Mobile Phase Not in Equilibrium | Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important for gradient methods. |
| Temperature Fluctuations | Ensure the column and mobile phase are at a stable temperature. A column oven can help to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC-UV method for this compound analysis?
A1: A common method uses a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[1] A gradient elution is often used to separate this compound from other components in the extract. UV detection is typically set at a low wavelength, around 210-220 nm, due to the poor UV absorbance of ginkgolides.[1] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape.[3][11]
Q2: How can I prepare my Ginkgo biloba extract sample for HPLC analysis to minimize interference?
A2: Ginkgo biloba extracts contain a high concentration of flavonoids, which can interfere with the detection of ginkgolides.[1] A good sample preparation protocol is crucial. Common methods include:
-
Liquid-Liquid Extraction (LLE): Extracting an aqueous solution of the sample with a non-polar solvent like ethyl acetate (B1210297) can selectively extract the ginkgolides, leaving the more polar flavonoids in the aqueous phase.[12]
-
Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can effectively clean up the sample by retaining interfering compounds while allowing this compound to be eluted.
Q3: Can this compound degrade during HPLC analysis?
A3: Yes, the lactone rings in the this compound structure can be susceptible to hydrolysis, especially under neutral or basic pH conditions. To prevent on-column degradation, it is advisable to use a slightly acidic mobile phase (e.g., pH 3-5) and to avoid excessively high column temperatures.[5]
Q4: What are some common adulterants in Ginkgo biloba extracts that might interfere with my analysis?
A4: A common form of adulteration is the addition of less expensive flavonol glycosides, such as rutin and quercetin, to meet the desired total flavonoid content.[7][8][9][10] These compounds have strong UV absorbance and can co-elute with or mask the this compound peak.
Experimental Protocols
Standard HPLC-UV Method for this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
Visualizations
Caption: A logical workflow for troubleshooting HPLC issues.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development, Validation, and Application of High-Performance Liquid Chromatography with Diode-Array Detection Method for Simultaneous Determination of Ginkgolic Acids and Ginkgols in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of terpene trilactones in Ginkgo biloba solid oral dosage forms using HPLC with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discrimination of Adulterated Ginkgo Biloba Products Based on 2T2D Correlation Spectroscopy in UV-Vis Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discrimination of Adulterated Ginkgo Biloba Products Based on 2T2D Correlation Spectroscopy in UV-Vis Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Adulterated Ginkgo biloba Supplements Using Chromatographic and Spectral Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: HPLC-UV Detection of Ginkgolide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC-UV detection of Ginkgolide A.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the HPLC-UV analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and for this compound, it can be caused by several factors. Here is a breakdown of potential causes and their solutions:
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | This compound, being a polar molecule, can interact with residual free silanol groups on the C18 column, leading to peak tailing. To mitigate this, add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase. This will suppress the ionization of the silanol groups, reducing unwanted interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, or the column itself may be degraded. Try flushing the column with a strong solvent (like 100% acetonitrile or methanol). If the problem persists, you may need to replace the column. |
| Inappropriate Sample Solvent | If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Problem 2: Low Sensitivity / Small Peak Area
Question: The peak for this compound is very small, and the signal-to-noise ratio is poor. How can I improve the sensitivity of my measurement?
Answer:
This compound has a poor chromophore, which results in low UV absorbance and can make detection challenging.[1] Here are several strategies to enhance sensitivity:
| Strategy | Details |
| Optimize UV Wavelength | This compound has a maximum absorbance at a low UV wavelength. Set your detector to 210-220 nm for the best signal. |
| Increase Sample Concentration | If possible, concentrate your sample before injection. However, be mindful of potential column overload. |
| Use High-Purity Solvents and Additives | High-purity solvents (e.g., HPLC or LC-MS grade) will reduce baseline noise and improve the signal-to-noise ratio.[2] |
| Alternative Detection Methods | If UV detection is not providing adequate sensitivity, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1][3][4] These detectors do not rely on UV absorbance and are well-suited for non-chromophoric compounds like ginkgolides. |
| Minimize Dead Volume | Ensure your HPLC system is properly configured with minimal dead volume in tubing and connections to prevent peak broadening and a decrease in signal height.[2] |
Problem 3: Ghost Peaks in the Chromatogram
Question: I am seeing unexpected peaks in my chromatogram, even in my blank runs. What are these "ghost peaks" and how do I get rid of them?
Answer:
Ghost peaks are extraneous peaks that do not come from your sample. They are often caused by contamination in the mobile phase, the HPLC system, or from carryover from previous injections.[5][6] Here is a systematic approach to troubleshooting ghost peaks:
| Troubleshooting Step | Action |
| 1. Identify the Source | Inject a blank (your mobile phase) without a sample. If the ghost peak is still present, the contamination is likely in your mobile phase or HPLC system. If the peak only appears after a sample injection, it is likely due to carryover. |
| 2. Mobile Phase Contamination | Prepare a fresh batch of mobile phase using high-purity solvents and additives. Ensure your solvent bottles are clean. |
| 3. System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent. Check for and clean any contaminated parts like the injector needle or sample loop. |
| 4. Carryover | If the ghost peak is due to carryover, implement a needle wash step with a strong solvent between injections. You may also need to run a blank gradient after each sample to elute strongly retained compounds. |
| 5. Sample Contamination | Ensure that all glassware and vials used for sample preparation are scrupulously clean. Adulteration of Ginkgo biloba extracts with compounds like rutin and quercetin is common, which could appear as unexpected peaks.[7][8][9][10] |
Problem 4: Baseline Noise or Drift
Question: My baseline is noisy and/or drifting, which is affecting my ability to accurately integrate the this compound peak. What should I do?
Answer:
An unstable baseline can have several causes. Here are some common culprits and their solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas your mobile phase thoroughly before use. Most modern HPLC systems have an online degasser; ensure it is functioning correctly. |
| Pump Issues | Fluctuations in pump pressure can cause a noisy baseline. Check for leaks in the pump and ensure the pump seals are in good condition. |
| Detector Lamp Aging | The UV lamp in your detector has a finite lifetime. If it is old, it may cause increased noise. Check the lamp's energy output and replace it if necessary. |
| Contaminated Detector Cell | Contaminants can build up in the detector flow cell. Flush the cell with a suitable cleaning solvent. |
| Mobile Phase Not in Equilibrium | Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important for gradient methods. |
| Temperature Fluctuations | Ensure the column and mobile phase are at a stable temperature. A column oven can help to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC-UV method for this compound analysis?
A1: A common method uses a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[1] A gradient elution is often used to separate this compound from other components in the extract. UV detection is typically set at a low wavelength, around 210-220 nm, due to the poor UV absorbance of ginkgolides.[1] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape.[3][11]
Q2: How can I prepare my Ginkgo biloba extract sample for HPLC analysis to minimize interference?
A2: Ginkgo biloba extracts contain a high concentration of flavonoids, which can interfere with the detection of ginkgolides.[1] A good sample preparation protocol is crucial. Common methods include:
-
Liquid-Liquid Extraction (LLE): Extracting an aqueous solution of the sample with a non-polar solvent like ethyl acetate can selectively extract the ginkgolides, leaving the more polar flavonoids in the aqueous phase.[12]
-
Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can effectively clean up the sample by retaining interfering compounds while allowing this compound to be eluted.
Q3: Can this compound degrade during HPLC analysis?
A3: Yes, the lactone rings in the this compound structure can be susceptible to hydrolysis, especially under neutral or basic pH conditions. To prevent on-column degradation, it is advisable to use a slightly acidic mobile phase (e.g., pH 3-5) and to avoid excessively high column temperatures.[5]
Q4: What are some common adulterants in Ginkgo biloba extracts that might interfere with my analysis?
A4: A common form of adulteration is the addition of less expensive flavonol glycosides, such as rutin and quercetin, to meet the desired total flavonoid content.[7][8][9][10] These compounds have strong UV absorbance and can co-elute with or mask the this compound peak.
Experimental Protocols
Standard HPLC-UV Method for this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
Visualizations
Caption: A logical workflow for troubleshooting HPLC issues.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development, Validation, and Application of High-Performance Liquid Chromatography with Diode-Array Detection Method for Simultaneous Determination of Ginkgolic Acids and Ginkgols in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of terpene trilactones in Ginkgo biloba solid oral dosage forms using HPLC with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discrimination of Adulterated Ginkgo Biloba Products Based on 2T2D Correlation Spectroscopy in UV-Vis Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discrimination of Adulterated Ginkgo Biloba Products Based on 2T2D Correlation Spectroscopy in UV-Vis Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Adulterated Ginkgo biloba Supplements Using Chromatographic and Spectral Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Preventing degradation of Ginkgolide A during experimental procedures
Welcome to the technical support center for Ginkgolide A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of its three lactone rings. This occurs in aqueous solutions and is particularly accelerated under neutral to alkaline pH conditions. The hydrolysis leads to the opening of one or more lactone rings, forming a mixture of monocarboxylates, dicarboxylates, and a tricarboxylate.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic conditions (pH 2.0-4.0). As the pH increases towards neutral and alkaline, the rate of hydrolysis of the lactone rings increases significantly, leading to degradation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.[2][3] Stock solutions, if necessary to prepare in advance, should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks. However, it is always recommended to prepare and use solutions on the same day to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can contribute to the degradation of this compound. Therefore, it is crucial to protect both solid samples and solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: How stable is this compound at elevated temperatures?
A5: this compound is reported to have good thermal stability below 100°C. However, prolonged exposure to higher temperatures, especially in solution, can accelerate degradation. Forced degradation studies often utilize temperatures in the range of 40-80°C to intentionally induce degradation for analytical purposes.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: Degradation of this compound due to hydrolysis of lactone rings.
Troubleshooting Steps:
-
Check the pH of Your Solutions: Ensure that all solvents and buffers used are within the acidic pH range (ideally pH 2.0-4.0) to minimize hydrolysis.
-
Sample Preparation Temperature: Keep your samples cool during preparation. Avoid heating unless it is a specific requirement of your protocol.
-
Time Between Preparation and Analysis: Analyze your samples as soon as possible after preparation. If there is a delay, store the samples at a low temperature (2-8°C) and protect them from light.
-
Solvent Purity: Use high-purity, fresh solvents to avoid contaminants that could catalyze degradation.
Issue 2: Loss of this compound Potency or Concentration Over Time
Possible Cause: Gradual degradation of this compound in solution.
Troubleshooting Steps:
-
Storage of Solutions: If you need to store solutions, aliquot them into smaller volumes in tightly sealed, amber-colored vials and store them at -20°C. Avoid repeated freeze-thaw cycles.
-
Choice of Solvent: For short-term storage, consider using solvents where this compound exhibits better stability. While comprehensive data is limited, acidic aqueous solutions or anhydrous organic solvents are generally preferred.
-
Monitor for Degradation Products: Use a stability-indicating analytical method, such as HPLC-MS, to monitor for the appearance of hydrolysis products (monocarboxylates, etc.) over time. This can help you establish a suitable shelf-life for your solutions under your specific storage conditions.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The target degradation is typically 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Alternatively, heat a solution of this compound (in a stable solvent like methanol) at 60°C for 24 hours.
-
Prepare a solution of the heat-stressed solid or dilute the heat-stressed solution for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
-
The method should be capable of separating this compound from its degradation products.
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions
| Condition | Stressor | Temperature | Duration | Expected Outcome |
| Acidic | 0.1 M HCl | 60°C | 2 hours | Minimal degradation |
| Alkaline | 0.1 M NaOH | Room Temp | 30 minutes | Significant degradation (hydrolysis) |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Potential for degradation |
| Thermal | Dry Heat | 80°C | 48 hours | Moderate degradation |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B | Potential for degradation |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Simplified hydrolytic degradation pathway of this compound.
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetic, Metabolism, and Metabolomic Strategies Provide Deep Insight Into the Underlying Mechanism of Ginkgo biloba Flavonoids in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
Preventing degradation of Ginkgolide A during experimental procedures
Welcome to the technical support center for Ginkgolide A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of its three lactone rings. This occurs in aqueous solutions and is particularly accelerated under neutral to alkaline pH conditions. The hydrolysis leads to the opening of one or more lactone rings, forming a mixture of monocarboxylates, dicarboxylates, and a tricarboxylate.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic conditions (pH 2.0-4.0). As the pH increases towards neutral and alkaline, the rate of hydrolysis of the lactone rings increases significantly, leading to degradation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.[2][3] Stock solutions, if necessary to prepare in advance, should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks. However, it is always recommended to prepare and use solutions on the same day to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can contribute to the degradation of this compound. Therefore, it is crucial to protect both solid samples and solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: How stable is this compound at elevated temperatures?
A5: this compound is reported to have good thermal stability below 100°C. However, prolonged exposure to higher temperatures, especially in solution, can accelerate degradation. Forced degradation studies often utilize temperatures in the range of 40-80°C to intentionally induce degradation for analytical purposes.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: Degradation of this compound due to hydrolysis of lactone rings.
Troubleshooting Steps:
-
Check the pH of Your Solutions: Ensure that all solvents and buffers used are within the acidic pH range (ideally pH 2.0-4.0) to minimize hydrolysis.
-
Sample Preparation Temperature: Keep your samples cool during preparation. Avoid heating unless it is a specific requirement of your protocol.
-
Time Between Preparation and Analysis: Analyze your samples as soon as possible after preparation. If there is a delay, store the samples at a low temperature (2-8°C) and protect them from light.
-
Solvent Purity: Use high-purity, fresh solvents to avoid contaminants that could catalyze degradation.
Issue 2: Loss of this compound Potency or Concentration Over Time
Possible Cause: Gradual degradation of this compound in solution.
Troubleshooting Steps:
-
Storage of Solutions: If you need to store solutions, aliquot them into smaller volumes in tightly sealed, amber-colored vials and store them at -20°C. Avoid repeated freeze-thaw cycles.
-
Choice of Solvent: For short-term storage, consider using solvents where this compound exhibits better stability. While comprehensive data is limited, acidic aqueous solutions or anhydrous organic solvents are generally preferred.
-
Monitor for Degradation Products: Use a stability-indicating analytical method, such as HPLC-MS, to monitor for the appearance of hydrolysis products (monocarboxylates, etc.) over time. This can help you establish a suitable shelf-life for your solutions under your specific storage conditions.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The target degradation is typically 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Alternatively, heat a solution of this compound (in a stable solvent like methanol) at 60°C for 24 hours.
-
Prepare a solution of the heat-stressed solid or dilute the heat-stressed solution for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
-
The method should be capable of separating this compound from its degradation products.
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions
| Condition | Stressor | Temperature | Duration | Expected Outcome |
| Acidic | 0.1 M HCl | 60°C | 2 hours | Minimal degradation |
| Alkaline | 0.1 M NaOH | Room Temp | 30 minutes | Significant degradation (hydrolysis) |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Potential for degradation |
| Thermal | Dry Heat | 80°C | 48 hours | Moderate degradation |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B | Potential for degradation |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Simplified hydrolytic degradation pathway of this compound.
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetic, Metabolism, and Metabolomic Strategies Provide Deep Insight Into the Underlying Mechanism of Ginkgo biloba Flavonoids in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ginkgolide A and Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Ginkgolide A and Ginkgolide B, two prominent terpene lactones isolated from Ginkgo biloba. This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to support further research and drug development.
Comparison of Biological Activities: this compound vs. Ginkgolide B
This compound and Ginkgolide B, while structurally similar, exhibit distinct potencies across a range of biological activities. Their primary shared mechanism is the antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and thrombotic processes.
| Biological Activity | This compound | Ginkgolide B | Key Findings |
| PAF Receptor Antagonism | Potent antagonist.[1] | Highly potent antagonist, considered the most potent among ginkgolides.[1][2] | Ginkgolide B is a more potent inhibitor of PAF-induced platelet aggregation than this compound. |
| Anti-Inflammatory Activity | Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to inflammatory stimuli like LPS.[3] | Demonstrates significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like nitric oxide (NO).[2][4] | Both ginkgolides exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][5] |
| Neuroprotective Effects | Exhibits neuroprotective properties.[6] | Shows potent neuroprotective effects against various insults, including oxidative stress and ischemia.[7][8] | Both compounds offer neuroprotection, with Ginkgolide B being more extensively studied in this regard. |
| Anticancer Activity | Limited comparative data available. | Inhibits the proliferation of various cancer cell lines, including lung and pancreatic cancer, and can enhance the sensitivity of cancer cells to chemotherapy.[5] Induces apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[7] | Ginkgolide B has demonstrated notable anticancer effects in several studies. |
Quantitative Comparison of Bioactivity
| Assay | Target/Model | This compound (IC₅₀) | Ginkgolide B (IC₅₀) | Reference |
| PAF-induced Platelet Aggregation | Human Platelets | 15.8 µg/mL | 2.5 µg/mL | [9] |
| Glycine-activated Chloride Channel Blockade | Rat Hippocampal Neurons | 1.97 µM | 0.273 µM | [10] |
| PAF Receptor Antagonism | Rabbit Platelet Membranes | 0.74 µM | 0.25 µM | [11] |
| PAF Receptor Binding (inhibition of [³H]WEB 2086 binding) | Human Neutrophils | - | 0.91 µM | [12] |
Experimental Protocols
PAF Receptor Binding Assay
This assay quantifies the binding affinity of this compound and B to the Platelet-Activating Factor (PAF) receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the PAF receptor are prepared from a suitable source, such as rabbit platelets or transfected cell lines (e.g., CHO cells).[12]
-
Competitive Binding: A radiolabeled PAF receptor antagonist, such as [³H]WEB 2086, is incubated with the prepared membranes in the presence of varying concentrations of this compound or Ginkgolide B.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the ginkgolide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of this compound and B to inhibit platelet aggregation induced by PAF.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors (human or rabbit) into a solution containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.[13][14][15]
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Inhibition Assay: PRP is pre-incubated with various concentrations of this compound or Ginkgolide B before the addition of a sub-maximal concentration of PAF to induce aggregation.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the ginkgolide. The IC₅₀ value is determined as the concentration that causes 50% inhibition of the PAF-induced aggregation.[13]
In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Release)
This assay evaluates the anti-inflammatory effects of this compound and B by measuring the inhibition of pro-inflammatory cytokine production in immune cells stimulated with lipopolysaccharide (LPS).[8][11][16][17][18]
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.[11]
-
Cell Treatment: Cells are pre-treated with different concentrations of this compound or Ginkgolide B for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding LPS to the cell culture medium.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each ginkgolide concentration, and IC₅₀ values are determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound and B on cancer cell lines.[1][9]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Ginkgolide B for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Signaling Pathways and Experimental Workflows
PAF Signaling Pathway and Inhibition by Ginkgolides A and B.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B enhances gemcitabine sensitivity in pancreatic cancer cell lines via inhibiting PAFR/NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. brieflands.com [brieflands.com]
- 9. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. columbia.edu [columbia.edu]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Ginkgolide C attenuates lipopolysaccharide-induced acute lung injury by inhibiting inflammation via regulating the CD40/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bit.bio [bit.bio]
- 17. protocols.io [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ginkgolide A and Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Ginkgolide A and Ginkgolide B, two prominent terpene lactones isolated from Ginkgo biloba. This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to support further research and drug development.
Comparison of Biological Activities: this compound vs. Ginkgolide B
This compound and Ginkgolide B, while structurally similar, exhibit distinct potencies across a range of biological activities. Their primary shared mechanism is the antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and thrombotic processes.
| Biological Activity | This compound | Ginkgolide B | Key Findings |
| PAF Receptor Antagonism | Potent antagonist.[1] | Highly potent antagonist, considered the most potent among ginkgolides.[1][2] | Ginkgolide B is a more potent inhibitor of PAF-induced platelet aggregation than this compound. |
| Anti-Inflammatory Activity | Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to inflammatory stimuli like LPS.[3] | Demonstrates significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like nitric oxide (NO).[2][4] | Both ginkgolides exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][5] |
| Neuroprotective Effects | Exhibits neuroprotective properties.[6] | Shows potent neuroprotective effects against various insults, including oxidative stress and ischemia.[7][8] | Both compounds offer neuroprotection, with Ginkgolide B being more extensively studied in this regard. |
| Anticancer Activity | Limited comparative data available. | Inhibits the proliferation of various cancer cell lines, including lung and pancreatic cancer, and can enhance the sensitivity of cancer cells to chemotherapy.[5] Induces apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[7] | Ginkgolide B has demonstrated notable anticancer effects in several studies. |
Quantitative Comparison of Bioactivity
| Assay | Target/Model | This compound (IC₅₀) | Ginkgolide B (IC₅₀) | Reference |
| PAF-induced Platelet Aggregation | Human Platelets | 15.8 µg/mL | 2.5 µg/mL | [9] |
| Glycine-activated Chloride Channel Blockade | Rat Hippocampal Neurons | 1.97 µM | 0.273 µM | [10] |
| PAF Receptor Antagonism | Rabbit Platelet Membranes | 0.74 µM | 0.25 µM | [11] |
| PAF Receptor Binding (inhibition of [³H]WEB 2086 binding) | Human Neutrophils | - | 0.91 µM | [12] |
Experimental Protocols
PAF Receptor Binding Assay
This assay quantifies the binding affinity of this compound and B to the Platelet-Activating Factor (PAF) receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the PAF receptor are prepared from a suitable source, such as rabbit platelets or transfected cell lines (e.g., CHO cells).[12]
-
Competitive Binding: A radiolabeled PAF receptor antagonist, such as [³H]WEB 2086, is incubated with the prepared membranes in the presence of varying concentrations of this compound or Ginkgolide B.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the ginkgolide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of this compound and B to inhibit platelet aggregation induced by PAF.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors (human or rabbit) into a solution containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.[13][14][15]
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Inhibition Assay: PRP is pre-incubated with various concentrations of this compound or Ginkgolide B before the addition of a sub-maximal concentration of PAF to induce aggregation.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the ginkgolide. The IC₅₀ value is determined as the concentration that causes 50% inhibition of the PAF-induced aggregation.[13]
In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Release)
This assay evaluates the anti-inflammatory effects of this compound and B by measuring the inhibition of pro-inflammatory cytokine production in immune cells stimulated with lipopolysaccharide (LPS).[8][11][16][17][18]
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.[11]
-
Cell Treatment: Cells are pre-treated with different concentrations of this compound or Ginkgolide B for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding LPS to the cell culture medium.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each ginkgolide concentration, and IC₅₀ values are determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound and B on cancer cell lines.[1][9]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Ginkgolide B for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Signaling Pathways and Experimental Workflows
PAF Signaling Pathway and Inhibition by Ginkgolides A and B.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B enhances gemcitabine sensitivity in pancreatic cancer cell lines via inhibiting PAFR/NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. brieflands.com [brieflands.com]
- 9. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. columbia.edu [columbia.edu]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Ginkgolide C attenuates lipopolysaccharide-induced acute lung injury by inhibiting inflammation via regulating the CD40/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bit.bio [bit.bio]
- 17. protocols.io [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Ginkgolide A and Bilobalide
FOR IMMEDIATE RELEASE
Hanzhong, China – November 19, 2025 – Ginkgolide A and bilobalide (B1667068), two prominent terpene lactones derived from the leaves of the Ginkgo biloba tree, have demonstrated significant neuroprotective properties. Both compounds are key constituents of the standardized Ginkgo biloba extract EGb761 and have been extensively studied for their therapeutic potential in neurological disorders, particularly ischemic stroke.[1][2][3][4] This guide provides a detailed comparison of the neuroprotective mechanisms of this compound and bilobalide, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their understanding and application of these natural compounds.
I. Overview of Neuroprotective Mechanisms
This compound and bilobalide exert their neuroprotective effects through a variety of mechanisms, primarily centered around mitigating the pathological cascades initiated by cerebral ischemia. These include reducing excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2][3] While both compounds share common pathways, they also exhibit distinct activities that contribute to their overall neuroprotective profiles.
This compound is particularly recognized for its potent antagonism of the platelet-activating factor (PAF) receptor, which plays a crucial role in inflammatory and thrombotic processes.[5][6] By inhibiting PAF, this compound helps to reduce inflammation and improve blood flow in the ischemic brain.
Bilobalide is noted for its ability to preserve mitochondrial function and inhibit apoptosis.[7][8] It has been shown to maintain ATP synthesis, suppress hypoxia-induced membrane deterioration, and reduce ischemia-induced glutamate (B1630785) release.[7][8]
II. Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the comparative efficacy of this compound and bilobalide in key neuroprotective assays.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | SH-SY5Y cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | ROS levels, SOD activity, HO-1, Nqo1 expression | Significant decrease in ROS, increase in SOD, HO-1, and Nqo1 | [9][10] |
| Bilobalide | SH-SY5Y cells | Oxygen-Glucose Deprivation (OGD) | 25 mg/L | ROS levels, SOD activity, HO-1, Nqo1 expression | Significant decrease in ROS, increase in SOD, HO-1, and Nqo1 | [9][10][11] |
| This compound | Not Specified | Not Specified | Not Specified | Radical Scavenging | Effective in scavenging alkoxyl and peroxyl radicals | [12] |
| Bilobalide | Human melanocytes | H₂O₂ | Not Specified | Catalase and Glutathione expression | Increased expression of antioxidant enzymes | [2] |
Table 2: In Vivo Neuroprotection in Ischemic Stroke Models
| Compound | Animal Model | Ischemia Model | Dosage | Outcome Measure | Result | Reference |
| Ginkgolides | MCAO rats | Cerebral ischemia-reperfusion | 2.5 ml/kg | Cerebral infarction area, cerebral edema | Reduced infarction area and edema | [2] |
| Bilobalide | MCAO mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 mg/kg | Brain damage (TTC staining), Glutamate release | Significantly reduced brain damage, reduced glutamate release by 70% | [8] |
| Bilobalide | Gerbils | Transient global forebrain ischemia | 3 and 6 mg/kg/day for 7 days | Neuronal death, COX III mRNA levels | Progressive protection against neuronal death and reduction in COX III mRNA | [13] |
| Ginkgolide B (related ginkgolide) | MCAO rats | Middle Cerebral Artery Occlusion | Not Specified | Neurological deficit score, protein expression | Decreased neurological deficit, increased expression of neuroprotective proteins | [2] |
| Bilobalide | Sprague-Dawley rats with MCAO | Middle Cerebral Artery Occlusion | Not Specified | Neurological function, SOD activity, infarct volume, brain edema | Improved neurological function, increased SOD activity, decreased infarct volume and edema | [14] |
III. Key Signaling Pathways and Mechanisms of Action
A. Anti-Apoptotic Pathways
Both this compound and bilobalide have been shown to inhibit apoptosis, a form of programmed cell death that is a major contributor to neuronal loss after ischemic injury.[5][15]
Bilobalide has been demonstrated to inhibit apoptosis by preserving mitochondrial integrity and function.[7] It can prevent the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. Furthermore, bilobalide has been shown to inhibit the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[16] In models of Parkinson's disease, both Ginkgolide B and bilobalide have been found to protect against α-synuclein-induced apoptosis in neuronal cells.[15]
Figure 1: Bilobalide's anti-apoptotic mechanism.
B. Attenuation of Oxidative Stress via Akt/Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to ischemic brain injury. Both ginkgolides and bilobalide have been shown to mitigate oxidative stress by activating the Akt/Nrf2 signaling pathway.[9][10]
Activation of this pathway leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (Nqo1), and superoxide (B77818) dismutase (SOD).[2][9][10] Studies have shown that while both this compound and bilobalide can activate this pathway, Ginkgolide B appears to have the most potent antioxidant effect among the ginkgolides tested.[9][10]
Figure 2: Akt/Nrf2 antioxidant pathway.
C. Reduction of Glutamate Excitotoxicity
Glutamate excitotoxicity, a process where excessive glutamate release leads to neuronal damage and death, is a key event in the early stages of ischemic stroke. Both this compound and bilobalide have been shown to protect against glutamate-induced excitotoxicity.[13]
Bilobalide has been shown to significantly reduce ischemia-induced glutamate release in vivo.[8] This effect is thought to be mediated by the preservation of mitochondrial function, which is crucial for maintaining the ion gradients necessary for glutamate uptake.[8] Additionally, bilobalide has been found to antagonize GABA-A receptors, although this is considered to be a minor contributor to its overall neuroprotective effects.[17] Some studies also suggest that bilobalide's anticonvulsant effects may be due to an elevation of GABA levels.[18]
Figure 3: Bilobalide's effect on excitotoxicity.
IV. Experimental Protocols
A. In Vitro Oxygen-Glucose Deprivation (OGD) Model
This model is widely used to simulate ischemic conditions in cell culture.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[10]
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified period (e.g., 4 hours).[10]
-
Reoxygenation and Treatment: After the OGD period, the glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator. This compound or bilobalide is added to the medium at the desired concentrations during the reoxygenation phase (e.g., for 6 hours).[10]
-
Assessment of Neuroprotection: Cell viability is assessed using assays such as MTT. Oxidative stress markers like intracellular ROS levels and SOD activity are measured using commercially available kits. Protein levels of key signaling molecules (e.g., p-Akt, p-Nrf2, HO-1, Nqo1) are determined by Western blotting.[10]
B. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a common animal model for focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized.
-
MCAO Surgery: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The duration of occlusion can vary (e.g., 2 hours) to induce transient focal ischemia.[10]
-
Reperfusion and Treatment: The filament is withdrawn to allow for reperfusion. This compound or bilobalide is administered (e.g., intraperitoneally or intravenously) at specified doses and time points before or after the ischemic insult.
-
Evaluation of Neurological Deficit and Infarct Volume: Neurological function is assessed using a scoring system. After a set period of reperfusion (e.g., 24 or 72 hours), the animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.[10]
-
Biochemical and Molecular Analysis: Brain tissue from the ischemic region is collected for analysis of protein expression (Western blotting, immunohistochemistry) and mRNA levels of target genes.
V. Conclusion
Both this compound and bilobalide are promising neuroprotective agents with multifaceted mechanisms of action. This compound's potent anti-inflammatory effects, primarily through PAF antagonism, and bilobalide's strong anti-apoptotic and mitochondrial-protective properties provide a complementary approach to mitigating ischemic brain injury. The activation of the Akt/Nrf2 antioxidant pathway is a common and significant mechanism for both compounds. Further research is warranted to explore the synergistic potential of these two compounds and to fully elucidate their therapeutic applications in the treatment of stroke and other neurodegenerative diseases.
References
- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 7. Bilobalide and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by bilobalide in ischemia: improvement of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical Scavenging Potential of Ginkgolides and Bilobalide: Insight from Molecular Modeling [mdpi.com]
- 13. Bilobalide, a component of the Ginkgo biloba extract (EGb 761), protects against neuronal death in global brain ischemia and in glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginkgolide B and bilobalide ameliorate neural cell apoptosis in α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aquila.usm.edu [aquila.usm.edu]
- 17. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of bilobalide on gamma-aminobutyric acid levels and glutamic acid decarboxylase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Ginkgolide A and Bilobalide
FOR IMMEDIATE RELEASE
Hanzhong, China – November 19, 2025 – Ginkgolide A and bilobalide, two prominent terpene lactones derived from the leaves of the Ginkgo biloba tree, have demonstrated significant neuroprotective properties. Both compounds are key constituents of the standardized Ginkgo biloba extract EGb761 and have been extensively studied for their therapeutic potential in neurological disorders, particularly ischemic stroke.[1][2][3][4] This guide provides a detailed comparison of the neuroprotective mechanisms of this compound and bilobalide, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their understanding and application of these natural compounds.
I. Overview of Neuroprotective Mechanisms
This compound and bilobalide exert their neuroprotective effects through a variety of mechanisms, primarily centered around mitigating the pathological cascades initiated by cerebral ischemia. These include reducing excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2][3] While both compounds share common pathways, they also exhibit distinct activities that contribute to their overall neuroprotective profiles.
This compound is particularly recognized for its potent antagonism of the platelet-activating factor (PAF) receptor, which plays a crucial role in inflammatory and thrombotic processes.[5][6] By inhibiting PAF, this compound helps to reduce inflammation and improve blood flow in the ischemic brain.
Bilobalide is noted for its ability to preserve mitochondrial function and inhibit apoptosis.[7][8] It has been shown to maintain ATP synthesis, suppress hypoxia-induced membrane deterioration, and reduce ischemia-induced glutamate release.[7][8]
II. Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the comparative efficacy of this compound and bilobalide in key neuroprotective assays.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | SH-SY5Y cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | ROS levels, SOD activity, HO-1, Nqo1 expression | Significant decrease in ROS, increase in SOD, HO-1, and Nqo1 | [9][10] |
| Bilobalide | SH-SY5Y cells | Oxygen-Glucose Deprivation (OGD) | 25 mg/L | ROS levels, SOD activity, HO-1, Nqo1 expression | Significant decrease in ROS, increase in SOD, HO-1, and Nqo1 | [9][10][11] |
| This compound | Not Specified | Not Specified | Not Specified | Radical Scavenging | Effective in scavenging alkoxyl and peroxyl radicals | [12] |
| Bilobalide | Human melanocytes | H₂O₂ | Not Specified | Catalase and Glutathione expression | Increased expression of antioxidant enzymes | [2] |
Table 2: In Vivo Neuroprotection in Ischemic Stroke Models
| Compound | Animal Model | Ischemia Model | Dosage | Outcome Measure | Result | Reference |
| Ginkgolides | MCAO rats | Cerebral ischemia-reperfusion | 2.5 ml/kg | Cerebral infarction area, cerebral edema | Reduced infarction area and edema | [2] |
| Bilobalide | MCAO mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 mg/kg | Brain damage (TTC staining), Glutamate release | Significantly reduced brain damage, reduced glutamate release by 70% | [8] |
| Bilobalide | Gerbils | Transient global forebrain ischemia | 3 and 6 mg/kg/day for 7 days | Neuronal death, COX III mRNA levels | Progressive protection against neuronal death and reduction in COX III mRNA | [13] |
| Ginkgolide B (related ginkgolide) | MCAO rats | Middle Cerebral Artery Occlusion | Not Specified | Neurological deficit score, protein expression | Decreased neurological deficit, increased expression of neuroprotective proteins | [2] |
| Bilobalide | Sprague-Dawley rats with MCAO | Middle Cerebral Artery Occlusion | Not Specified | Neurological function, SOD activity, infarct volume, brain edema | Improved neurological function, increased SOD activity, decreased infarct volume and edema | [14] |
III. Key Signaling Pathways and Mechanisms of Action
A. Anti-Apoptotic Pathways
Both this compound and bilobalide have been shown to inhibit apoptosis, a form of programmed cell death that is a major contributor to neuronal loss after ischemic injury.[5][15]
Bilobalide has been demonstrated to inhibit apoptosis by preserving mitochondrial integrity and function.[7] It can prevent the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. Furthermore, bilobalide has been shown to inhibit the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[16] In models of Parkinson's disease, both Ginkgolide B and bilobalide have been found to protect against α-synuclein-induced apoptosis in neuronal cells.[15]
Figure 1: Bilobalide's anti-apoptotic mechanism.
B. Attenuation of Oxidative Stress via Akt/Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to ischemic brain injury. Both ginkgolides and bilobalide have been shown to mitigate oxidative stress by activating the Akt/Nrf2 signaling pathway.[9][10]
Activation of this pathway leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (Nqo1), and superoxide dismutase (SOD).[2][9][10] Studies have shown that while both this compound and bilobalide can activate this pathway, Ginkgolide B appears to have the most potent antioxidant effect among the ginkgolides tested.[9][10]
Figure 2: Akt/Nrf2 antioxidant pathway.
C. Reduction of Glutamate Excitotoxicity
Glutamate excitotoxicity, a process where excessive glutamate release leads to neuronal damage and death, is a key event in the early stages of ischemic stroke. Both this compound and bilobalide have been shown to protect against glutamate-induced excitotoxicity.[13]
Bilobalide has been shown to significantly reduce ischemia-induced glutamate release in vivo.[8] This effect is thought to be mediated by the preservation of mitochondrial function, which is crucial for maintaining the ion gradients necessary for glutamate uptake.[8] Additionally, bilobalide has been found to antagonize GABA-A receptors, although this is considered to be a minor contributor to its overall neuroprotective effects.[17] Some studies also suggest that bilobalide's anticonvulsant effects may be due to an elevation of GABA levels.[18]
Figure 3: Bilobalide's effect on excitotoxicity.
IV. Experimental Protocols
A. In Vitro Oxygen-Glucose Deprivation (OGD) Model
This model is widely used to simulate ischemic conditions in cell culture.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[10]
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified period (e.g., 4 hours).[10]
-
Reoxygenation and Treatment: After the OGD period, the glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator. This compound or bilobalide is added to the medium at the desired concentrations during the reoxygenation phase (e.g., for 6 hours).[10]
-
Assessment of Neuroprotection: Cell viability is assessed using assays such as MTT. Oxidative stress markers like intracellular ROS levels and SOD activity are measured using commercially available kits. Protein levels of key signaling molecules (e.g., p-Akt, p-Nrf2, HO-1, Nqo1) are determined by Western blotting.[10]
B. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a common animal model for focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized.
-
MCAO Surgery: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The duration of occlusion can vary (e.g., 2 hours) to induce transient focal ischemia.[10]
-
Reperfusion and Treatment: The filament is withdrawn to allow for reperfusion. This compound or bilobalide is administered (e.g., intraperitoneally or intravenously) at specified doses and time points before or after the ischemic insult.
-
Evaluation of Neurological Deficit and Infarct Volume: Neurological function is assessed using a scoring system. After a set period of reperfusion (e.g., 24 or 72 hours), the animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.[10]
-
Biochemical and Molecular Analysis: Brain tissue from the ischemic region is collected for analysis of protein expression (Western blotting, immunohistochemistry) and mRNA levels of target genes.
V. Conclusion
Both this compound and bilobalide are promising neuroprotective agents with multifaceted mechanisms of action. This compound's potent anti-inflammatory effects, primarily through PAF antagonism, and bilobalide's strong anti-apoptotic and mitochondrial-protective properties provide a complementary approach to mitigating ischemic brain injury. The activation of the Akt/Nrf2 antioxidant pathway is a common and significant mechanism for both compounds. Further research is warranted to explore the synergistic potential of these two compounds and to fully elucidate their therapeutic applications in the treatment of stroke and other neurodegenerative diseases.
References
- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 7. Bilobalide and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by bilobalide in ischemia: improvement of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical Scavenging Potential of Ginkgolides and Bilobalide: Insight from Molecular Modeling [mdpi.com]
- 13. Bilobalide, a component of the Ginkgo biloba extract (EGb 761), protects against neuronal death in global brain ischemia and in glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginkgolide B and bilobalide ameliorate neural cell apoptosis in α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aquila.usm.edu [aquila.usm.edu]
- 17. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of bilobalide on gamma-aminobutyric acid levels and glutamic acid decarboxylase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ginkgolide A and Synthetic PAF Antagonists in Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ginkgolide A, a naturally derived Platelet-Activating Factor (PAF) antagonist, and various synthetic PAF antagonists. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Consequently, the development of PAF receptor antagonists has been a significant area of research for therapeutic interventions. These antagonists can be broadly categorized into naturally derived compounds, such as ginkgolides from the Ginkgo biloba tree, and synthetically developed molecules. This guide focuses on comparing the efficacy of this compound with prominent synthetic PAF antagonists.
Efficacy Comparison: In Vitro Data
The primary mechanism of action for these antagonists is the competitive inhibition of PAF binding to its receptor on the cell surface. The efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of a specific biological response induced by PAF.
Platelet Aggregation Inhibition
One of the hallmark effects of PAF is the induction of platelet aggregation. The ability of an antagonist to inhibit this process is a key measure of its efficacy.
| Compound | Type | IC50 (µM) | Species | Reference |
| This compound | Natural | ~38.5 | Human | [1] |
| Ginkgolide B (BN 52021) | Natural | 5.9 | Human | [1] |
| WEB 2086 | Synthetic | 0.17 | Human | [2] |
| CV-3988 | Synthetic | 1.1 | Rabbit | [3] |
| SR27417A | Synthetic | N/A | N/A |
Note: The IC50 value for this compound was converted from 15.8 µg/ml assuming a molecular weight of 408.4 g/mol . Ginkgolide B (BN 52021) is included for reference as a more potent ginkgolide.
PAF Receptor Binding Inhibition
Directly measuring the displacement of radiolabeled PAF or a PAF antagonist from its receptor provides a quantitative assessment of binding affinity.
| Compound | Type | IC50 (µM) | Cell Type | Reference |
| Ginkgolide B (BN 52021) | Natural | 1.5 | Human Eosinophils | [4] |
| Ginkgolide B (BN 52021) | Natural | 0.91 | Human Neutrophils | [4] |
| WEB 2086 | Synthetic | ~0.015 (Ki) | Human Platelets | [5] |
| CV-3988 | Synthetic | 0.16 | Human Platelets | [6] |
| SR27417A | Synthetic | 0.00017 | Human PMNs | [7] |
Note: Ki (inhibitory constant) is often used to denote the affinity of a ligand for a receptor and is comparable to IC50 under certain conditions.
Experimental Protocols
Platelet-Rich Plasma (PRP) Aggregation Assay
This in vitro assay is a standard method to assess the anti-platelet activity of PAF antagonists.
Objective: To determine the concentration of an antagonist required to inhibit PAF-induced platelet aggregation by 50% (IC50).
Methodology:
-
PRP Preparation: Whole blood is collected from healthy human donors. Platelet-rich plasma is obtained by centrifugation at a low speed to separate platelets from red and white blood cells.
-
Antagonist Incubation: A known concentration of the antagonist (e.g., this compound or a synthetic antagonist) is pre-incubated with the PRP for a specified period (e.g., 2 minutes) at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding a sub-maximal concentration of PAF.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by testing a range of antagonist concentrations.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Objective: To determine the binding affinity (IC50 or Ki) of an antagonist for the PAF receptor.
Methodology:
-
Membrane Preparation: Membranes containing the PAF receptor are prepared from a suitable source, such as washed human platelets or cells engineered to express the human PAF receptor (e.g., CHO cells).[8]
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF or [3H]-WEB 2086) in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled PAF) from total binding. The IC50 value is then determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Discussion
The presented data indicates that while this compound possesses PAF antagonistic activity, it is less potent than Ginkgolide B and several synthetic antagonists. Synthetic antagonists such as WEB 2086 and SR27417A exhibit significantly lower IC50 values, indicating higher potency in in vitro assays.
The choice between a natural and a synthetic antagonist for research or therapeutic development depends on various factors beyond in vitro efficacy, including:
-
Specificity: While the synthetic antagonists are designed for high specificity to the PAF receptor, natural compounds like ginkgolides may have broader biological effects.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds can vary significantly, impacting their in vivo efficacy.
-
Safety and Toxicity: Comprehensive toxicological studies are crucial for any potential therapeutic agent.
Conclusion
This guide provides a comparative overview of the in vitro efficacy of this compound and selected synthetic PAF antagonists. The quantitative data and experimental protocols serve as a valuable resource for researchers in the field. Synthetic antagonists generally demonstrate higher potency in inhibiting PAF-induced platelet aggregation and receptor binding. However, further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds, considering their complete pharmacological profiles.
References
- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of SR 27417 on the binding of [3H]PAF to rabbit and human platelets and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ginkgolide A and Synthetic PAF Antagonists in Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ginkgolide A, a naturally derived Platelet-Activating Factor (PAF) antagonist, and various synthetic PAF antagonists. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Consequently, the development of PAF receptor antagonists has been a significant area of research for therapeutic interventions. These antagonists can be broadly categorized into naturally derived compounds, such as ginkgolides from the Ginkgo biloba tree, and synthetically developed molecules. This guide focuses on comparing the efficacy of this compound with prominent synthetic PAF antagonists.
Efficacy Comparison: In Vitro Data
The primary mechanism of action for these antagonists is the competitive inhibition of PAF binding to its receptor on the cell surface. The efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of a specific biological response induced by PAF.
Platelet Aggregation Inhibition
One of the hallmark effects of PAF is the induction of platelet aggregation. The ability of an antagonist to inhibit this process is a key measure of its efficacy.
| Compound | Type | IC50 (µM) | Species | Reference |
| This compound | Natural | ~38.5 | Human | [1] |
| Ginkgolide B (BN 52021) | Natural | 5.9 | Human | [1] |
| WEB 2086 | Synthetic | 0.17 | Human | [2] |
| CV-3988 | Synthetic | 1.1 | Rabbit | [3] |
| SR27417A | Synthetic | N/A | N/A |
Note: The IC50 value for this compound was converted from 15.8 µg/ml assuming a molecular weight of 408.4 g/mol . Ginkgolide B (BN 52021) is included for reference as a more potent ginkgolide.
PAF Receptor Binding Inhibition
Directly measuring the displacement of radiolabeled PAF or a PAF antagonist from its receptor provides a quantitative assessment of binding affinity.
| Compound | Type | IC50 (µM) | Cell Type | Reference |
| Ginkgolide B (BN 52021) | Natural | 1.5 | Human Eosinophils | [4] |
| Ginkgolide B (BN 52021) | Natural | 0.91 | Human Neutrophils | [4] |
| WEB 2086 | Synthetic | ~0.015 (Ki) | Human Platelets | [5] |
| CV-3988 | Synthetic | 0.16 | Human Platelets | [6] |
| SR27417A | Synthetic | 0.00017 | Human PMNs | [7] |
Note: Ki (inhibitory constant) is often used to denote the affinity of a ligand for a receptor and is comparable to IC50 under certain conditions.
Experimental Protocols
Platelet-Rich Plasma (PRP) Aggregation Assay
This in vitro assay is a standard method to assess the anti-platelet activity of PAF antagonists.
Objective: To determine the concentration of an antagonist required to inhibit PAF-induced platelet aggregation by 50% (IC50).
Methodology:
-
PRP Preparation: Whole blood is collected from healthy human donors. Platelet-rich plasma is obtained by centrifugation at a low speed to separate platelets from red and white blood cells.
-
Antagonist Incubation: A known concentration of the antagonist (e.g., this compound or a synthetic antagonist) is pre-incubated with the PRP for a specified period (e.g., 2 minutes) at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding a sub-maximal concentration of PAF.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by testing a range of antagonist concentrations.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Objective: To determine the binding affinity (IC50 or Ki) of an antagonist for the PAF receptor.
Methodology:
-
Membrane Preparation: Membranes containing the PAF receptor are prepared from a suitable source, such as washed human platelets or cells engineered to express the human PAF receptor (e.g., CHO cells).[8]
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF or [3H]-WEB 2086) in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled PAF) from total binding. The IC50 value is then determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Discussion
The presented data indicates that while this compound possesses PAF antagonistic activity, it is less potent than Ginkgolide B and several synthetic antagonists. Synthetic antagonists such as WEB 2086 and SR27417A exhibit significantly lower IC50 values, indicating higher potency in in vitro assays.
The choice between a natural and a synthetic antagonist for research or therapeutic development depends on various factors beyond in vitro efficacy, including:
-
Specificity: While the synthetic antagonists are designed for high specificity to the PAF receptor, natural compounds like ginkgolides may have broader biological effects.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds can vary significantly, impacting their in vivo efficacy.
-
Safety and Toxicity: Comprehensive toxicological studies are crucial for any potential therapeutic agent.
Conclusion
This guide provides a comparative overview of the in vitro efficacy of this compound and selected synthetic PAF antagonists. The quantitative data and experimental protocols serve as a valuable resource for researchers in the field. Synthetic antagonists generally demonstrate higher potency in inhibiting PAF-induced platelet aggregation and receptor binding. However, further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds, considering their complete pharmacological profiles.
References
- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of SR 27417 on the binding of [3H]PAF to rabbit and human platelets and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Ginkgolide A's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Ginkgolide A, a major bioactive terpene lactone from Ginkgo biloba, against other alternatives. The information presented is supported by experimental data from various preclinical studies, offering insights into its therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in several in vivo models of inflammation. Notably, in lipopolysaccharide (LPS)-induced systemic inflammation models, this compound has been shown to effectively reduce the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Its mechanism of action involves the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and AMP-activated Protein Kinase (AMPK). While direct comparative studies with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) using isolated this compound are limited, studies on Ginkgo biloba extracts containing this compound suggest a comparable potency to conventional anti-inflammatory agents like dexamethasone (B1670325) and piroxicam (B610120) in certain models.
Performance Comparison
Lipopolysaccharide (LPS)-Induced Inflammation Model
The LPS-induced inflammation model is a widely used method to study systemic inflammatory responses. In this model, this compound has been shown to significantly attenuate the inflammatory cascade.
| Treatment Group | Dose | Animal Model | Key Inflammatory Marker | % Reduction (Compared to LPS Control) | Reference |
| This compound | 20 mg/kg | BALB/c mice | Serum TNF-α | Significant reduction | [1] |
| This compound | 20 mg/kg | BALB/c mice | Serum IL-6 | Significant reduction | [1] |
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic model of acute inflammation. Studies using Ginkgo biloba extract (EGb 761), which contains this compound, have demonstrated its efficacy in reducing paw swelling and inflammatory markers.
| Treatment Group | Dose | Animal Model | Key Inflammatory Marker | % Reduction (Compared to Carrageenan Control) | Reference |
| Ginkgo biloba extract (EGb 761) | 50 mg/kg | Rats | Paw Edema | 56.9% | [2] |
| Dexamethasone | 1 mg/kg | Rats | Paw Edema | Significant reduction | [3] |
| Piroxicam | 10 mg/kg | Rats | Paw Edema | Significant reduction | [4] |
| Ginkgo biloba extract (EGb 761) | 100 mg/kg | Rats | Tissue TNF-α | Significant reduction | |
| Ginkgo biloba extract (EGb 761) | 100 mg/kg | Rats | Tissue Nitric Oxide (NO) | Significant reduction | |
| Ginkgo biloba extract (EGb 761) | 100 mg/kg | Rats | Tissue Malondialdehyde (MDA) | Significant reduction |
Experimental Protocols
LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of this compound on systemic inflammation induced by lipopolysaccharide.
Animals: Male BALB/c mice (6-8 weeks old).
Procedure:
-
Animals are randomly divided into three groups: Control, LPS, and this compound + LPS.
-
The this compound + LPS group receives an intraperitoneal (i.p.) injection of this compound (20 mg/kg body weight).
-
The Control and LPS groups receive an i.p. injection of the vehicle.
-
After a specified pretreatment time (e.g., 1 hour), the LPS and this compound + LPS groups are challenged with an i.p. injection of LPS (250 µg/kg body weight). The Control group receives a saline injection.
-
At a designated time point post-LPS injection (e.g., 2 hours), blood is collected via cardiac puncture.
-
Serum is separated by centrifugation.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of a test compound on acute local inflammation.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are divided into groups: Control, Carrageenan, Test Compound (e.g., Ginkgo biloba extract), and Positive Control (e.g., Indomethacin or Dexamethasone).
-
The Test Compound and Positive Control are administered orally or intraperitoneally at predetermined doses. The Control and Carrageenan groups receive the vehicle.
-
After a specific duration (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of all animals except the Control group.
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for the treated groups compared to the carrageenan control group.
-
At the end of the experiment, paw tissue can be excised for the measurement of inflammatory markers like TNF-α, NO, and MDA.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of this compound's anti-inflammatory properties.
Caption: In vivo validation workflow for anti-inflammatory agents.
Conclusion
The available in vivo evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress key pro-inflammatory cytokines and modulate critical inflammatory signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases. While further head-to-head comparative studies with established NSAIDs are warranted to precisely position its efficacy, the existing data from studies on Ginkgo biloba extracts suggest a favorable comparison. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-inflammatory, anti-nociceptive and gastric effects of Ginkgo biloba in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of Ginkgolide A's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Ginkgolide A, a major bioactive terpene lactone from Ginkgo biloba, against other alternatives. The information presented is supported by experimental data from various preclinical studies, offering insights into its therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in several in vivo models of inflammation. Notably, in lipopolysaccharide (LPS)-induced systemic inflammation models, this compound has been shown to effectively reduce the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Its mechanism of action involves the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and AMP-activated Protein Kinase (AMPK). While direct comparative studies with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) using isolated this compound are limited, studies on Ginkgo biloba extracts containing this compound suggest a comparable potency to conventional anti-inflammatory agents like dexamethasone and piroxicam in certain models.
Performance Comparison
Lipopolysaccharide (LPS)-Induced Inflammation Model
The LPS-induced inflammation model is a widely used method to study systemic inflammatory responses. In this model, this compound has been shown to significantly attenuate the inflammatory cascade.
| Treatment Group | Dose | Animal Model | Key Inflammatory Marker | % Reduction (Compared to LPS Control) | Reference |
| This compound | 20 mg/kg | BALB/c mice | Serum TNF-α | Significant reduction | [1] |
| This compound | 20 mg/kg | BALB/c mice | Serum IL-6 | Significant reduction | [1] |
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic model of acute inflammation. Studies using Ginkgo biloba extract (EGb 761), which contains this compound, have demonstrated its efficacy in reducing paw swelling and inflammatory markers.
| Treatment Group | Dose | Animal Model | Key Inflammatory Marker | % Reduction (Compared to Carrageenan Control) | Reference |
| Ginkgo biloba extract (EGb 761) | 50 mg/kg | Rats | Paw Edema | 56.9% | [2] |
| Dexamethasone | 1 mg/kg | Rats | Paw Edema | Significant reduction | [3] |
| Piroxicam | 10 mg/kg | Rats | Paw Edema | Significant reduction | [4] |
| Ginkgo biloba extract (EGb 761) | 100 mg/kg | Rats | Tissue TNF-α | Significant reduction | |
| Ginkgo biloba extract (EGb 761) | 100 mg/kg | Rats | Tissue Nitric Oxide (NO) | Significant reduction | |
| Ginkgo biloba extract (EGb 761) | 100 mg/kg | Rats | Tissue Malondialdehyde (MDA) | Significant reduction |
Experimental Protocols
LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of this compound on systemic inflammation induced by lipopolysaccharide.
Animals: Male BALB/c mice (6-8 weeks old).
Procedure:
-
Animals are randomly divided into three groups: Control, LPS, and this compound + LPS.
-
The this compound + LPS group receives an intraperitoneal (i.p.) injection of this compound (20 mg/kg body weight).
-
The Control and LPS groups receive an i.p. injection of the vehicle.
-
After a specified pretreatment time (e.g., 1 hour), the LPS and this compound + LPS groups are challenged with an i.p. injection of LPS (250 µg/kg body weight). The Control group receives a saline injection.
-
At a designated time point post-LPS injection (e.g., 2 hours), blood is collected via cardiac puncture.
-
Serum is separated by centrifugation.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of a test compound on acute local inflammation.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are divided into groups: Control, Carrageenan, Test Compound (e.g., Ginkgo biloba extract), and Positive Control (e.g., Indomethacin or Dexamethasone).
-
The Test Compound and Positive Control are administered orally or intraperitoneally at predetermined doses. The Control and Carrageenan groups receive the vehicle.
-
After a specific duration (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of all animals except the Control group.
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for the treated groups compared to the carrageenan control group.
-
At the end of the experiment, paw tissue can be excised for the measurement of inflammatory markers like TNF-α, NO, and MDA.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of this compound's anti-inflammatory properties.
Caption: In vivo validation workflow for anti-inflammatory agents.
Conclusion
The available in vivo evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress key pro-inflammatory cytokines and modulate critical inflammatory signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases. While further head-to-head comparative studies with established NSAIDs are warranted to precisely position its efficacy, the existing data from studies on Ginkgo biloba extracts suggest a favorable comparison. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-inflammatory, anti-nociceptive and gastric effects of Ginkgo biloba in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Ginkgolide A quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Ginkgolide A, a key bioactive terpene lactone in Ginkgo biloba, is paramount. This guide provides a comprehensive cross-validation of prevalent analytical methods, offering a comparative analysis of their performance based on experimental data. Detailed methodologies and visual workflows are presented to aid in the selection of the most suitable technique for specific research needs.
The therapeutic potential of Ginkgo biloba extracts is largely attributed to its unique terpene lactones, among which this compound plays a significant role. Its neuroprotective, anti-inflammatory, and cognitive-enhancing properties have made it a subject of intense scientific scrutiny. Consequently, robust and reliable analytical methods are crucial for its quantification in raw materials, extracts, and final products. This guide delves into a comparative analysis of High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Quantitative Performance
The choice of an analytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance metrics for the quantification of this compound using different analytical techniques, compiled from various validation studies.
| Analytical Method | Linearity (r²) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | >0.999 | 97.0 - 98.4%[1][2] | < 5% | Reported as low as 1.36 mg/ml for related flavonols[3] | Typically in the µg/mL range | Widely available, cost-effective, robust | Lower sensitivity compared to MS, potential for matrix interference |
| HPLC-ELSD | >0.990 | 98.8 - 103.9%[4] | < 3% | Generally in the ng range | Generally in the ng range | Universal detection for non-chromophoric compounds | Non-linear response at high concentrations, requires careful calibration |
| LC-MS/MS | >0.999 | 90.0 - 102.2%[5] | < 12.7%[6] | As low as 3.6 fmol[5] | As low as 11 fmol[5] | High sensitivity and selectivity, excellent for complex matrices | Higher equipment and operational costs, requires expertise |
| HPTLC | Not always reported | ~96% for related compounds[7] | < 5% | In the µ g/band range | In the µ g/band range | High throughput, cost-effective, parallel sample analysis | Lower resolution and sensitivity compared to HPLC and LC-MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are synopses of typical experimental protocols for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a workhorse in many analytical laboratories for its reliability and cost-effectiveness.
-
Sample Preparation: An extraction of this compound from the plant matrix is typically performed using a suitable solvent such as methanol (B129727) or a methanol-water mixture. The extract is then filtered prior to injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is carried out at a low wavelength, often around 220 nm, as ginkgolides lack a strong chromophore.[2]
-
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.
-
Sample Preparation: Similar to HPLC-UV, an initial solvent extraction is performed. For plasma or tissue samples, a liquid-liquid extraction or solid-phase extraction is often necessary to remove interfering substances.[6]
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[6]
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[6]
-
-
Quantification: An internal standard is often used to improve accuracy and precision. Quantification is based on the ratio of the peak area of the analyte to the internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the screening and quantification of this compound.
-
Sample and Standard Application: Samples and standards are applied as bands onto the HPTLC plate using an automated applicator.
-
Chromatographic Development: The plate is developed in a twin-trough chamber with a suitable mobile phase, such as a mixture of toluene (B28343) and acetone.[8]
-
Derivatization: As ginkgolides are not UV active or fluorescent, a post-chromatographic derivatization step is necessary. This often involves spraying the plate with a reagent like acetic anhydride (B1165640) followed by heating to induce fluorescence.
-
Densitometric Analysis: The plate is scanned with a densitometer at a specific wavelength to quantify the separated this compound bands.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of this compound, the following diagrams have been generated.
This compound exerts its biological effects through various signaling pathways. One of its key mechanisms of action is the antagonism of the Platelet-Activating Factor (PAF) receptor, which is involved in inflammatory and thrombotic processes.
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the study. For routine quality control where high throughput and cost-effectiveness are priorities, HPLC-UV and HPTLC are viable options. However, for research applications demanding the highest sensitivity and selectivity, particularly in complex biological samples, LC-MS/MS is the superior choice. This guide provides the foundational information to make an informed decision, ensuring the generation of accurate and reliable data in the study of this important bioactive compound.
References
- 1. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms. [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Ginkgolide A quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Ginkgolide A, a key bioactive terpene lactone in Ginkgo biloba, is paramount. This guide provides a comprehensive cross-validation of prevalent analytical methods, offering a comparative analysis of their performance based on experimental data. Detailed methodologies and visual workflows are presented to aid in the selection of the most suitable technique for specific research needs.
The therapeutic potential of Ginkgo biloba extracts is largely attributed to its unique terpene lactones, among which this compound plays a significant role. Its neuroprotective, anti-inflammatory, and cognitive-enhancing properties have made it a subject of intense scientific scrutiny. Consequently, robust and reliable analytical methods are crucial for its quantification in raw materials, extracts, and final products. This guide delves into a comparative analysis of High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Quantitative Performance
The choice of an analytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance metrics for the quantification of this compound using different analytical techniques, compiled from various validation studies.
| Analytical Method | Linearity (r²) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | >0.999 | 97.0 - 98.4%[1][2] | < 5% | Reported as low as 1.36 mg/ml for related flavonols[3] | Typically in the µg/mL range | Widely available, cost-effective, robust | Lower sensitivity compared to MS, potential for matrix interference |
| HPLC-ELSD | >0.990 | 98.8 - 103.9%[4] | < 3% | Generally in the ng range | Generally in the ng range | Universal detection for non-chromophoric compounds | Non-linear response at high concentrations, requires careful calibration |
| LC-MS/MS | >0.999 | 90.0 - 102.2%[5] | < 12.7%[6] | As low as 3.6 fmol[5] | As low as 11 fmol[5] | High sensitivity and selectivity, excellent for complex matrices | Higher equipment and operational costs, requires expertise |
| HPTLC | Not always reported | ~96% for related compounds[7] | < 5% | In the µ g/band range | In the µ g/band range | High throughput, cost-effective, parallel sample analysis | Lower resolution and sensitivity compared to HPLC and LC-MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are synopses of typical experimental protocols for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a workhorse in many analytical laboratories for its reliability and cost-effectiveness.
-
Sample Preparation: An extraction of this compound from the plant matrix is typically performed using a suitable solvent such as methanol or a methanol-water mixture. The extract is then filtered prior to injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like methanol or acetonitrile is employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is carried out at a low wavelength, often around 220 nm, as ginkgolides lack a strong chromophore.[2]
-
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.
-
Sample Preparation: Similar to HPLC-UV, an initial solvent extraction is performed. For plasma or tissue samples, a liquid-liquid extraction or solid-phase extraction is often necessary to remove interfering substances.[6]
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[6]
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[6]
-
-
Quantification: An internal standard is often used to improve accuracy and precision. Quantification is based on the ratio of the peak area of the analyte to the internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the screening and quantification of this compound.
-
Sample and Standard Application: Samples and standards are applied as bands onto the HPTLC plate using an automated applicator.
-
Chromatographic Development: The plate is developed in a twin-trough chamber with a suitable mobile phase, such as a mixture of toluene and acetone.[8]
-
Derivatization: As ginkgolides are not UV active or fluorescent, a post-chromatographic derivatization step is necessary. This often involves spraying the plate with a reagent like acetic anhydride followed by heating to induce fluorescence.
-
Densitometric Analysis: The plate is scanned with a densitometer at a specific wavelength to quantify the separated this compound bands.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of this compound, the following diagrams have been generated.
This compound exerts its biological effects through various signaling pathways. One of its key mechanisms of action is the antagonism of the Platelet-Activating Factor (PAF) receptor, which is involved in inflammatory and thrombotic processes.
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the study. For routine quality control where high throughput and cost-effectiveness are priorities, HPLC-UV and HPTLC are viable options. However, for research applications demanding the highest sensitivity and selectivity, particularly in complex biological samples, LC-MS/MS is the superior choice. This guide provides the foundational information to make an informed decision, ensuring the generation of accurate and reliable data in the study of this important bioactive compound.
References
- 1. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms. [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ginkgolide A in Focus: A Comparative Analysis of Ginkgolides as Selective Glycine Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between natural compounds and neuronal receptors is paramount. This guide provides a detailed comparison of Ginkgolide A and other ginkgolides as selective modulators of the inhibitory glycine (B1666218) receptor (GlyR), a key player in regulating neuronal excitability.
Ginkgolides, the pharmacologically active terpene trilactones from Ginkgo biloba leaves, have garnered significant attention for their neuroactive properties. Among their various targets, the glycine receptor, a ligand-gated chloride ion channel, stands out. Modulation of GlyRs is a promising therapeutic strategy for conditions ranging from inflammatory pain and hyperekplexia to epilepsy. This guide synthesizes experimental data to objectively compare the performance of this compound with its structural congeners—Ginkgolide B, C, and the related sesquiterpenoid bilobalide—in their interaction with different GlyR subtypes.
Comparative Analysis of Glycine Receptor Inhibition
Ginkgolides act as non-competitive antagonists of the glycine receptor, meaning they inhibit receptor function in a manner that is not overcome by increasing the concentration of the agonist, glycine.[1] This inhibitory action is use-dependent, indicating that the ginkgolides preferentially bind to and block the open state of the GlyR channel.[2][3] The primary mechanism is believed to be a blockage of the ion channel pore.[4][5]
The potency of this antagonism varies significantly among the different ginkgolides and across various glycine receptor subunit compositions. Glycine receptors can be homomeric, typically composed of five alpha (α) subunits, or heteromeric, containing a combination of alpha and beta (β) subunits.[6] This subunit diversity gives rise to functionally distinct receptor subtypes, which are differentially distributed in the central nervous system.
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other ginkgolides on different recombinant human glycine receptor subtypes, as determined by electrophysiological studies.
| Compound | GlyR Subtype | IC₅₀ (µM) | Reference |
| This compound | α1 | 1.97 | [2] |
| α2β | Increased sensitivity relative to α2 | [4] | |
| Ginkgolide B | α1 | 0.61 ± 0.1 | [7] |
| α1 vs α2 | ~5-fold preference for α1 | [6] | |
| α1 vs α3 | ~3-fold preference for α1 | [6] | |
| Heteromeric vs Homomeric | 5- to 100-fold higher potency on heteromeric | [6][7] | |
| Ginkgolide C | α1 | 0.267 | [2][8] |
| Bilobalide | Glycine-induced currents | Reduces, but to a lesser extent than ginkgolides | [3] |
| Heteromeric vs Homomeric | Drastically reduced sensitivity on heteromeric (β subunit incorporation) | [4][5] |
Key Observations:
-
Potency Hierarchy: Among the native ginkgolides, Ginkgolide C and B generally exhibit the highest potency as GlyR antagonists, with IC₅₀ values in the sub-micromolar range for the α1 subunit.[2][7] this compound is a less potent inhibitor.[2]
-
Subunit Selectivity of this compound: this compound's sensitivity is notably increased in the heteromeric α2β GlyR compared to the homomeric α2 GlyR. However, this effect is not observed between α1 and α1β GlyRs, suggesting a specific interaction dependent on the alpha subunit isoform in the context of the beta subunit.[4]
-
Influence of the Beta Subunit: The presence of the β subunit has a differential impact on ginkgolide potency. For Ginkgolide B and C, its incorporation significantly enhances their inhibitory activity.[4][7] Conversely, for bilobalide, the presence of the β subunit drastically reduces its blocking efficacy.[4][5] This highlights the critical role of the receptor's subunit composition in determining modulator sensitivity and presents an avenue for developing subtype-selective drugs.
-
Ginkgolide B as a Tool: Due to its enhanced potency on heteromeric receptors, which are predominantly found at synapses, Ginkgolide B has been proposed as a pharmacological tool to distinguish between synaptic and extrasynaptic glycine currents.[7]
Signaling Pathways and Experimental Workflow
To visualize the interaction of ginkgolides with the glycine receptor and the common experimental approach to study it, the following diagrams are provided.
Caption: this compound non-competitively blocks the glycine-activated chloride channel.
Caption: Workflow for assessing ginkgolide modulation of glycine receptors.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments performed on mammalian cell lines (e.g., HEK293 or CHO cells).[5][6]
1. Cell Culture and Transfection:
-
HEK293 or CHO-K1 cells are cultured in appropriate media.
-
For electrophysiological analysis, cells are plated on coverslips.
-
Cells are transfected with cDNAs encoding the desired human glycine receptor α (e.g., α1, α2) and/or β subunits. A marker like Green Fluorescent Protein (GFP) is often co-transfected to identify cells expressing the receptors.[5][6]
-
The calcium phosphate (B84403) precipitation method or other standard transfection protocols are used.[5]
-
Recordings are typically performed 24-72 hours post-transfection.[5]
2. Whole-Cell Patch-Clamp Recording:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.
-
The standard whole-cell patch-clamp configuration is established using borosilicate glass pipettes.
-
The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal pipette solution typically contains (in mM): 145 CsCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -40 to -60 mV.
3. Drug Application:
-
Glycine and ginkgolides are dissolved in the external solution and applied to the recorded cell using a computer-controlled fast perfusion system.[6]
-
To determine the IC₅₀, a fixed concentration of glycine (often the EC₅₀ concentration) is co-applied with varying concentrations of the ginkgolide.
-
The inhibitory effect of the ginkgolide is measured as the percentage reduction of the glycine-induced peak current amplitude.
4. Data Analysis:
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the ginkgolide concentration.
-
The curves are fitted with the Hill equation to determine the IC₅₀ value, which represents the concentration of the ginkgolide required to inhibit 50% of the maximal glycine-induced current.[6]
Conclusion
While all ginkgolides act as antagonists at the glycine receptor, they exhibit distinct potency and subtype selectivity profiles. This compound is a moderately potent GlyR blocker, with an interesting gain of sensitivity on α2β heteromers. In contrast, Ginkgolides B and C are more potent inhibitors, particularly at heteromeric receptors containing the β subunit. Bilobalide is a weaker modulator and shows a stark loss of activity in the presence of the β subunit.
These differences underscore the importance of the specific molecular structure of each ginkgolide and the subunit composition of the glycine receptor in determining the pharmacological outcome. For researchers in drug development, the nuanced selectivity of these natural products, particularly the differential effects conferred by the β subunit, offers a valuable blueprint for designing novel, highly selective glycine receptor modulators for therapeutic applications. This compound, with its unique selectivity profile, remains an important tool in the ongoing exploration of GlyR pharmacology.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aups.org.au [aups.org.au]
- 6. Selective potentiation of alpha 1 glycine receptors by ginkgolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beta subunit increases the ginkgolide B sensitivity of inhibitory glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
Ginkgolide A in Focus: A Comparative Analysis of Ginkgolides as Selective Glycine Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between natural compounds and neuronal receptors is paramount. This guide provides a detailed comparison of Ginkgolide A and other ginkgolides as selective modulators of the inhibitory glycine receptor (GlyR), a key player in regulating neuronal excitability.
Ginkgolides, the pharmacologically active terpene trilactones from Ginkgo biloba leaves, have garnered significant attention for their neuroactive properties. Among their various targets, the glycine receptor, a ligand-gated chloride ion channel, stands out. Modulation of GlyRs is a promising therapeutic strategy for conditions ranging from inflammatory pain and hyperekplexia to epilepsy. This guide synthesizes experimental data to objectively compare the performance of this compound with its structural congeners—Ginkgolide B, C, and the related sesquiterpenoid bilobalide—in their interaction with different GlyR subtypes.
Comparative Analysis of Glycine Receptor Inhibition
Ginkgolides act as non-competitive antagonists of the glycine receptor, meaning they inhibit receptor function in a manner that is not overcome by increasing the concentration of the agonist, glycine.[1] This inhibitory action is use-dependent, indicating that the ginkgolides preferentially bind to and block the open state of the GlyR channel.[2][3] The primary mechanism is believed to be a blockage of the ion channel pore.[4][5]
The potency of this antagonism varies significantly among the different ginkgolides and across various glycine receptor subunit compositions. Glycine receptors can be homomeric, typically composed of five alpha (α) subunits, or heteromeric, containing a combination of alpha and beta (β) subunits.[6] This subunit diversity gives rise to functionally distinct receptor subtypes, which are differentially distributed in the central nervous system.
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other ginkgolides on different recombinant human glycine receptor subtypes, as determined by electrophysiological studies.
| Compound | GlyR Subtype | IC₅₀ (µM) | Reference |
| This compound | α1 | 1.97 | [2] |
| α2β | Increased sensitivity relative to α2 | [4] | |
| Ginkgolide B | α1 | 0.61 ± 0.1 | [7] |
| α1 vs α2 | ~5-fold preference for α1 | [6] | |
| α1 vs α3 | ~3-fold preference for α1 | [6] | |
| Heteromeric vs Homomeric | 5- to 100-fold higher potency on heteromeric | [6][7] | |
| Ginkgolide C | α1 | 0.267 | [2][8] |
| Bilobalide | Glycine-induced currents | Reduces, but to a lesser extent than ginkgolides | [3] |
| Heteromeric vs Homomeric | Drastically reduced sensitivity on heteromeric (β subunit incorporation) | [4][5] |
Key Observations:
-
Potency Hierarchy: Among the native ginkgolides, Ginkgolide C and B generally exhibit the highest potency as GlyR antagonists, with IC₅₀ values in the sub-micromolar range for the α1 subunit.[2][7] this compound is a less potent inhibitor.[2]
-
Subunit Selectivity of this compound: this compound's sensitivity is notably increased in the heteromeric α2β GlyR compared to the homomeric α2 GlyR. However, this effect is not observed between α1 and α1β GlyRs, suggesting a specific interaction dependent on the alpha subunit isoform in the context of the beta subunit.[4]
-
Influence of the Beta Subunit: The presence of the β subunit has a differential impact on ginkgolide potency. For Ginkgolide B and C, its incorporation significantly enhances their inhibitory activity.[4][7] Conversely, for bilobalide, the presence of the β subunit drastically reduces its blocking efficacy.[4][5] This highlights the critical role of the receptor's subunit composition in determining modulator sensitivity and presents an avenue for developing subtype-selective drugs.
-
Ginkgolide B as a Tool: Due to its enhanced potency on heteromeric receptors, which are predominantly found at synapses, Ginkgolide B has been proposed as a pharmacological tool to distinguish between synaptic and extrasynaptic glycine currents.[7]
Signaling Pathways and Experimental Workflow
To visualize the interaction of ginkgolides with the glycine receptor and the common experimental approach to study it, the following diagrams are provided.
Caption: this compound non-competitively blocks the glycine-activated chloride channel.
Caption: Workflow for assessing ginkgolide modulation of glycine receptors.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments performed on mammalian cell lines (e.g., HEK293 or CHO cells).[5][6]
1. Cell Culture and Transfection:
-
HEK293 or CHO-K1 cells are cultured in appropriate media.
-
For electrophysiological analysis, cells are plated on coverslips.
-
Cells are transfected with cDNAs encoding the desired human glycine receptor α (e.g., α1, α2) and/or β subunits. A marker like Green Fluorescent Protein (GFP) is often co-transfected to identify cells expressing the receptors.[5][6]
-
The calcium phosphate precipitation method or other standard transfection protocols are used.[5]
-
Recordings are typically performed 24-72 hours post-transfection.[5]
2. Whole-Cell Patch-Clamp Recording:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.
-
The standard whole-cell patch-clamp configuration is established using borosilicate glass pipettes.
-
The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal pipette solution typically contains (in mM): 145 CsCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -40 to -60 mV.
3. Drug Application:
-
Glycine and ginkgolides are dissolved in the external solution and applied to the recorded cell using a computer-controlled fast perfusion system.[6]
-
To determine the IC₅₀, a fixed concentration of glycine (often the EC₅₀ concentration) is co-applied with varying concentrations of the ginkgolide.
-
The inhibitory effect of the ginkgolide is measured as the percentage reduction of the glycine-induced peak current amplitude.
4. Data Analysis:
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the ginkgolide concentration.
-
The curves are fitted with the Hill equation to determine the IC₅₀ value, which represents the concentration of the ginkgolide required to inhibit 50% of the maximal glycine-induced current.[6]
Conclusion
While all ginkgolides act as antagonists at the glycine receptor, they exhibit distinct potency and subtype selectivity profiles. This compound is a moderately potent GlyR blocker, with an interesting gain of sensitivity on α2β heteromers. In contrast, Ginkgolides B and C are more potent inhibitors, particularly at heteromeric receptors containing the β subunit. Bilobalide is a weaker modulator and shows a stark loss of activity in the presence of the β subunit.
These differences underscore the importance of the specific molecular structure of each ginkgolide and the subunit composition of the glycine receptor in determining the pharmacological outcome. For researchers in drug development, the nuanced selectivity of these natural products, particularly the differential effects conferred by the β subunit, offers a valuable blueprint for designing novel, highly selective glycine receptor modulators for therapeutic applications. This compound, with its unique selectivity profile, remains an important tool in the ongoing exploration of GlyR pharmacology.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aups.org.au [aups.org.au]
- 6. Selective potentiation of alpha 1 glycine receptors by ginkgolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beta subunit increases the ginkgolide B sensitivity of inhibitory glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
A Comparative Analysis of Ginkgolide A and B: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of Ginkgolide A and Ginkgolide B, two prominent bioactive terpene lactones isolated from Ginkgo biloba. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Pharmacokinetic Profile: A Quantitative Comparison
The pharmacokinetic parameters of this compound and Ginkgolide B have been investigated in various preclinical and clinical studies. The following tables summarize key quantitative data on their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of this compound and B in Humans (Oral Administration)
| Parameter | This compound | Ginkgolide B | Study Population | Notes |
| Bioavailability (F) | ~80%[1][2] | ~88%[1][2] | Healthy Volunteers | Fasting conditions. |
| Elimination Half-life (T½) | 4.50 hours[1][2] | 10.57 hours[1][2] | Healthy Volunteers | Longer half-life observed for Ginkgolide B. |
| Mean Residence Time (MRT) | 5.86 hours[1][2] | 11.25 hours[1][2] | Healthy Volunteers | Consistent with the longer half-life of Ginkgolide B. |
Table 2: Pharmacokinetic Parameters of this compound and B in Beagle Dogs (Oral Administration)
| Parameter | This compound | Ginkgolide B | Condition |
| Absolute Bioavailability (F) | 34.8%[3][4] | 5.2%[3][4] | Fasted |
| Absolute Bioavailability (F) | 78.6%[3][4] | 17.0%[3][4] | Fed |
| Cmax (Conventional Tablet) | - | 66.6 µg/L[5][6][7] | - |
| AUC (Conventional Tablet) | - | 236.2 µg/L·h[5][6][7] | - |
| Cmax (Hot-Melt Extrusion Capsule) | - | 309.2 µg/L[5][6][7] | - |
| AUC (Hot-Melt Extrusion Capsule) | - | 606.7 µg/L·h[5][6][7] | - |
Note: The presence of food significantly enhances the bioavailability of both ginkgolides in beagle dogs. Formulation also plays a crucial role in the absorption of Ginkgolide B.
Pharmacodynamic Profile: Unraveling the Mechanisms of Action
The pharmacodynamic effects of this compound and B are primarily attributed to their antagonist activity at the Platelet-Activating Factor (PAF) receptor, which is involved in various inflammatory and neurological processes.
Platelet-Activating Factor (PAF) Receptor Antagonism:
Both this compound and B act as competitive antagonists of the PAF receptor. However, studies consistently demonstrate that Ginkgolide B is a more potent PAF receptor antagonist than this compound .[8][9] This differential potency likely underlies the observed differences in their biological activities.
Anti-Inflammatory Effects:
The anti-inflammatory properties of this compound and B are largely mediated by their inhibition of the PAF receptor, which in turn modulates downstream inflammatory signaling pathways.
-
NF-κB Signaling Pathway: Both ginkgolides have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. They can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11][12][13] Ginkgolide B has been specifically shown to downregulate the production of NF-κB p65.[10]
-
MAPK Signaling Pathway: this compound and B also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound has been observed to suppress the phosphorylation of p38 and ERK (extracellular signal-regulated kinase), but not JNK (c-Jun N-terminal kinase).[14] Ginkgolide B has also been shown to be involved in the regulation of the MAPK/p38 signaling pathway.[15]
Neuroprotective Effects:
The neuroprotective actions of this compound and B are linked to their anti-inflammatory and anti-apoptotic properties, as well as their ability to mitigate excitotoxicity.
-
Inhibition of Apoptosis: By suppressing inflammatory cascades and potentially other mechanisms, both ginkgolides can protect neurons from apoptotic cell death.
-
Reduction of Neuronal Damage: In models of ischemic injury, Ginkgolide B has been shown to protect neurons from cell death.[16][17]
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Pharmacokinetic Studies in Humans and Animals:
-
Study Design: Typically involves single or multiple-dose administration of this compound and B, often as part of a standardized Ginkgo biloba extract, to healthy volunteers or animal models (e.g., beagle dogs, rats). Blood samples are collected at predetermined time points.
-
Sample Analysis: Plasma concentrations of this compound and B are quantified using validated analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of the analytes.[18]
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and T½ (elimination half-life).
PAF Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound and B to the PAF receptor.
-
Method: A radioligand binding assay is commonly used.
-
Receptor Source: Membranes from cells engineered to express the human PAF receptor.
-
Radioligand: A radiolabeled PAF receptor antagonist, such as [3H]-WEB 2086, is used.
-
Procedure: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compounds (this compound or B).
-
Measurement: The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki).[19]
-
In Vitro Anti-Inflammatory Assay (NF-κB Activation):
-
Cell Line: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are often used.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
Treatment: Cells are pre-treated with this compound or B at various concentrations before LPS stimulation.
-
Endpoint Measurement: The activation of the NF-κB pathway is assessed by:
-
Western Blot: Measuring the levels of phosphorylated IκBα and the p65 subunit of NF-κB in the cytoplasm and nucleus.
-
Immunofluorescence: Visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.[20]
-
Reporter Gene Assay: Using a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
In Vivo Neuroprotection Assay (Ischemic Stroke Model):
-
Animal Model: A common model is the middle cerebral artery occlusion (MCAO) model in rats or mice, which mimics ischemic stroke.
-
Treatment: Animals are treated with this compound or B before or after the induction of ischemia.
-
Assessment of Neurological Deficit: Behavioral tests are performed to assess motor and sensory function.
-
Measurement of Infarct Volume: The brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the size of the ischemic lesion.
-
Histological Analysis: Brain tissue is examined for signs of neuronal damage and inflammation.[21][22]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the biological activities of this compound and B, the following diagrams illustrate their key signaling pathways and a general experimental workflow.
References
- 1. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)]. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics study of this compound, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]
- 13. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginkgolide B Protects Neurons from Ischemic Injury by Inhibiting the Expression of RTP801 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 18. Pharmacokinetics of ginkgolide B injection in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. columbia.edu [columbia.edu]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ginkgolide A and B: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of Ginkgolide A and Ginkgolide B, two prominent bioactive terpene lactones isolated from Ginkgo biloba. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Pharmacokinetic Profile: A Quantitative Comparison
The pharmacokinetic parameters of this compound and Ginkgolide B have been investigated in various preclinical and clinical studies. The following tables summarize key quantitative data on their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of this compound and B in Humans (Oral Administration)
| Parameter | This compound | Ginkgolide B | Study Population | Notes |
| Bioavailability (F) | ~80%[1][2] | ~88%[1][2] | Healthy Volunteers | Fasting conditions. |
| Elimination Half-life (T½) | 4.50 hours[1][2] | 10.57 hours[1][2] | Healthy Volunteers | Longer half-life observed for Ginkgolide B. |
| Mean Residence Time (MRT) | 5.86 hours[1][2] | 11.25 hours[1][2] | Healthy Volunteers | Consistent with the longer half-life of Ginkgolide B. |
Table 2: Pharmacokinetic Parameters of this compound and B in Beagle Dogs (Oral Administration)
| Parameter | This compound | Ginkgolide B | Condition |
| Absolute Bioavailability (F) | 34.8%[3][4] | 5.2%[3][4] | Fasted |
| Absolute Bioavailability (F) | 78.6%[3][4] | 17.0%[3][4] | Fed |
| Cmax (Conventional Tablet) | - | 66.6 µg/L[5][6][7] | - |
| AUC (Conventional Tablet) | - | 236.2 µg/L·h[5][6][7] | - |
| Cmax (Hot-Melt Extrusion Capsule) | - | 309.2 µg/L[5][6][7] | - |
| AUC (Hot-Melt Extrusion Capsule) | - | 606.7 µg/L·h[5][6][7] | - |
Note: The presence of food significantly enhances the bioavailability of both ginkgolides in beagle dogs. Formulation also plays a crucial role in the absorption of Ginkgolide B.
Pharmacodynamic Profile: Unraveling the Mechanisms of Action
The pharmacodynamic effects of this compound and B are primarily attributed to their antagonist activity at the Platelet-Activating Factor (PAF) receptor, which is involved in various inflammatory and neurological processes.
Platelet-Activating Factor (PAF) Receptor Antagonism:
Both this compound and B act as competitive antagonists of the PAF receptor. However, studies consistently demonstrate that Ginkgolide B is a more potent PAF receptor antagonist than this compound .[8][9] This differential potency likely underlies the observed differences in their biological activities.
Anti-Inflammatory Effects:
The anti-inflammatory properties of this compound and B are largely mediated by their inhibition of the PAF receptor, which in turn modulates downstream inflammatory signaling pathways.
-
NF-κB Signaling Pathway: Both ginkgolides have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. They can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11][12][13] Ginkgolide B has been specifically shown to downregulate the production of NF-κB p65.[10]
-
MAPK Signaling Pathway: this compound and B also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound has been observed to suppress the phosphorylation of p38 and ERK (extracellular signal-regulated kinase), but not JNK (c-Jun N-terminal kinase).[14] Ginkgolide B has also been shown to be involved in the regulation of the MAPK/p38 signaling pathway.[15]
Neuroprotective Effects:
The neuroprotective actions of this compound and B are linked to their anti-inflammatory and anti-apoptotic properties, as well as their ability to mitigate excitotoxicity.
-
Inhibition of Apoptosis: By suppressing inflammatory cascades and potentially other mechanisms, both ginkgolides can protect neurons from apoptotic cell death.
-
Reduction of Neuronal Damage: In models of ischemic injury, Ginkgolide B has been shown to protect neurons from cell death.[16][17]
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Pharmacokinetic Studies in Humans and Animals:
-
Study Design: Typically involves single or multiple-dose administration of this compound and B, often as part of a standardized Ginkgo biloba extract, to healthy volunteers or animal models (e.g., beagle dogs, rats). Blood samples are collected at predetermined time points.
-
Sample Analysis: Plasma concentrations of this compound and B are quantified using validated analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of the analytes.[18]
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and T½ (elimination half-life).
PAF Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound and B to the PAF receptor.
-
Method: A radioligand binding assay is commonly used.
-
Receptor Source: Membranes from cells engineered to express the human PAF receptor.
-
Radioligand: A radiolabeled PAF receptor antagonist, such as [3H]-WEB 2086, is used.
-
Procedure: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compounds (this compound or B).
-
Measurement: The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki).[19]
-
In Vitro Anti-Inflammatory Assay (NF-κB Activation):
-
Cell Line: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are often used.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
Treatment: Cells are pre-treated with this compound or B at various concentrations before LPS stimulation.
-
Endpoint Measurement: The activation of the NF-κB pathway is assessed by:
-
Western Blot: Measuring the levels of phosphorylated IκBα and the p65 subunit of NF-κB in the cytoplasm and nucleus.
-
Immunofluorescence: Visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.[20]
-
Reporter Gene Assay: Using a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
In Vivo Neuroprotection Assay (Ischemic Stroke Model):
-
Animal Model: A common model is the middle cerebral artery occlusion (MCAO) model in rats or mice, which mimics ischemic stroke.
-
Treatment: Animals are treated with this compound or B before or after the induction of ischemia.
-
Assessment of Neurological Deficit: Behavioral tests are performed to assess motor and sensory function.
-
Measurement of Infarct Volume: The brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the size of the ischemic lesion.
-
Histological Analysis: Brain tissue is examined for signs of neuronal damage and inflammation.[21][22]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the biological activities of this compound and B, the following diagrams illustrate their key signaling pathways and a general experimental workflow.
References
- 1. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)]. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics study of this compound, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]
- 13. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginkgolide B Protects Neurons from Ischemic Injury by Inhibiting the Expression of RTP801 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 18. Pharmacokinetics of ginkgolide B injection in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. columbia.edu [columbia.edu]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Ginkgolide A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities. As a potent antagonist of the platelet-activating factor receptor (PAFR), its therapeutic potential is vast. This guide provides a comparative evaluation of the bioactivity of this compound and its derivatives, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Comparative Bioactivity of this compound Derivatives
The primary mechanism of action for many this compound derivatives is the antagonism of the Platelet-Activating Factor (PAF) receptor, which plays a crucial role in inflammation and thrombosis. The inhibitory concentration (IC50) and binding affinity (Ki) are key metrics for comparing the potency of these derivatives.
| Compound | Derivative Type | Bioactivity Assay | IC50 / Ki (nM) | Reference |
| This compound | Parent Compound | PAF-induced rabbit platelet aggregation | 15,800 | [1] |
| Ginkgolide B | Natural Analog | PAF-induced rabbit platelet aggregation | 441.93 ± 37.89 | [2] |
| Ginkgolide C | Natural Analog | PAF-induced human platelet aggregation | 29,800 | [1] |
| Ginkgolide J | Natural Analog | PAF-induced human platelet aggregation | 43,500 | [1] |
| Amide Derivative of GA | Amide | PAF-induced rabbit platelet aggregation | Less active than GA | [3] |
| Amide Derivative of GB (2) | Amide | PAF-induced rabbit platelet aggregation | 15.10 ± 3.50 | [2] |
| 7α-chloro Ginkgolide B | Halogenated | PAF receptor binding | 110 (Ki) | [4] |
| Ginkgolide-1,2,3-triazole Derivatives | Triazole | Anti-platelet aggregation | 5 - 21 | [5][6] |
Signaling Pathway Modulation: The NF-κB Connection
This compound and its derivatives exert significant anti-inflammatory effects by modulating key signaling pathways. One of the most well-documented is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB pathway by this compound derivatives leads to a downstream reduction in the production of inflammatory mediators such as cytokines and chemokines, contributing to their neuroprotective and anti-inflammatory properties.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This assay evaluates the ability of a compound to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF).
Materials:
-
Blood samples from male New Zealand rabbits.
-
3.2% Sodium citrate (B86180) solution.
-
Platelet-Activating Factor (PAF).
-
Test compounds (this compound derivatives).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Helena Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Preparation of Platelet-Poor Plasma (PPP):
-
Platelet Aggregation Measurement:
-
Dilute the PRP with PPP to the desired platelet concentration.
-
Pre-incubate the PRP with various concentrations of the test this compound derivative for a specified time.
-
Induce platelet aggregation by adding a standard concentration of PAF (e.g., 10 nM).[5][6]
-
Measure the maximum rate of platelet aggregation within 5 minutes using a platelet aggregometer.[5][6]
-
-
Calculation of Inhibition:
-
The inhibition ratio is calculated using the formula: Inhibition (%) = (1 - (Maximum aggregation with test compound / Maximum aggregation with vehicle control)) * 100%
-
Determine the IC50 value, which is the concentration of the test compound that inhibits PAF-induced platelet aggregation by 50%.[2]
-
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.
-
Test compounds (this compound derivatives).
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter HEK293 cells in DMEM with 10% FBS.
-
Seed the cells into a 96-well plate at a suitable density and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound derivative for a defined period.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Include appropriate controls (vehicle-treated, TNF-α stimulated; vehicle-treated, unstimulated).
-
-
Luciferase Activity Measurement:
-
After the incubation period, lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
-
Conclusion
The derivatization of this compound has yielded compounds with significantly enhanced bioactivity, particularly as PAF receptor antagonists. Amide and triazole derivatives have shown remarkable potency in inhibiting platelet aggregation, with some exhibiting IC50 values in the low nanomolar range. Furthermore, the anti-inflammatory and neuroprotective effects of these compounds are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of novel this compound derivatives, facilitating the identification of promising new therapeutic agents. Further research should focus on a broader comparative analysis of various derivatives across multiple bioassays to fully elucidate their therapeutic potential.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. How Do Ginkgolides Modulate Platelet-activating Factor? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives [mdpi.com]
A Comparative Guide to the Bioactivity of Ginkgolide A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities. As a potent antagonist of the platelet-activating factor receptor (PAFR), its therapeutic potential is vast. This guide provides a comparative evaluation of the bioactivity of this compound and its derivatives, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Comparative Bioactivity of this compound Derivatives
The primary mechanism of action for many this compound derivatives is the antagonism of the Platelet-Activating Factor (PAF) receptor, which plays a crucial role in inflammation and thrombosis. The inhibitory concentration (IC50) and binding affinity (Ki) are key metrics for comparing the potency of these derivatives.
| Compound | Derivative Type | Bioactivity Assay | IC50 / Ki (nM) | Reference |
| This compound | Parent Compound | PAF-induced rabbit platelet aggregation | 15,800 | [1] |
| Ginkgolide B | Natural Analog | PAF-induced rabbit platelet aggregation | 441.93 ± 37.89 | [2] |
| Ginkgolide C | Natural Analog | PAF-induced human platelet aggregation | 29,800 | [1] |
| Ginkgolide J | Natural Analog | PAF-induced human platelet aggregation | 43,500 | [1] |
| Amide Derivative of GA | Amide | PAF-induced rabbit platelet aggregation | Less active than GA | [3] |
| Amide Derivative of GB (2) | Amide | PAF-induced rabbit platelet aggregation | 15.10 ± 3.50 | [2] |
| 7α-chloro Ginkgolide B | Halogenated | PAF receptor binding | 110 (Ki) | [4] |
| Ginkgolide-1,2,3-triazole Derivatives | Triazole | Anti-platelet aggregation | 5 - 21 | [5][6] |
Signaling Pathway Modulation: The NF-κB Connection
This compound and its derivatives exert significant anti-inflammatory effects by modulating key signaling pathways. One of the most well-documented is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB pathway by this compound derivatives leads to a downstream reduction in the production of inflammatory mediators such as cytokines and chemokines, contributing to their neuroprotective and anti-inflammatory properties.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This assay evaluates the ability of a compound to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF).
Materials:
-
Blood samples from male New Zealand rabbits.
-
3.2% Sodium citrate solution.
-
Platelet-Activating Factor (PAF).
-
Test compounds (this compound derivatives).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Helena Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Preparation of Platelet-Poor Plasma (PPP):
-
Platelet Aggregation Measurement:
-
Dilute the PRP with PPP to the desired platelet concentration.
-
Pre-incubate the PRP with various concentrations of the test this compound derivative for a specified time.
-
Induce platelet aggregation by adding a standard concentration of PAF (e.g., 10 nM).[5][6]
-
Measure the maximum rate of platelet aggregation within 5 minutes using a platelet aggregometer.[5][6]
-
-
Calculation of Inhibition:
-
The inhibition ratio is calculated using the formula: Inhibition (%) = (1 - (Maximum aggregation with test compound / Maximum aggregation with vehicle control)) * 100%
-
Determine the IC50 value, which is the concentration of the test compound that inhibits PAF-induced platelet aggregation by 50%.[2]
-
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.
-
Test compounds (this compound derivatives).
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter HEK293 cells in DMEM with 10% FBS.
-
Seed the cells into a 96-well plate at a suitable density and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound derivative for a defined period.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Include appropriate controls (vehicle-treated, TNF-α stimulated; vehicle-treated, unstimulated).
-
-
Luciferase Activity Measurement:
-
After the incubation period, lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
-
Conclusion
The derivatization of this compound has yielded compounds with significantly enhanced bioactivity, particularly as PAF receptor antagonists. Amide and triazole derivatives have shown remarkable potency in inhibiting platelet aggregation, with some exhibiting IC50 values in the low nanomolar range. Furthermore, the anti-inflammatory and neuroprotective effects of these compounds are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of novel this compound derivatives, facilitating the identification of promising new therapeutic agents. Further research should focus on a broader comparative analysis of various derivatives across multiple bioassays to fully elucidate their therapeutic potential.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. How Do Ginkgolides Modulate Platelet-activating Factor? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives [mdpi.com]
A Head-to-Head Comparison of Ginkgolide A and Other Leading Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries remains a critical focus of modern neuroscience research. Among the plethora of natural and synthetic compounds under investigation, Ginkgolide A, a terpene trilactone from Ginkgo biloba, has garnered significant attention for its multifaceted neuroprotective properties. This guide provides an objective, data-driven comparison of this compound with other prominent neuroprotective agents: Edaravone, Resveratrol (B1683913), and Curcumin (B1669340). The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action.
Quantitative Performance Comparison
The neuroprotective efficacy of these agents has been evaluated across various in vitro and in vivo models. The following tables summarize key quantitative findings related to their ability to mitigate neuronal damage, reduce oxidative stress, and suppress inflammatory responses. It is important to note that the data presented is a synthesis from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
In Vitro Neuroprotective Efficacy
| Agent | Model System | Injury/Stress Model | Concentration | Key Quantitative Outcome(s) | Reference |
| This compound | SH-SY5Y cells | 6-OHDA-induced toxicity | 80 µM | Increased cell viability (MTT assay); Rescued from cell death (Flow cytometry, TUNEL assay) | [1] |
| APP/PS1-HEK293 cells | Aβ-induced toxicity | 100 µg/ml | Highest cell viability at 48h; Decreased TNF-α, IL-1β, IL-6 | [2] | |
| Edaravone | SH-SY5Y cells | Aβ25-35-induced toxicity | 20, 40, 80 µM | Significantly inhibited apoptosis and ROS; Preserved mitochondrial membrane potential and ATP levels | [3] |
| BV-2 microglia | LPS-induced inflammation | 5, 10 mg/kg (in vivo) | Decreased TNF-α, IL-1β mRNA; Increased Arg-1, IL-10 mRNA | [4] | |
| Resveratrol | Primary cortical neurons | Oxygen-Glucose Deprivation | 50-100 µM | Significantly increased cell viability (MTT assay) | [5] |
| BV2 microglia | Hypoxia | 25 µM | Reduced TNF-α mRNA; Increased IL-10 mRNA | [6] | |
| Curcumin | PC12 cells | Serum/glucose deprivation | 10, 20, 40 µM | Increased cell viability (up to 84 ± 5.1%); Decreased ROS accumulation | [7] |
| BV-2 microglia | LTA-activated | 20 µM | Dose-dependently reduced NO, PGE2, TNF-α release | [8] |
In Vivo Neuroprotective Efficacy (MCAO Models)
| Agent | Animal Model | Dosage | Key Quantitative Outcome(s) | Reference |
| This compound/B | MCAO Rats | Not specified | Pretreatment with bilobalide (B1667068) improved neurological function and increased SOD activity while decreasing infarct volume and brain edema. | [9] |
| Ginkgolide B | MCAO Rats | Not specified | Significantly increased the expressions of anti-oxidative stress-related proteins, including superoxide (B77818) dismutase (SOD). | [9] |
| Edaravone | MCAO Rats | 10, 20, 30 mg/kg (oral) | Dose-dependently improved behavioral data; High dose significantly reduced cerebral infarction area. | [10] |
| MCAO Rats | Not specified | Significantly reduced cerebral infarct volume and neurological impairment scores. | [11] | |
| Resveratrol | MCAO Rodents | 20-50 mg/kg | Meta-analysis showed a significant decrease in infarct volume and neurobehavioral score. | [12] |
| MCAO Rats | 30 mg/kg | Meta-analysis showed a significant reduction in cerebral infarct volume. | [13] | |
| Curcumin | MCAO Rats | 100, 300 mg/kg (i.p.) | 37.23% and 46.39% reduction in infarct volume, respectively; 50.96% reduction in edema at 300 mg/kg. | [14] |
| MCAO Mice | 150 mg/kg (i.p.) | Significantly reduced infarct volume. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key assays cited in the comparison tables.
Cell Viability Assessment (MTT Assay)
-
Objective: To quantify the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Neuronal cell lines (e.g., SH-SY5Y, PC12) are seeded in 96-well plates at a specific density (e.g., 2x105 cells/cm2) and allowed to adhere.[5]
-
Treatment: Cells are pre-treated with various concentrations of the neuroprotective agent (e.g., this compound, Edaravone, Resveratrol, Curcumin) for a specified duration (e.g., 1-24 hours).
-
Induction of Injury: A neurotoxic stimulus (e.g., H2O2, Aβ peptide, oxygen-glucose deprivation) is introduced to the cell culture.
-
MTT Incubation: After the injury period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/ml. The plates are incubated for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The insoluble formazan product is dissolved in a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO).
-
Quantification: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 540 nm or 570 nm). Cell viability is expressed as a percentage of the control group.[5][16]
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Objective: To induce focal cerebral ischemia in rodents to mimic human ischemic stroke.
-
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats or mice are anesthetized.
-
Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.[14]
-
Drug Administration: The neuroprotective agent is administered at various doses via a specific route (e.g., intraperitoneal injection, oral gavage) at a designated time point relative to the MCAO procedure (e.g., 30 minutes after MCAO).[14]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points (e.g., 24 hours, 3 days, 7 days) using a standardized scale (e.g., modified Neurological Severity Score - mNSS).[2]
-
Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale tissue) versus viable tissue (red tissue). The infarct volume is then quantified.[2][15]
-
-
Measurement of Inflammatory Cytokines (ELISA)
-
Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in cell culture supernatants or brain tissue homogenates.
-
Procedure:
-
Sample Collection: Supernatants from treated cell cultures (e.g., BV-2 microglia) or homogenized brain tissue from in vivo experiments are collected.
-
ELISA Protocol: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6, IL-10) is used according to the manufacturer's instructions.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.
-
Visualization of Signaling Pathways and Workflows
The neuroprotective effects of this compound, Edaravone, Resveratrol, and Curcumin are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: Comparative Signaling Pathways of Neuroprotective Agents.
Caption: General Experimental Workflow for In Vitro Neuroprotection Studies.
Caption: Interplay of Pathological Events and Therapeutic Intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Curcumin ameliorates ischemic stroke injury in rats by protecting the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Edaravone Against Aβ25-35-Induced Mitochondrial Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Curcumin in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms [frontiersin.org]
- 14. Neuroprotective effect of curcumin in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specific Conditions for Resveratrol Neuroprotection against Ethanol-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ginkgolide A and Other Leading Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries remains a critical focus of modern neuroscience research. Among the plethora of natural and synthetic compounds under investigation, Ginkgolide A, a terpene trilactone from Ginkgo biloba, has garnered significant attention for its multifaceted neuroprotective properties. This guide provides an objective, data-driven comparison of this compound with other prominent neuroprotective agents: Edaravone, Resveratrol, and Curcumin. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action.
Quantitative Performance Comparison
The neuroprotective efficacy of these agents has been evaluated across various in vitro and in vivo models. The following tables summarize key quantitative findings related to their ability to mitigate neuronal damage, reduce oxidative stress, and suppress inflammatory responses. It is important to note that the data presented is a synthesis from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
In Vitro Neuroprotective Efficacy
| Agent | Model System | Injury/Stress Model | Concentration | Key Quantitative Outcome(s) | Reference |
| This compound | SH-SY5Y cells | 6-OHDA-induced toxicity | 80 µM | Increased cell viability (MTT assay); Rescued from cell death (Flow cytometry, TUNEL assay) | [1] |
| APP/PS1-HEK293 cells | Aβ-induced toxicity | 100 µg/ml | Highest cell viability at 48h; Decreased TNF-α, IL-1β, IL-6 | [2] | |
| Edaravone | SH-SY5Y cells | Aβ25-35-induced toxicity | 20, 40, 80 µM | Significantly inhibited apoptosis and ROS; Preserved mitochondrial membrane potential and ATP levels | [3] |
| BV-2 microglia | LPS-induced inflammation | 5, 10 mg/kg (in vivo) | Decreased TNF-α, IL-1β mRNA; Increased Arg-1, IL-10 mRNA | [4] | |
| Resveratrol | Primary cortical neurons | Oxygen-Glucose Deprivation | 50-100 µM | Significantly increased cell viability (MTT assay) | [5] |
| BV2 microglia | Hypoxia | 25 µM | Reduced TNF-α mRNA; Increased IL-10 mRNA | [6] | |
| Curcumin | PC12 cells | Serum/glucose deprivation | 10, 20, 40 µM | Increased cell viability (up to 84 ± 5.1%); Decreased ROS accumulation | [7] |
| BV-2 microglia | LTA-activated | 20 µM | Dose-dependently reduced NO, PGE2, TNF-α release | [8] |
In Vivo Neuroprotective Efficacy (MCAO Models)
| Agent | Animal Model | Dosage | Key Quantitative Outcome(s) | Reference |
| This compound/B | MCAO Rats | Not specified | Pretreatment with bilobalide improved neurological function and increased SOD activity while decreasing infarct volume and brain edema. | [9] |
| Ginkgolide B | MCAO Rats | Not specified | Significantly increased the expressions of anti-oxidative stress-related proteins, including superoxide dismutase (SOD). | [9] |
| Edaravone | MCAO Rats | 10, 20, 30 mg/kg (oral) | Dose-dependently improved behavioral data; High dose significantly reduced cerebral infarction area. | [10] |
| MCAO Rats | Not specified | Significantly reduced cerebral infarct volume and neurological impairment scores. | [11] | |
| Resveratrol | MCAO Rodents | 20-50 mg/kg | Meta-analysis showed a significant decrease in infarct volume and neurobehavioral score. | [12] |
| MCAO Rats | 30 mg/kg | Meta-analysis showed a significant reduction in cerebral infarct volume. | [13] | |
| Curcumin | MCAO Rats | 100, 300 mg/kg (i.p.) | 37.23% and 46.39% reduction in infarct volume, respectively; 50.96% reduction in edema at 300 mg/kg. | [14] |
| MCAO Mice | 150 mg/kg (i.p.) | Significantly reduced infarct volume. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key assays cited in the comparison tables.
Cell Viability Assessment (MTT Assay)
-
Objective: To quantify the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Neuronal cell lines (e.g., SH-SY5Y, PC12) are seeded in 96-well plates at a specific density (e.g., 2x105 cells/cm2) and allowed to adhere.[5]
-
Treatment: Cells are pre-treated with various concentrations of the neuroprotective agent (e.g., this compound, Edaravone, Resveratrol, Curcumin) for a specified duration (e.g., 1-24 hours).
-
Induction of Injury: A neurotoxic stimulus (e.g., H2O2, Aβ peptide, oxygen-glucose deprivation) is introduced to the cell culture.
-
MTT Incubation: After the injury period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/ml. The plates are incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The insoluble formazan product is dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Quantification: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 540 nm or 570 nm). Cell viability is expressed as a percentage of the control group.[5][16]
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Objective: To induce focal cerebral ischemia in rodents to mimic human ischemic stroke.
-
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats or mice are anesthetized.
-
Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.[14]
-
Drug Administration: The neuroprotective agent is administered at various doses via a specific route (e.g., intraperitoneal injection, oral gavage) at a designated time point relative to the MCAO procedure (e.g., 30 minutes after MCAO).[14]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points (e.g., 24 hours, 3 days, 7 days) using a standardized scale (e.g., modified Neurological Severity Score - mNSS).[2]
-
Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale tissue) versus viable tissue (red tissue). The infarct volume is then quantified.[2][15]
-
-
Measurement of Inflammatory Cytokines (ELISA)
-
Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in cell culture supernatants or brain tissue homogenates.
-
Procedure:
-
Sample Collection: Supernatants from treated cell cultures (e.g., BV-2 microglia) or homogenized brain tissue from in vivo experiments are collected.
-
ELISA Protocol: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6, IL-10) is used according to the manufacturer's instructions.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.
-
Visualization of Signaling Pathways and Workflows
The neuroprotective effects of this compound, Edaravone, Resveratrol, and Curcumin are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: Comparative Signaling Pathways of Neuroprotective Agents.
Caption: General Experimental Workflow for In Vitro Neuroprotection Studies.
Caption: Interplay of Pathological Events and Therapeutic Intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Curcumin ameliorates ischemic stroke injury in rats by protecting the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Edaravone Against Aβ25-35-Induced Mitochondrial Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Curcumin in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms [frontiersin.org]
- 14. Neuroprotective effect of curcumin in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specific Conditions for Resveratrol Neuroprotection against Ethanol-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ginkgolide A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ginkgolide A, a bioactive terpene lactone isolated from Ginkgo biloba. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing environmental impact and ensuring compliance with standard safety protocols. This guidance is intended for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is prudent to handle it with care, adhering to good laboratory practices.[1][2] Some suppliers indicate that it may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[3][4][5]
Disposal Procedures
The primary methods for the disposal of this compound are incineration or consignment to a licensed hazardous material disposal company.[4] It is crucial to prevent the entry of this compound into drains, surface water, and groundwater.[1][4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, chromatography media), in a designated, properly labeled, and sealed container.
-
If possible, use the original container, ensuring the label is intact and legible.
-
-
Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams, particularly incompatible materials.
-
Do not mix this compound waste with solvents or other liquid waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal of Small Quantities (if permitted by local regulations):
-
For trace amounts of non-hazardous materials not on a "flush list," some general guidelines suggest mixing the substance with an unappealing material such as dirt, cat litter, or used coffee grounds.[6]
-
Place this mixture in a sealed plastic bag or container before disposing of it in the regular laboratory trash.[6]
-
Note: This method should only be employed after consulting and receiving approval from your institution's EHS department.
-
-
Professional Disposal:
-
For larger quantities or as a standard procedure, arrange for the disposal of the sealed this compound waste container through a licensed hazardous waste disposal company.
-
Ensure that all federal, state, and local regulations regarding the disposal of chemical waste are strictly followed.[4]
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.
-
Once decontaminated, scratch out all personal or proprietary information on the label before recycling or disposing of the container as regular laboratory waste.[6]
-
Hazard and Safety Data Summary
The following table summarizes the key hazard information for this compound as compiled from various safety data sheets (SDS).
| Hazard Classification & Properties | Finding | Citations |
| GHS/CLP Classification | Not classified as a hazardous substance. | [1][2][7] |
| Potential Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. | [3][5] |
| Personal Protective Equipment (PPE) | Safety goggles with side protection, suitable chemical-resistant gloves, and a lab coat are recommended. For dust formation, respiratory protection may be necessary. | [2][3][4][5] |
| First Aid Measures | If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. If inhaled: Move person to fresh air. If swallowed: Rinse mouth with water and consult a physician. | [2][3][4][5] |
| Environmental Precautions | Avoid release to the environment. Keep away from drains, surface water, and ground water. | [1][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Proper Disposal of Ginkgolide A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ginkgolide A, a bioactive terpene lactone isolated from Ginkgo biloba. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing environmental impact and ensuring compliance with standard safety protocols. This guidance is intended for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is prudent to handle it with care, adhering to good laboratory practices.[1][2] Some suppliers indicate that it may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[3][4][5]
Disposal Procedures
The primary methods for the disposal of this compound are incineration or consignment to a licensed hazardous material disposal company.[4] It is crucial to prevent the entry of this compound into drains, surface water, and groundwater.[1][4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, chromatography media), in a designated, properly labeled, and sealed container.
-
If possible, use the original container, ensuring the label is intact and legible.
-
-
Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams, particularly incompatible materials.
-
Do not mix this compound waste with solvents or other liquid waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal of Small Quantities (if permitted by local regulations):
-
For trace amounts of non-hazardous materials not on a "flush list," some general guidelines suggest mixing the substance with an unappealing material such as dirt, cat litter, or used coffee grounds.[6]
-
Place this mixture in a sealed plastic bag or container before disposing of it in the regular laboratory trash.[6]
-
Note: This method should only be employed after consulting and receiving approval from your institution's EHS department.
-
-
Professional Disposal:
-
For larger quantities or as a standard procedure, arrange for the disposal of the sealed this compound waste container through a licensed hazardous waste disposal company.
-
Ensure that all federal, state, and local regulations regarding the disposal of chemical waste are strictly followed.[4]
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.
-
Once decontaminated, scratch out all personal or proprietary information on the label before recycling or disposing of the container as regular laboratory waste.[6]
-
Hazard and Safety Data Summary
The following table summarizes the key hazard information for this compound as compiled from various safety data sheets (SDS).
| Hazard Classification & Properties | Finding | Citations |
| GHS/CLP Classification | Not classified as a hazardous substance. | [1][2][7] |
| Potential Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. | [3][5] |
| Personal Protective Equipment (PPE) | Safety goggles with side protection, suitable chemical-resistant gloves, and a lab coat are recommended. For dust formation, respiratory protection may be necessary. | [2][3][4][5] |
| First Aid Measures | If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. If inhaled: Move person to fresh air. If swallowed: Rinse mouth with water and consult a physician. | [2][3][4][5] |
| Environmental Precautions | Avoid release to the environment. Keep away from drains, surface water, and ground water. | [1][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ginkgolide A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for Ginkgolide A, a bioactive terpenoid lactone isolated from Ginkgo biloba.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to safety involving engineering controls and personal protective equipment is essential to minimize exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.
-
The use of a laboratory fume hood or other local exhaust ventilation is recommended to control the generation of dust and aerosols[1].
Personal Protective Equipment: A multi-layered PPE strategy is recommended to prevent skin, eye, and respiratory contact.
| PPE Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved[1][2][3]. |
| Skin Protection | Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and EN 374 for gloves[1]. |
| Respiratory Protection | Particulate respirator. Use as a backup to engineering controls. | NIOSH-approved N95, N100, or CEN-approved P1 or FFP3 respirators[1][3][4]. |
Occupational Exposure Limits
There are no specific occupational exposure limits established for this compound[1][2][3]. In the absence of specific limits, it is prudent to handle it as a potentially hazardous substance, and general limits for nuisance dust may be considered as a baseline.
| Substance | Limit Type | Value | Issuing Authority |
| Particulates Not Otherwise Regulated | PEL (TWA) | 15 mg/m³ (total particulates) | OSHA[5] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling, from receipt of the compound to its ultimate disposal, is critical for laboratory safety.
Handling and Storage:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that work will be performed in a designated area with appropriate engineering controls (e.g., a fume hood).
-
Handling: Avoid direct contact with skin and eyes[1][2]. Prevent the formation of dust and aerosols[1][2].
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated, and cool place[1][4]. Some sources recommend refrigeration[1].
Spill Management:
-
Precaution: In case of a spill, avoid generating dust[1].
-
Containment: Sweep or vacuum up the spilled material and collect it in a suitable container for disposal[1].
-
Decontamination: Clean the surface thoroughly to remove any residual contamination[1].
Disposal Plan:
-
Waste Compound: Excess or expired this compound should be treated as hazardous waste and offered to a licensed professional waste disposal company[1][2].
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself[1][6].
-
Regulatory Compliance: Ensure all federal, state, and local regulations regarding disposal are strictly followed[1][2]. Do not empty into drains[4][6].
This compound Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation through to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Essential Safety and Logistical Information for Handling Ginkgolide A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for Ginkgolide A, a bioactive terpenoid lactone isolated from Ginkgo biloba.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to safety involving engineering controls and personal protective equipment is essential to minimize exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.
-
The use of a laboratory fume hood or other local exhaust ventilation is recommended to control the generation of dust and aerosols[1].
Personal Protective Equipment: A multi-layered PPE strategy is recommended to prevent skin, eye, and respiratory contact.
| PPE Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved[1][2][3]. |
| Skin Protection | Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and EN 374 for gloves[1]. |
| Respiratory Protection | Particulate respirator. Use as a backup to engineering controls. | NIOSH-approved N95, N100, or CEN-approved P1 or FFP3 respirators[1][3][4]. |
Occupational Exposure Limits
There are no specific occupational exposure limits established for this compound[1][2][3]. In the absence of specific limits, it is prudent to handle it as a potentially hazardous substance, and general limits for nuisance dust may be considered as a baseline.
| Substance | Limit Type | Value | Issuing Authority |
| Particulates Not Otherwise Regulated | PEL (TWA) | 15 mg/m³ (total particulates) | OSHA[5] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling, from receipt of the compound to its ultimate disposal, is critical for laboratory safety.
Handling and Storage:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that work will be performed in a designated area with appropriate engineering controls (e.g., a fume hood).
-
Handling: Avoid direct contact with skin and eyes[1][2]. Prevent the formation of dust and aerosols[1][2].
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated, and cool place[1][4]. Some sources recommend refrigeration[1].
Spill Management:
-
Precaution: In case of a spill, avoid generating dust[1].
-
Containment: Sweep or vacuum up the spilled material and collect it in a suitable container for disposal[1].
-
Decontamination: Clean the surface thoroughly to remove any residual contamination[1].
Disposal Plan:
-
Waste Compound: Excess or expired this compound should be treated as hazardous waste and offered to a licensed professional waste disposal company[1][2].
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself[1][6].
-
Regulatory Compliance: Ensure all federal, state, and local regulations regarding disposal are strictly followed[1][2]. Do not empty into drains[4][6].
This compound Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation through to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
